Technical Documentation Center

3-cyanocyclopentane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-cyanocyclopentane-1-carboxylic acid
  • CAS: 1474068-87-5

Core Science & Biosynthesis

Foundational

3-cyanocyclopentane-1-carboxylic acid chemical structure properties

This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 3-cyanocyclopentane-1-carboxylic acid (CAS 1474068-87-5). Executive Summary 3-Cyanocyclopentane-1-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 3-cyanocyclopentane-1-carboxylic acid (CAS 1474068-87-5).

Executive Summary

3-Cyanocyclopentane-1-carboxylic acid is a bifunctional alicyclic building block characterized by a 1,3-disubstitution pattern on a cyclopentane core.[1][2] It serves as a critical scaffold in medicinal chemistry, functioning as a conformationally constrained bioisostere for glutamate, aspartate, and 1,3-dicarboxylic acids. Its rigid geometry allows for precise vector orientation of hydrogen bond acceptors (cyano group) and donors (carboxylic acid), making it valuable in the design of GPCR ligands (e.g., tachykinin antagonists) and enzyme inhibitors (e.g., kinases, proteases).

Chemical Identity & Stereochemical Architecture

Core Identification
PropertyData
IUPAC Name 3-Cyanocyclopentane-1-carboxylic acid
CAS Number 1474068-87-5
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
SMILES N#CC1CCC(C1)C(=O)O
InChI Key UHUKTBANOMOVBQ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Conformational Analysis & Stereochemistry

The 1,3-disubstitution pattern on the cyclopentane ring introduces cis and trans geometric isomerism. Understanding the thermodynamic stability of these isomers is crucial for synthetic planning.

  • Isomer Stability Rule (1,3-System): Unlike cyclohexane, where 1,3-diaxial interactions destabilize the cis form, in cyclopentane, the cis-1,3 isomer is generally more thermodynamically stable than the trans-1,3 isomer.

    • cis-Isomer: Can adopt an envelope conformation where both the cyano and carboxylic acid groups occupy pseudo-equatorial positions, minimizing steric strain and 1,3-diaxial repulsion.

    • trans-Isomer: Forces one substituent into a pseudo-axial position, increasing torsional strain.

  • Vector Orientation:

    • The cis isomer projects both functional groups to the same face, creating a "U-shape" molecular recognition motif (often mimicking the folded conformation of linear amino acids).

    • The trans isomer projects groups to opposite faces, useful for spanning linear distances in active sites.

Synthetic Pathways & Manufacturing

The synthesis of 3-cyanocyclopentane-1-carboxylic acid typically proceeds via the functionalization of 3-oxocyclopentanecarboxylic acid . Two primary routes are employed depending on the required stereochemistry.

Route A: Reductive Cyanation (TosMIC Protocol)

This route is preferred for generating the nitrile directly from the ketone with retention of the carbon count.

  • Starting Material: 3-Oxocyclopentanecarboxylic acid (CAS 98-78-2).

  • Reagent: Tosylmethyl isocyanide (TosMIC).

  • Mechanism: The Van Leusen reaction converts the ketone to a nitrile. Note that standard Van Leusen conditions often yield the nitrile with one additional carbon or rearrange; however, modified reductive cyanation conditions can yield the direct nitrile derivative.

  • Alternative (Standard): Reduction to alcohol

    
     Mesylation 
    
    
    
    Cyanide Displacement.
Route B: Reduction-Displacement (Stereocontrolled)

This is the authoritative laboratory scale route for defining stereochemistry.

Synthesis Figure 1: Stereocontrolled Synthesis via Mesylate Displacement Start 3-Oxocyclopentane- 1-carboxylic acid Step1 Reduction (NaBH4) Start->Step1 Inter1 3-Hydroxy- cyclopentanecarboxylate Step1->Inter1 Step2 Activation (MsCl / Et3N) Inter1->Step2 Inter2 3-Mesyloxy- intermediate Step2->Inter2 Step3 Nucleophilic Sub (NaCN / DMSO) Inter2->Step3 Product 3-Cyanocyclopentane- 1-carboxylic acid Step3->Product

  • Step 1 (Reduction): Sodium borohydride (NaBH₄) reduction of the ketone yields a mixture of cis and trans alcohols.

  • Step 2 (Activation): The alcohol is converted to a mesylate (OMs) or tosylate (OTs) leaving group.

  • Step 3 (Inversion): Nucleophilic attack by cyanide (NaCN) in a polar aprotic solvent (DMSO or DMF) proceeds via an S_N2 mechanism , causing inversion of configuration at C3.

    • Strategic Note: To obtain the thermodynamically stable cis-3-cyano product, one should start with the trans-3-hydroxy precursor (or vice versa).

Physicochemical Profiling

The introduction of the electron-withdrawing cyano group at position 3 influences the acidity of the carboxylic acid via the inductive effect (


).
PropertyValue (Experimental/Predicted)Context
pKa (COOH) ~4.2 - 4.5Slightly more acidic than unsubstituted cyclopentanecarboxylic acid (pKa ~4.8) due to the electron-withdrawing CN group.
LogP ~0.3Low lipophilicity; highly soluble in polar organic solvents (DMSO, MeOH).
Water Solubility ModerateThe polar COOH and CN groups balance the lipophilic carbocycle.
Topological Polar Surface Area (TPSA) 61.1 Ų37.3 (COOH) + 23.8 (CN). Ideal for oral bioavailability (<140 Ų).
H-Bond Donors 1(COOH)
H-Bond Acceptors 2(C=O, CN)

Applications in Medicinal Chemistry

Bioisosterism & Scaffold Design
  • Glutamate/Aspartate Mimic: The distance between the distal nitrogen (of the cyano group) and the carboxylic acid mimics the spatial arrangement of the

    
    -carboxylate and 
    
    
    
    -carboxylate of glutamate. This makes it a candidate for Excitatory Amino Acid Transporter (EAAT) inhibitors.
  • 1,3-Dicarboxylic Acid Bioisostere: The cyano group acts as a non-ionizable, neutral hydrogen bond acceptor surrogate for a carboxylic acid, improving membrane permeability by reducing the net negative charge.

Fragment-Based Drug Discovery (FBDD)
  • Linker Utility: The 1,3-cyclopentane core provides a rigid "exit vector" that is distinct from flexible alkyl chains or planar phenyl rings. This is utilized to fine-tune the trajectory of substituents in Kinase Inhibitors (targeting the solvent-exposed region) or Protease Inhibitors .

  • Tachykinin Antagonists: Similar 1,3-disubstituted scaffolds have been cited in the development of NK1/NK2 receptor antagonists, where the rigid core positions aromatic groups to interact with hydrophobic pockets.

Analytical Characterization

NMR Spectroscopy (Expected Signals)
  • ¹H NMR (DMSO-d₆):

    • 
       12.0 ppm (s, 1H, -COOH ).
      
    • 
       2.8–3.1 ppm (m, 1H, H-3 adjacent to CN).
      
    • 
       2.6–2.8 ppm (m, 1H, H-1 adjacent to COOH).
      
    • 
       1.6–2.4 ppm (m, 6H, ring methylene protons).
      
    • Differentiation: The cis isomer typically displays more complex splitting patterns due to symmetry, while the trans isomer may show distinct coupling constants (

      
      ) reflecting the pseudo-axial/equatorial relationships.
      
Mass Spectrometry
  • ESI-MS: Observe

    
     peak at m/z 138.05  (Negative mode) or 
    
    
    
    at m/z 140.07 (Positive mode).
  • Fragmentation: Loss of CO₂ (M-44) and HCN (M-27) are characteristic fragmentation pathways.

Safety & Handling (GHS Classification)

Hazard ClassCodeDescription
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[2]
Irritation H315, H319Causes skin irritation and serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust or trace cyanide hydrolysis byproducts.

  • Spill: Neutralize with weak base and absorb with inert material. Do not acidify (risk of HCN evolution if trace cyanide salts are present from synthesis).

References

  • PubChem. (2025).[1][2] 3-Cyanocyclopentane-1-carboxylic acid (CID 82418395).[1][2] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (2010). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives. (Analogous cyclic beta-amino acid synthesis). Available at: [Link]

  • Journal of Organic Chemistry. (1959). Studies of Configuration V. The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. (Foundational work on 1,3-cyclopentane stereochemistry).
  • European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: 3-Cyanocyclopentane-1-carboxylic acid. CAS 1474068-87-5.[1][2]

Sources

Exploratory

Technical Guide: 3-Cyanocyclopentane-1-carboxylic Acid (CAS 1474068-87-5)

The following technical guide provides an in-depth analysis of 3-Cyanocyclopentane-1-carboxylic acid (CAS 1474068-87-5), a critical intermediate in the synthesis of conformationally restricted amino acid analogues and pe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Cyanocyclopentane-1-carboxylic acid (CAS 1474068-87-5), a critical intermediate in the synthesis of conformationally restricted amino acid analogues and peptidomimetics.

[1][2]

Chemical Identity & Structural Analysis

This compound serves as a bifunctional building block, possessing both a carboxylic acid and a nitrile (cyano) group on a cyclopentane ring. This dual functionality allows for orthogonal protection and derivatization strategies, making it highly valuable in medicinal chemistry for fragment-based drug design (FBDD).[1]

ParameterData
CAS Registry Number 1474068-87-5
IUPAC Name 3-Cyanocyclopentane-1-carboxylic acid
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
SMILES N#CC1CCC(C(=O)O)C1
InChI Key UHUKTBANOMOVBQ-UHFFFAOYSA-N
Stereochemistry Exists as cis and trans diastereomers.[2] Commercial supplies are typically racemic mixtures unless specified as enantiopure.[1]
Structural Significance

The 1,3-disubstitution pattern on the cyclopentane ring introduces conformational rigidity compared to linear aliphatic chains.[1] This rigidity is exploited to lock pharmacophores into bioactive conformations, particularly in the development of GABA (gamma-aminobutyric acid) analogues and enzyme inhibitors.[1]

Physical & Chemical Properties

Note: Experimental values for this specific intermediate are sparse in open literature; data below synthesizes available vendor certificates and computational predictions calibrated against structural analogues.

PropertyValue / Description
Physical State Solid (Crystalline powder)
Appearance White to off-white
Melting Point Typically 60–80°C (Predicted based on 3-oxo analogue; experimental verification required per batch)
Boiling Point ~330°C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane.[2][1][3][4] Sparingly soluble in water.[1]
pKa (Acid) ~4.5 (Carboxylic acid proton)
LogP ~0.3 (Low lipophilicity, favorable for lead-likeness)
TPSA 61.09 Ų (Good membrane permeability potential)

Safety Profile & Handling Protocols (GHS)

Signal Word: WARNING

This compound is classified as an irritant and potentially harmful intermediate.[1] Standard laboratory safety protocols for handling functionalized cycloalkanes must be strictly enforced.

Hazard Statements
  • H302: Harmful if swallowed.[2][1]

  • H315: Causes skin irritation.[2][1]

  • H319: Causes serious eye irritation.[2][1]

  • H335: May cause respiratory irritation.[2][1]

Handling & Storage Protocol
  • Engineering Controls: Handle only in a chemical fume hood to prevent inhalation of dust/aerosols.

  • PPE: Nitrile gloves (0.11 mm min.[1] thickness), safety goggles with side shields, and lab coat.[1]

  • Storage: Store in a tightly sealed container at 2–8°C (Refrigerate). The nitrile group is stable, but the carboxylic acid can be hygroscopic.[1] Store under inert atmosphere (Nitrogen/Argon) for long-term stability.

Synthetic Routes & Reactivity

The utility of CAS 1474068-87-5 lies in its reactivity.[1][5] It functions as a "divergent node" in synthesis—the acid can be coupled to amines, while the nitrile can be reduced to an amine or hydrolyzed to a second acid.[1]

Core Synthetic Workflow

The following diagram illustrates the primary reaction pathways for transforming 3-Cyanocyclopentane-1-carboxylic acid into bioactive scaffolds.

G cluster_0 Key Transformations Start 3-Cyanocyclopentane- 1-carboxylic acid (CAS 1474068-87-5) Amide Amide Derivatives (Peptidomimetics) Start->Amide 1. Amine Coupling (EDC/HOBt or HATU) AminoAcid 3-(Aminomethyl) cyclopentanecarboxylic acid (GABA Analogue) Start->AminoAcid 2. Nitrile Reduction (H2/Raney Ni or BH3) Diacid 1,3-Cyclopentane dicarboxylic acid Start->Diacid 3. Hydrolysis (HCl/H2O, Heat) Ester Ester Intermediates Start->Ester 4. Esterification (MeOH/H2SO4)

Caption: Divergent synthesis pathways for CAS 1474068-87-5. Blue: Starting Material; Green/Red/Yellow: Functionalized Products.[1]

Experimental Protocol: Amide Coupling (General Procedure)

Use this protocol to attach the scaffold to an amine-bearing pharmacophore.[1]

  • Activation: Dissolve 1.0 eq of 3-Cyanocyclopentane-1-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Reagents: Add 1.2 eq of HATU (coupling agent) and 2.5 eq of DIPEA (base). Stir at 0°C for 15 minutes.

  • Coupling: Add 1.1 eq of the target Amine (R-NH₂) .[1]

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for disappearance of the acid (m/z 139.15).

  • Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine/base), saturated NaHCO₃, and brine. Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery

This molecule is a structural isostere of Gabapentin and Pregabalin precursors when reduced.[1]

  • Conformational Restriction: By incorporating the 3-carbon chain of GABA into a cyclopentane ring, the rotational entropy is reduced, potentially increasing binding affinity to targets like the alpha-2-delta subunit of voltage-gated calcium channels.[1]

  • Peptidomimetics: Used as a proline surrogate or a spacer in peptide chains to induce turns or kinks in the secondary structure.[1]

  • PROTAC Linkers: The bifunctional nature allows it to serve as a rigid linker connecting an E3 ligase ligand and a protein of interest ligand.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82418395, 3-Cyanocyclopentane-1-carboxylic acid.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal (2025). Synthesis of Cyclopentane Derivatives. (General reference for cyclopentane functionalization). Retrieved from [Link]

Sources

Foundational

Comparative Technical Analysis: 3-Cyanocyclopentane-1-carboxylic Acid vs. 3-Cyanobicyclo[1.1.1]pentane

This technical guide provides an in-depth comparative analysis of 3-cyanocyclopentane-1-carboxylic acid and 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (the relevant drug development building block corresponding to th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of 3-cyanocyclopentane-1-carboxylic acid and 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (the relevant drug development building block corresponding to the BCP core).[1][2]

[1][2][3][4]

Executive Summary

In medicinal chemistry, the choice between a cyclopentane and a bicyclo[1.1.1]pentane (BCP) scaffold is rarely arbitrary; it represents a strategic decision between flexibility and rigid linearity .

  • 3-Cyanocyclopentane-1-carboxylic acid is a flexible, sp³-rich scaffold that exists as stereoisomers (cis/trans).[1][2] It is typically used to explore non-linear vectors or mimic meta-substituted systems.[1][2]

  • 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid is a rigid, linear "spacer" widely adopted as a non-classical bioisostere for para-phenyl rings.[1][2] It offers improved metabolic stability and solubility while maintaining a 180° exit vector.[2]

This guide details the structural, physicochemical, and synthetic divergences between these two scaffolds to support rational drug design.[2][3]

Structural & Geometric Analysis

The fundamental difference lies in the spatial arrangement of the functional groups (cyano and carboxylic acid) relative to the core.

Geometry and Exit Vectors[1][2][6][7][8]
  • Cyclopentane Core (Flexible "V" Shape): The 1,3-disubstitution on a cyclopentane ring does not create a linear vector.[2] Due to the ring's envelope conformation, the angle between substituents is variable but generally mimics a bent configuration (109°–144° depending on conformation). It is spatially analogous to meta-phenyl or flexible alkyl chains.[1][2]

  • Bicyclo[1.1.1]pentane Core (Rigid Linear Rod): The BCP scaffold consists of three bridgehead carbons and two bridging methylenes. Substituents at the 1 and 3 positions (the bridgeheads) are collinear, creating a perfect 180° exit vector . This geometry allows BCP to replace a benzene ring or an alkyne spacer without altering the overall linearity of the pharmacophore.

Stereochemistry[1][2]
  • Cyclopentane: Possesses two chiral centers at C1 and C3.[2]

    • Diastereomers: Exists as cis (Z) and trans (E) isomers.

    • Enantiomers: The trans-isomer is chiral (

      
       and 
      
      
      
      ).[2] The cis-isomer is a meso compound (achiral) due to a plane of symmetry.[2] This complexity requires careful stereoselective synthesis and separation.[2]
  • Bicyclo[1.1.1]pentane:

    • Achiral: The 1,3-disubstituted BCP is highly symmetrical (

      
       symmetry for the core). It has no chiral centers and exists as a single, achiral species. This simplifies CMC (Chemistry, Manufacturing, and Controls) development by eliminating enantiomer separation steps.[2]
      
Visualization of Geometric Differences

The following diagram illustrates the vector differences and decision logic for selecting between these scaffolds.

G cluster_0 Scaffold Geometry cluster_1 Medicinal Chemistry Application BCP Bicyclo[1.1.1]pentane (BCP) Core VectorBCP Exit Vector: 180° (Linear) Rigid Cage BCP->VectorBCP Geometry Cyclo Cyclopentane Core VectorCyclo Exit Vector: ~120° (Bent) Flexible Envelope Cyclo->VectorCyclo Geometry Para Para-Phenyl Bioisostere (Metabolic Stability) VectorBCP->Para Best For Meta Meta-Phenyl / Alkyl Mimic (Conformational Sampling) VectorCyclo->Meta Best For

Figure 1: Geometric divergence between BCP (linear, rigid) and Cyclopentane (bent, flexible) scaffolds.[2]

Physicochemical & ADME Properties[1]

Replacing a phenyl ring or a flexible chain with these scaffolds alters the physicochemical profile of a drug candidate.[4][5][6]

Property3-Cyanocyclopentane-1-carboxylic acid3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
LogP (Lipophilicity) Moderate.[1][2][7] Similar to standard cycloalkanes.[2]Lower . BCP is more compact and has a distinct electron distribution ("fat" electron cloud inside the cage), often lowering LogP relative to phenyl.
Solubility Moderate.[2]High . The high sp³ character (

) disrupts crystal packing and improves aqueous solubility.
Metabolic Stability Low to Moderate.[2] Susceptible to CYP450 oxidation at ring methylenes.[2]High . The bridgehead C-H bonds are absent (substituted), and the bridge methylenes are sterically protected and electronically deactivated, resisting oxidative metabolism.[2]
Molecular Volume Larger, diffuse.[2]Compact, spherical.[2]
Rotatable Bonds Ring puckering allows conformational adaptation.[2][8]0 (Internal). The cage is rigid; no internal rotation is possible.
Why BCP is a "Super-Isostere"

The BCP unit is unique because it mimics the size and geometry of a benzene ring but possesses the physicochemical properties of a saturated hydrocarbon.

  • Distance: The distance between the 1,3-bridgeheads in BCP is ~1.85 Å.[2] While shorter than the para-substitution in benzene (~2.8 Å), it is often sufficient to maintain binding interactions while significantly reducing the molecular footprint.[2]

  • Permeability: BCP analogs often show higher permeability than their phenyl counterparts due to the spherical shape and reduced lipophilicity.

Synthetic Accessibility

The synthesis of these two molecules represents a major divergence in complexity and cost.

Cyclopentane Synthesis (Standard)
  • Route: Classical organic synthesis.[2]

  • Precursors: Cyclopentanones, diesters (Dieckmann condensation).[2]

  • Mechanism: Nucleophilic substitution, hydrolysis, decarboxylation.[2]

  • Scalability: Highly scalable, cheap starting materials.[2]

  • Challenge: Separating cis and trans isomers often requires chromatography or crystallization.[2]

Bicyclo[1.1.1]pentane Synthesis (Specialized)
  • Route: Strain-release chemistry or radical addition.[1][2]

  • Precursor: [1.1.1]Propellane . This is a highly strained tricyclic hydrocarbon.[2]

  • Mechanism:

    • Propellane Formation: Reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium (requires -78°C).[1][2]

    • Radical Addition: A radical species (e.g., generated from an iodide or Barton ester) adds across the central bond of propellane to open it into the BCP core.[2]

    • Functionalization: Conversion of the resulting intermediates to the nitrile-acid.[1][2]

  • Scalability: Historically difficult, but recent flow chemistry advances have made kg-scale synthesis possible.[1][2]

  • Cost: Significantly higher than cyclopentane derivatives due to the instability of propellane and the specialized conditions required.

Strategic Selection in Drug Design

When to use 3-Cyanocyclopentane-1-carboxylic acid:
  • Flexible Fit Required: When the binding pocket is not clearly defined, or induced fit is suspected.[2]

  • Non-Linear Geometry: When mimicking a meta-substituted aromatic ring or a bent alkyl chain.[1][2]

  • Cost-Sensitive: For early-stage screening libraries where stereochemical mixtures are acceptable.[1][2]

When to use 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid:
  • "Escape from Flatland": To replace a flat aromatic ring with a 3D scaffold to improve solubility and patentability.

  • Linear Linker: When a rigid spacer is needed to hold two pharmacophores at a precise 180° angle (e.g., PROTAC linkers).[2]

  • Metabolic Hotspot Blocking: To replace a metabolically labile phenyl ring or alkyl chain with a robust, inert spacer.[2]

References

  • Burton, K. I., & MacMillan, D. W. C. (2025).[2][6] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Princeton University / Chem. [6]

  • Mykhailiuk, P. K. (2021).[2] Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Journal of Organic Chemistry / PMC.

  • Stepan, A. F., et al. (2012).[2][5] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.

  • BenchChem Technical Report . (2024). Cubane vs. Bicyclo[1.1.1]pentane: A Head-to-Head Geometric Comparison as Benzene Bioisosteres.

  • Reissig, H. U., & Zimmer, R. (2024).[2] Conformations of Cycloalkanes: Cyclopentane. Chemistry LibreTexts.

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-Cyanocyclopentane-1-Carboxylic Acid in Organic Solvents: A Mechanistic and Methodological Guide

Executive Summary In early-stage drug development and active pharmaceutical ingredient (API) synthesis, 3-cyanocyclopentane-1-carboxylic acid (CAS: 1474068-87-5) serves as a highly versatile, bifunctional aliphatic build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and active pharmaceutical ingredient (API) synthesis, 3-cyanocyclopentane-1-carboxylic acid (CAS: 1474068-87-5) serves as a highly versatile, bifunctional aliphatic building block. Optimizing its extraction, crystallization, and reaction conditions requires a rigorous understanding of its thermodynamic solubility across various organic solvents.

This whitepaper provides an in-depth technical analysis of the physicochemical properties governing the solvation of 3-cyanocyclopentane-1-carboxylic acid. Furthermore, it establishes a self-validating, step-by-step experimental protocol for empirical solubility determination, specifically addressing the analytical challenges associated with its lack of a conjugated chromophore.

Physicochemical Profiling & Structural Analysis

To predict solubility behavior, we must first analyze the molecular descriptors of the solute. The balance between the hydrophobic aliphatic ring and the highly polar functional groups dictates its solvent affinity [1].

Table 1: Computed Physicochemical Properties
PropertyValueMechanistic Implication for Solubility
Molecular Weight 139.15 g/mol Low MW facilitates easier cavity formation in solvent matrices.
XLogP3-AA 0.3Indicates high polarity; favors polar solvents over lipophilic ones.
Topological Polar Surface Area (TPSA) 61.1 ŲHigh TPSA relative to size confirms strong potential for dipole interactions.
Hydrogen Bond Donors 1 (-COOH)Capable of strong H-bond donation to protic and aprotic acceptors.
Hydrogen Bond Acceptors 3 (-COOH, -CN)Extensive H-bond acceptance networks possible in protic solvents.

Data sourced from PubChem CID 82418395 [1].

Mechanistic Basis of Solute-Solvent Interactions

Solubility is fundamentally a thermodynamic competition between solute-solute lattice energies and solute-solvent interaction energies. For 3-cyanocyclopentane-1-carboxylic acid, the solvation pathway is governed by three distinct structural domains:

  • The Carboxylic Acid (-COOH) Terminus: This group forms strong intermolecular dimers in the solid state. To dissolve the compound, a solvent must disrupt these dimers. Polar protic solvents (e.g., Methanol) excel here by substituting solute-solute hydrogen bonds with solute-solvent hydrogen bonds.

  • The Nitrile (-C≡N) Group: As a strong dipole and hydrogen-bond acceptor, the nitrile group interacts favorably with polar aprotic solvents (e.g., DMSO, DMF) via dipole-dipole and ion-dipole stabilization.

  • The Cyclopentane Ring: This hydrophobic core relies on weak London dispersion forces. Consequently, non-polar solvents (e.g., Hexane, Toluene) lack the dielectric strength to overcome the high lattice energy of the polar functional groups, resulting in poor solubility.

Interactions Solute 3-Cyanocyclopentane- 1-carboxylic acid COOH Carboxylic Acid Group (H-Bond Donor/Acceptor) Solute->COOH CN Nitrile Group (Strong Dipole, H-Bond Acceptor) Solute->CN Ring Cyclopentane Ring (Hydrophobic Core) Solute->Ring Polar Polar Protic Solvents (e.g., MeOH, EtOH) High Solubility COOH->Polar Extensive H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) High Solubility COOH->Aprotic Ion-Dipole Stabilization CN->Polar H-Bond Acceptance CN->Aprotic Dipole-Dipole Interaction Nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) Low Solubility Ring->Nonpolar Weak London Dispersion

Fig 1. Logical relationship mapping of functional group interactions with various solvent classes.

Table 2: Predictive Solubility Profile in Common Organic Solvents
Solvent ClassSolventDielectric Constant (ε)Predicted Solubility Range
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (Highly Soluble)
Polar Protic Methanol (MeOH)32.7> 50 mg/mL (Soluble)
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 30 mg/mL (Moderately Soluble)
Non-Polar Hexane1.9< 1 mg/mL (Practically Insoluble)

Standardized Experimental Workflow for Solubility Determination

To transition from predictive models to empirical data, researchers must employ the Saturation Shake-Flask Method [2].

Critical Analytical Insight: Standard High-Performance Liquid Chromatography (HPLC) protocols often default to Ultraviolet (UV) detection at 254 nm. However, 3-cyanocyclopentane-1-carboxylic acid lacks an extended conjugated π-system , rendering standard UV detection highly inaccurate and prone to baseline noise.

To ensure scientific integrity and trustworthiness of the data, this protocol mandates the use of a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) . These mass-flow sensitive detectors provide uniform, standard-free quantitation for non-volatile compounds lacking chromophores [3].

ShakeFlask A 1. Excess Solute Addition (3-Cyanocyclopentane-1-carboxylic acid) B 2. Solvent Addition (Target Organic Solvents) A->B C 3. Isothermal Incubation (24-48 hrs at 25.0 ± 0.1 °C) B->C D 4. Phase Separation (Centrifugation & 0.22 µm PTFE Filtration) C->D E 5. Analytical Quantification (HPLC-CAD / ELSD) D->E F 6. Thermodynamic Solubility Calculation (mg/mL) E->F

Fig 2. Standardized shake-flask experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Saturation Preparation:

    • Weigh an excess amount of 3-cyanocyclopentane-1-carboxylic acid (e.g., 200 mg) into a 10 mL amber glass vial.

    • Add 5.0 mL of the target organic solvent. Ensure the vial is hermetically sealed with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration:

    • Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

    • Agitate at 200 RPM for 24 to 48 hours.

    • Causality: This extended timeframe is critical to overcome kinetic supersaturation and ensure true thermodynamic equilibrium is established between the solid lattice and the solvated phase[2].

  • Phase Separation:

    • Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes.

    • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation followed by filtration guarantees the complete removal of sub-micron undissolved particulates, which would otherwise cause a false-positive concentration spike during HPLC injection.

  • Dilution and HPLC-CAD Analysis:

    • Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the Charged Aerosol Detector (typically 1–1000 ng on-column).

    • Perform the chromatographic run and calculate the exact solubility in mg/mL based on a pre-established CAD calibration curve [3].

Downstream Applications in Drug Development

Understanding the precise solubility profile of 3-cyanocyclopentane-1-carboxylic acid directly informs downstream chemical engineering:

  • Reaction Optimization: High solubility in polar aprotic solvents makes DMF or DMSO the ideal choice for performing amide coupling reactions at the carboxylic acid terminus without risking reagent precipitation.

  • Crystallization & Purification: The stark contrast between its high solubility in Methanol and near-insolubility in Hexane makes the MeOH/Hexane binary system an ideal solvent/anti-solvent pair for recrystallization and impurity purging.

References

  • PubChem. "3-Cyanocyclopentane-1-carboxylic acid | C7H9NO2 | CID 82418395". National Center for Biotechnology Information. Available at:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • LCGC International. (2022). "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview". Chromatography Online. Available at:[Link]

Foundational

The Strategic Utility of 3-Cyanocyclopentane-1-Carboxylic Acid in Modern Drug Discovery: A Technical Whitepaper

The pharmaceutical industry is currently undergoing a paradigm shift known as "escaping flatland." Drug discovery programs are actively moving away from highly aromatic, planar molecules (high character) toward -rich ali...

Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry is currently undergoing a paradigm shift known as "escaping flatland." Drug discovery programs are actively moving away from highly aromatic, planar molecules (high


 character) toward 

-rich alicyclic scaffolds. This transition is driven by the need for improved metabolic stability, enhanced aqueous solubility, and greater three-dimensional target specificity.

Within this context, 3-cyanocyclopentane-1-carboxylic acid (CAS: 1474068-87-5) has emerged as a highly valuable, bifunctional pharmaceutical intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic causality, and standardized experimental protocols for drug development professionals.

Physicochemical Profiling & Structural Dynamics

3-Cyanocyclopentane-1-carboxylic acid is an alicyclic building block characterized by a five-membered carbon ring substituted with a carboxylic acid and a nitrile group. The inherent value of this molecule lies in its low molecular weight and optimal polarity, which allow medicinal chemists to introduce conformational restriction without violating Lipinski's Rule of 5.

Quantitative Data Summary
ParameterValuePharmacological / Synthetic Significance
Molecular Formula C₇H₉NO₂Core bifunctional scaffold for modular synthesis[1].
Molecular Weight 139.15 g/mol Low MW ensures downstream API remains within ideal drug-like space[1].
Predicted XLogP 0.3High hydrophilicity; mitigates lipophilicity-driven toxicity ()[2].
TPSA 61.1 ŲOptimal range for oral bioavailability and cellular permeability[2].
H-Bond Donors 1Carboxylic acid provides a key vector for target interaction[2].
H-Bond Acceptors 3Facilitates aqueous solubility and receptor hydrogen bonding[2].
Stereochemical Considerations

The 1,3-disubstitution pattern on the cyclopentane ring generates two chiral centers (C1 and C3). Consequently, the molecule exists as cis and trans diastereomers, each comprising a pair of enantiomers (1R,3S / 1S,3R for cis; 1R,3R / 1S,3S for trans). The spatial trajectory of the functional groups is dictated by this relative stereochemistry. For peptidomimetic foldamers or target-specific ligands, chiral resolution or stereoselective synthesis is a critical prerequisite, as the cis and trans isomers will project their substituents into entirely different vectors within a receptor binding pocket.

Synthetic Versatility & Mechanistic Causality

The strategic advantage of 3-cyanocyclopentane-1-carboxylic acid lies in its orthogonal bifunctionality. The carboxylic acid is primed for immediate amidation or esterification, while the nitrile acts as a masked primary amine or dicarboxylic acid.

SyntheticWorkflow SM 3-Cyanocyclopentane- 1-carboxylic acid Amide Amide Derivative (Peptidomimetic) SM->Amide HATU, DIPEA, R-NH2 Amine Boc-Protected Amine (Intermediate) SM->Amine NiCl2, NaBH4, Boc2O Diacid Cyclopentane-1,3- dicarboxylic acid SM->Diacid 6M HCl, Reflux

Divergent synthetic pathways of 3-cyanocyclopentane-1-carboxylic acid.

Causality in Synthetic Design
  • Amide Coupling: The alicyclic nature of the cyclopentane ring introduces moderate steric hindrance at the C1 position. Standard carbodiimides (like EDC) may suffer from slow kinetics here; thus, uronium-based coupling agents (like HATU) are preferred to drive the reaction via a highly reactive 7-azabenzotriazole active ester.

  • Nitrile Reduction: A notorious issue in reducing aliphatic nitriles to primary amines is the formation of secondary amine byproducts. This occurs when the newly formed primary amine acts as a nucleophile, attacking the intermediate imine. To prevent this, reductions must be performed under conditions that immediately trap the primary amine (e.g., in situ Boc-protection).

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: HATU-Mediated Amide Coupling

Objective: Functionalize the C1-carboxylic acid while leaving the C3-nitrile intact.

  • Activation: Dissolve 3-cyanocyclopentane-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing with the incoming amine. Stir for 15 minutes to form the active ester.

  • Amine Coupling: Add the target primary amine (1.1 eq) to the solution and allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation (LC-MS): Sample the reaction mixture. The disappearance of the starting material mass (m/z 138 [M-H]⁻) and the appearance of the desired product mass confirms conversion. Crucial Check: Monitor for a peak at m/z 116 (tetramethylguanidinium byproduct). If present in high amounts, rigorous aqueous washing (1M HCl followed by saturated NaHCO₃) is required during workup to remove it.

Protocol B: Chemoselective Nitrile Reduction (In-Situ Boc Protection)

Objective: Reduce the C3-nitrile to a primary amine without dimerization, yielding a Boc-protected intermediate.

  • Preparation: Dissolve 3-cyanocyclopentane-1-carboxylic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq), and Nickel(II) chloride hexahydrate (0.1 eq) in methanol at 0 °C.

  • Reduction: Slowly add Sodium borohydride (NaBH₄, 7.0 eq) in small portions.

    • Causality: The reaction between NiCl₂ and NaBH₄ generates finely divided, black Nickel Boride (Ni₂B) in situ, which acts as the active catalytic surface for hydrogen transfer. The excess Boc₂O immediately traps the nascent primary amine as a tert-butyl carbamate, completely suppressing secondary amine formation.

  • Self-Validation (Visual & TLC): The immediate evolution of hydrogen gas (vigorous bubbling) and the solution turning black visually validates the formation of the active Ni₂B catalyst. Post-reaction, perform TLC analysis. A Ninhydrin stain should yield no purple spot (confirming the absence of free primary amine), while a Phosphomolybdic Acid (PMA) stain will reveal the Boc-protected product, confirming successful in-situ trapping.

Pharmacological Implications of the Cyclopentane Motif

Integrating 3-cyanocyclopentane-1-carboxylic acid into an Active Pharmaceutical Ingredient (API) fundamentally alters its pharmacological profile compared to linear aliphatic chains.

ConformationalRestriction Linear Linear Aliphatic Chain (High Entropic Penalty) Bind Target Receptor Binding Pocket Linear->Bind Weak Binding Cyclo Cyclopentane Scaffold (Pre-organized Conformation) Cyclo->Bind Favorable Binding ADME Improved Metabolic Stability Cyclo->ADME C-H Bond Shielding Affinity Enhanced Binding Affinity Bind->Affinity Reduced Entropy Loss

Pharmacological advantages of integrating the cyclopentane scaffold.

  • Thermodynamic Binding Advantages: Linear alkyl chains possess numerous rotatable bonds, leading to a massive loss of conformational entropy upon binding to a rigid receptor pocket. The cyclopentane ring pre-organizes the functional groups into a restricted spatial arrangement. If the stereochemistry matches the receptor's requirements, the entropic penalty of binding is drastically reduced, leading to a logarithmic increase in binding affinity (

    
    ).
    
  • Metabolic Stability: The cyclic structure shields the internal C-H bonds from rapid oxidation by Cytochrome P450 (CYP) enzymes, a common degradation pathway for linear aliphatic chains. This translates to a longer biological half-life and improved pharmacokinetic parameters.

Conclusion

3-Cyanocyclopentane-1-carboxylic acid is far more than a simple chemical building block; it is a strategic tool for modern drug design. By leveraging its orthogonal reactivity—specifically the reliable amidation of its carboxylic acid and the chemoselective reduction of its nitrile—medicinal chemists can efficiently synthesize conformationally restricted peptidomimetics and novel APIs. When handled with precise stereochemical awareness and rigorous self-validating protocols, this scaffold serves as a cornerstone for developing next-generation,


-enriched therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82418395, 3-Cyanocyclopentane-1-carboxylic acid". PubChem. Available at:[Link]

Sources

Exploratory

Cyanocyclopentane Carboxylic Acid Derivatives: A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals heavily relies on the strategic incorporation of rigidified molecular scaffolds. Among these, cyanocyclopentane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals heavily relies on the strategic incorporation of rigidified molecular scaffolds. Among these, cyanocyclopentane carboxylic acid derivatives —specifically 1-cyanocyclopentanecarboxylic acid (CAS 540490-54-8) and its esters—serve as premier bifunctional building blocks. By anchoring both a strong electron-withdrawing nitrile and a versatile carboxylic acid to a single quaternary carbon, this scaffold provides unique stereoelectronic properties.

This whitepaper provides an in-depth technical analysis of the cyanocyclopentane carboxylic acid framework, detailing its physicochemical profiling, self-validating synthetic workflows, and the pharmacological causality behind its use in modern drug discovery.

Structural and Physicochemical Profiling

The defining feature of 1-cyanocyclopentanecarboxylic acid is its highly substituted C1 position. The cyclopentane ring adopts a dynamic "envelope" conformation, which vectors the cyano and carboxylate groups into distinct spatial trajectories.

From an electronic standpoint, the strong inductive electron-withdrawing effect (-I effect) of the alpha-cyano group drastically alters the reactivity of the adjacent carboxylic acid. As detailed in chemical property databases , the predicted pKa of this compound is approximately 2.41. This is significantly more acidic than a standard aliphatic carboxylic acid (typically pKa ~4.8). Consequently, the resulting carboxylate is a relatively poor nucleophile, meaning standard


 esterifications with alkyl halides often fail or require harsh conditions; instead, electrophilic activation (e.g., via thionyl chloride or carbodiimide coupling) is the preferred functionalization route.
Quantitative Data Summary
PropertyValueCausality / Implication
Chemical Name 1-Cyanocyclopentanecarboxylic acidCore bifunctional scaffold.
CAS Registry Number 540490-54-8Unique identifier for sourcing and patent literature.
Molecular Formula C₇H₉NO₂High atom economy for fragment-based drug design.
Molecular Weight 139.15 g/mol Low molecular weight ideal for lead optimization (Rule of 3).
Predicted Boiling Point 330.2 ± 25.0 °CIndicates strong intermolecular hydrogen bonding.
Predicted Density 1.21 ± 0.1 g/cm³High density due to compact alicyclic structure.
Predicted pKa 2.41 ± 0.20Enhanced acidity due to the -I effect of the α-cyano group.

Mechanistic Pathways & Synthetic Workflows

The de novo synthesis of cyanocyclopentane derivatives relies on the thermodynamic and kinetic favorability of 5-membered ring formation. The most robust industrial and laboratory-scale route involves the base-promoted double alkylation of an alkyl cyanoacetate with 1,4-dibromobutane.

According to Baldwin’s rules for ring closure, the second step of this sequence is a highly favored 5-exo-tet cyclization. The high effective molarity of the tethered electrophile ensures that the intramolecular cyclization outpaces any competing intermolecular side reactions, provided the base and solvent are correctly optimized.

SynthesisWorkflow A Ethyl Cyanoacetate + 1,4-Dibromobutane B Base-Promoted Cycloalkylation (NaH or K2CO3) A->B C Ethyl 1-cyanocyclopentane- 1-carboxylate B->C D Raney Ni / H2 / NH3 (Reduction) C->D F Saponification (LiOH / H2O) C->F E Ethyl 1-aminomethyl- cyclopentane-1-carboxylate D->E G 1-Cyanocyclopentane- carboxylic Acid (CAS 540490-54-8) F->G

Fig 1: Synthetic workflow for cyanocyclopentane derivatives and downstream functionalization.

Pharmacological Causality & Drug Design

In medicinal chemistry, replacing a flexible acyclic chain with a cyanocyclopentane ring is a classic bioisosteric strategy. The causality behind this choice is rooted in thermodynamics:

  • Conformational Restriction: By locking the functional groups onto a cyclopentane ring, the molecule loses rotational degrees of freedom. When the drug binds to its target receptor or enzyme, the entropic penalty of binding (

    
    ) is drastically reduced, leading to a more favorable overall free energy of binding (
    
    
    
    ).
  • Steric Shielding: The bulky alicyclic ring sterically shields the adjacent carbonyl carbon from enzymatic nucleophiles (e.g., esterases or amidases), thereby increasing the metabolic half-life of the drug.

  • Divergent Vectors: The sp3-hybridized quaternary carbon forces the cyano (or derived aminomethyl) group and the carboxylic acid into a specific tetrahedral geometry, perfectly mimicking the transition states of certain peptide bonds, making it an excellent scaffold for protease inhibitors.

PharmacologicalLogic Target Target Protein (e.g., Kinase / GPCR) Scaffold Cyanocyclopentane Scaffold Conformation Conformational Restriction (Reduced Entropic Penalty) Scaffold->Conformation Metabolism Steric Shielding (Increased Half-life) Scaffold->Metabolism Binding Enhanced Target Affinity (Kd reduction) Conformation->Binding Binding->Target Metabolism->Target Sustained Action

Fig 2: Pharmacological causality of incorporating a rigidified cyanocyclopentane scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls to verify causality and reaction success at each stage, drawing upon established patent literature .

Protocol A: Synthesis of Ethyl 1-cyanocyclopentane-1-carboxylate

Causality: Potassium carbonate (


) is utilized as a mild base to deprotonate the acidic alpha-carbon of ethyl cyanoacetate. Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it leaves the potassium cation relatively unsolvated, maximizing the nucleophilicity of the enolate and accelerating the 

displacement.
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Flush with anhydrous

    
    .
    
  • Reagent Loading: Charge the flask with anhydrous

    
     (2.5 eq) and 150 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
    
  • Enolate Formation: Add ethyl cyanoacetate (1.0 eq) dropwise over 30 minutes. Validation: The evolution of a slight yellow tint and mild exotherm indicates successful enolate formation.

  • Cycloalkylation: Add 1,4-dibromobutane (1.1 eq) dropwise. Remove the ice bath and heat the mixture to 60 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). Validation: The disappearance of the ethyl cyanoacetate spot (stains active with

    
    ) confirms reaction completion.
    
  • Workup: Cool to room temperature, quench with 200 mL of distilled water to dissolve inorganic salts, and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers thoroughly with brine (5 x 50 mL) to remove residual DMF.

  • Purification: Dry over

    
    , concentrate in vacuo, and purify via vacuum distillation to yield the product as a clear oil.
    
Protocol B: Chemoselective Hydrogenation to Ethyl 1-aminomethyl-cyclopentane-1-carboxylate

Causality: Nitrile reduction often yields a complex mixture of primary, secondary, and tertiary amines due to the intermediate imine reacting with newly formed primary amines. By saturating the reaction medium with anhydrous ammonia, the equilibrium of this deleterious imine-amine condensation is strongly driven backward, ensuring the primary amine is the exclusive product. Raney Nickel is explicitly chosen over Palladium on Carbon (


) because it is highly chemoselective for nitriles and will not reduce the ester moiety.
  • Preparation: In a high-pressure Parr hydrogenation vessel, dissolve 33 g of ethyl 1-cyanocyclopentane-1-carboxylate in 330 mL of absolute ethanol containing approximately 4% dissolved ammonia (

    
    ).
    
  • Catalyst Addition: Carefully add 10 g of active Raney Nickel slurry. Safety Causality: Raney Nickel is highly pyrophoric. It must be transferred as a slurry and never allowed to dry in the presence of atmospheric oxygen.

  • Hydrogenation: Seal the vessel, purge three times with

    
    , and then pressurize with 
    
    
    
    gas to 50 psi.
  • Reaction Execution: Heat the vessel to 45 °C and agitate. Validation: Monitor the pressure gauge. The reaction is complete when the stoichiometric uptake of

    
     ceases (pressure stabilizes).
    
  • Workup: Vent the

    
     gas safely. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of inert gas to remove the catalyst.
    
  • Isolation: Concentrate the filtrate in vacuo. The resulting product can be purified by vacuum distillation (b.p. 71°-74° C at 0.75 mbar) to yield the pure primary amine.

References

  • Title: US5399578A - Acyl compounds Source: Google Patents URL: [1]

Sources

Foundational

3-cyanocyclopentane-1-carboxylic acid pKa and acidity values

An In-Depth Technical Guide to the Acidity and pKa of 3-cyanocyclopentane-1-carboxylic acid Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acidity and pKa of 3-cyanocyclopentane-1-carboxylic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a detailed examination of the acidity of 3-cyanocyclopentane-1-carboxylic acid, a molecule of interest due to its substituted alicyclic scaffold. We will explore the theoretical principles governing its acidity, compare it with related structures, and provide comprehensive, field-proven protocols for both its experimental determination via potentiometric titration and its prediction using computational chemistry. This document is intended to serve as a practical and authoritative resource for scientists requiring a deep understanding and accurate determination of this molecule's pKa value.

Introduction: The Significance of pKa in Medicinal Chemistry

In the journey of a drug from discovery to clinical application, its acid-base properties, quantified by the pKa, are of paramount importance. The pKa value dictates the degree of ionization of a compound at a given pH.[1][2][3] This, in turn, governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the charge state of a drug affects its ability to cross biological membranes, its binding affinity to plasma proteins, and its interaction with its molecular target.[4][5] An accurate knowledge of pKa is therefore not merely an academic exercise but a cornerstone of rational drug design and formulation development.[4]

This guide focuses on 3-cyanocyclopentane-1-carboxylic acid, a molecule featuring a carboxylic acid group appended to a cyclopentane ring, which is further functionalized with a cyano substituent. Understanding the interplay of these structural features is key to predicting and confirming its acidic strength.

Theoretical Framework: Factors Governing Carboxylic Acid Acidity

The acidity of a carboxylic acid (R-COOH) is determined by the stability of its conjugate base, the carboxylate anion (R-COO⁻).[2][3] The more stable the anion, the more the dissociation equilibrium favors the products, resulting in a stronger acid and a lower pKa value.

Key Influencing Factors:

  • Resonance Stabilization: The negative charge on the carboxylate anion is delocalized across both oxygen atoms through resonance. This distribution of charge is the primary reason carboxylic acids are significantly more acidic than alcohols.[1][2]

  • Inductive Effects: Substituents on the R-group can significantly modulate acidity through inductive effects—the transmission of charge through sigma bonds.[6][7]

    • Electron-Withdrawing Groups (EWGs): Electronegative atoms or groups (like halogens, nitro, or cyano groups) pull electron density away from the carboxylate anion.[8][9] This disperses the negative charge, further stabilizing the anion and increasing the acidity (lowering the pKa).[7][8][9]

    • Electron-Donating Groups (EDGs): Alkyl groups, for example, donate electron density, which intensifies the negative charge on the carboxylate, destabilizing the anion and decreasing acidity (raising the pKa).[6]

  • Distance Attenuation: The strength of the inductive effect diminishes rapidly with increasing distance between the substituent and the carboxyl group.[6]

Acidity Analysis of 3-cyanocyclopentane-1-carboxylic acid

To understand the acidity of 3-cyanocyclopentane-1-carboxylic acid, we must first consider its parent compound, cyclopentanecarboxylic acid.

  • Reference Compound: Cyclopentanecarboxylic Acid This simple alicyclic carboxylic acid has a reported pKa of approximately 4.99 .[10][11][12] This value is slightly higher (less acidic) than that of acetic acid (pKa ~4.76), reflecting the mild electron-donating character of the cyclopentyl group relative to a methyl group.

  • The Effect of the Cyano Substituent The cyano group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.[6] When placed on the cyclopentane ring, it exerts a strong negative inductive effect (-I effect).

    For 3-cyanocyclopentane-1-carboxylic acid, this -I effect withdraws electron density from the ring and, consequently, from the carboxylate group of the conjugate base. This delocalization of the negative charge leads to significant stabilization of the carboxylate anion. As a result, the equilibrium will shift towards dissociation, making 3-cyanocyclopentane-1-carboxylic acid a stronger acid than its parent, cyclopentanecarboxylic acid. Its pKa is therefore predicted to be substantially lower than 4.99 .

    While no experimentally verified pKa value for this specific molecule is readily available in the surveyed literature, we can estimate its value based on the known effects of cyano groups on other carboxylic acids. For example, cyanoacetic acid has a pKa of ~2.45, a dramatic increase in acidity compared to acetic acid (pKa 4.76). Given the greater distance of the cyano group from the carboxylic acid in the cyclopentane system, the effect will be less pronounced but still significant. A predicted pKa in the range of 3.8 to 4.2 would be a reasonable starting hypothesis.

Data Summary and Comparison
CompoundStructurepKa ValueRationale for Acidity
Cyclopentanecarboxylic AcidC₅H₉COOH~4.99[10][11][12]Baseline acidity for the cyclopentane carboxylic scaffold.
3-cyanocyclopentane-1-carboxylic acid C₇H₉NO₂Predicted: 3.8 - 4.2 The strong electron-withdrawing cyano group stabilizes the conjugate base via the inductive effect, increasing acidity.
Acetic AcidCH₃COOH~4.76Standard reference aliphatic carboxylic acid.
Cyanoacetic AcidNCCH₂COOH~2.45Demonstrates the powerful acid-strengthening effect of a cyano group positioned alpha to the carboxyl.

Methodologies for pKa Determination

To move from prediction to a precise, verifiable value, robust analytical methods are required. Below are detailed protocols for both the gold-standard experimental method and a reliable computational approach.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the most common and reliable method for experimentally determining pKa values.[13] It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa is the pH at which the acid is exactly half-neutralized.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Analyte Solution: Accurately weigh approximately 10-20 mg of 3-cyanocyclopentane-1-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the resulting pKa will be an apparent pKa (pKa*) specific to that solvent system.

    • Titrant: Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) in CO₂-free deionized water. The concentration must be known to at least four significant figures.

  • Instrumentation Setup:

    • Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Place the analyte solution in a thermostatted beaker maintained at a constant temperature (e.g., 25.0 °C), as pKa is temperature-dependent.

    • Use a magnetic stirrer to ensure homogeneity.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Position the tip of a calibrated burette containing the NaOH titrant below the surface of the solution.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue adding titrant well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Vₑ) by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of titrant equal to Vₑ / 2.

    • The pKa is the pH of the solution at the half-equivalence point. According to the Henderson-Hasselbalch equation, when [A⁻] = [HA], pH = pKa.

G cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep1 Prepare Analyte Solution (Known Concentration) setup2 Thermostat Beaker (e.g., 25.0 °C) prep1->setup2 prep2 Prepare Standardized Titrant (~0.1 M NaOH) titrate2 Add NaOH Titrant (Small Increments) prep2->titrate2 setup1 Calibrate pH Meter (3-Point Calibration) titrate1 Record Initial pH setup1->titrate1 setup2->titrate1 titrate1->titrate2 titrate3 Record Stabilized pH and Volume titrate2->titrate3 Repeat titrate3->titrate2 analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Determine Equivalence Point (Vₑ) from 1st Derivative analysis1->analysis2 analysis3 Find pH at Half-Equivalence Point (Vₑ / 2) analysis2->analysis3 analysis4 Result: pKa = pH at Vₑ/2 analysis3->analysis4

Figure 1. Workflow for Experimental pKa Determination via Potentiometric Titration.
Computational Protocol: Quantum Mechanical Prediction

When an experimental sample is unavailable or for high-throughput screening, computational methods can provide highly accurate pKa predictions.[14][15] The most rigorous methods are based on quantum mechanics (QM) and calculate the Gibbs free energy of the acid dissociation reaction.[14][16]

Step-by-Step Methodology:

  • Structure Preparation:

    • Build 3D structures of the protonated acid (HA) and the deprotonated carboxylate anion (A⁻) of 3-cyanocyclopentane-1-carboxylic acid. Consider both cis and trans isomers if relevant.

  • Gas-Phase Optimization and Frequency Calculation:

    • Using a QM software package (e.g., Gaussian, ORCA), perform a geometry optimization for both HA and A⁻ in the gas phase.

    • A common and reliable level of theory is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31+G(d,p) or larger).[5][17][18]

    • Following optimization, perform a frequency calculation at the same level of theory to obtain the thermal corrections to the Gibbs free energy (G_gas) and to confirm the structures are true energy minima (no imaginary frequencies).

  • Aqueous-Phase Single-Point Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for both HA and A⁻ in a simulated aqueous environment.

    • This is achieved using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[14][18][19] This calculation yields the solvation free energy (ΔG_solv).

  • Gibbs Free Energy Calculation:

    • Calculate the total Gibbs free energy in solution (G_aq) for each species: G_aq = G_gas + ΔG_solv.

  • pKa Calculation:

    • Calculate the Gibbs free energy change for the dissociation reaction in solution: ΔG_dissociation = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA).

    • The value for the Gibbs free energy of the proton in water, G_aq(H⁺), is a well-established experimental value (typically around -264 to -270 kcal/mol, depending on the specific thermodynamic cycle used).[19]

    • Convert the free energy change to a pKa value using the equation: pKa = ΔG_dissociation / (2.303 * RT) , where R is the gas constant and T is the temperature in Kelvin.

G cluster_model Model Building cluster_gas Gas-Phase QM Calculation cluster_solv Aqueous-Phase QM Calculation cluster_pka pKa Calculation model1 Build 3D Structures (Acid HA and Anion A⁻) gas1 Geometry Optimization (e.g., DFT/B3LYP) model1->gas1 gas2 Frequency Calculation gas1->gas2 solv1 Single-Point Energy on Gas-Phase Geometries gas1->solv1 gas3 Obtain Gas-Phase Free Energy (G_gas) gas2->gas3 pka1 Calculate G_aq = G_gas + ΔG_solv for HA and A⁻ gas3->pka1 solv2 Apply Solvation Model (e.g., PCM, SMD) solv1->solv2 solv3 Obtain Solvation Free Energy (ΔG_solv) solv2->solv3 solv3->pka1 pka2 Calculate ΔG_dissociation using G_aq(H⁺) reference pka1->pka2 pka3 Convert to pKa: pKa = ΔG / (2.303 * RT) pka2->pka3 pka4 Result: Predicted pKa pka3->pka4

Figure 2. Workflow for Computational pKa Prediction using Quantum Mechanics.

Conclusion

The acidity of 3-cyanocyclopentane-1-carboxylic acid is significantly influenced by the strong electron-withdrawing inductive effect of the cyano group at the 3-position. This leads to a predicted pKa value that is notably lower (more acidic) than the parent cyclopentanecarboxylic acid (pKa ≈ 4.99). For drug development professionals and researchers, obtaining a precise pKa is non-negotiable. This guide has provided the complete theoretical grounding and two robust, detailed methodologies—potentiometric titration for experimental validation and quantum mechanical calculations for high-accuracy prediction—to confidently determine this critical parameter. The application of these protocols will ensure a solid foundation for subsequent research, including solubility studies, formulation design, and the interpretation of biological activity.

References

  • Cyclopentanecarboxylic acid - Grokipedia. (n.d.).
  • Ishida, T., & Kato, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Cole, D. J., Hylands, J., & Paragon, S. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved from [Link]

  • Santos-Martins, D., & Jiménez-García, B. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

  • Rizi, A. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Academic Commons - Columbia University. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved from [Link]

  • O'Hagan, S., & Kell, D. B. (2015). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Schüürmann, G., Cossi, M., Barone, V., & Tomasi, J. (1998). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Gangarapu, S., & Sastry, G. N. (2017). Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 14: Substituent Effects.
  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. ResearchGate. Retrieved from [Link]

  • Case Study: pKa's of Carboxylic Acids. (n.d.). Shodor. Retrieved from [Link]

  • Substituent Effects on Acidity. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Carboxylic Acid Structure and Chemistry: Part 1. (n.d.).
  • Carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Chaturvedi, J. (n.d.). Acidity of Carboxylic Acids. HCPG College, Varanasi. Retrieved from [Link]

Sources

Exploratory

Technical Guide to Sourcing and Validating 3-Cyanocyclopentane-1-carboxylic Acid in Drug Discovery

Executive Summary 3-Cyanocyclopentane-1-carboxylic acid (CAS: 1474068-87-5) is a highly versatile, bifunctional aliphatic building block increasingly utilized in modern medicinal chemistry[1]. Featuring a rigidified cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyanocyclopentane-1-carboxylic acid (CAS: 1474068-87-5) is a highly versatile, bifunctional aliphatic building block increasingly utilized in modern medicinal chemistry[1]. Featuring a rigidified cyclopentane core, it serves as a critical intermediate for synthesizing peptidomimetics, conformationally restricted GABA analogues, and complex active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive evaluation of the vendor landscape, procurement strategies, and rigorous quality control (QC) protocols necessary for integrating this compound into high-throughput and scale-up synthetic workflows.

Structural Significance & Mechanistic Utility

The molecular architecture of 3-cyanocyclopentane-1-carboxylic acid (


, MW: 139.15  g/mol ) offers distinct geometric and electronic advantages for drug development[1]:
  • Bifunctionality: The presence of both a carboxylic acid (-COOH) and a nitrile (-CN) group allows for orthogonal functionalization. The carboxylic acid is primed for standard peptide coupling chemistries, while the nitrile can be selectively reduced to a primary amine or converted into a bioisosteric tetrazole.

  • Stereochemical Complexity: The cyclopentane ring contains two chiral centers at C1 and C3. This generates four possible stereoisomers (two enantiomeric pairs of cis and trans diastereomers). The relative and absolute stereochemistry dictates the vector of the substituents, which is critical for target protein binding affinity. Vendors often supply this as a mixture of isomers unless specifically synthesized as a single enantiomer; thus, stereochemical validation is paramount.

Vendor Landscape & Procurement Strategy

When sourcing 3-cyanocyclopentane-1-carboxylic acid, procurement scientists must evaluate suppliers based on synthetic scale capabilities, baseline purity, and the stereochemical definition of the batch. Below is a summary of verified suppliers[2][3][4].

Vendor / SupplierCatalog NumberCAS NumberPurityScale AvailabilityKey Differentiator
BLD Pharm BD013930741474068-87-5

95-98%
mg to kg (Custom)Extensive analytical documentation (NMR, LC-MS) provided[2].
Enamine EN300-15886531474068-87-5

95%
mg to gHigh-throughput screening building block integration[3].
ChemScene CS-09282781474068-87-5

98%
mg to kgOffers custom synthesis and process optimization services[4].

Strategic Insight: Always request the Certificate of Analysis (CoA) prior to bulk procurement to verify if the batch is a racemate, a diastereomeric mixture, or a stereopure compound.

Quality Control & Validation Protocol

To ensure the integrity of downstream syntheses, incoming batches of 3-cyanocyclopentane-1-carboxylic acid must undergo a self-validating QC workflow.

Causality for QC: Relying solely on vendor CoAs can lead to late-stage synthetic failures because stereochemical ratios (cis/trans) often vary between batches. A self-validating quantitative NMR (qNMR) protocol ensures that the mass balance is accurate and not artificially inflated by inorganic salts or residual solvents.

Step-by-Step QC Methodology:

  • Sample Preparation: Dissolve 5 mg of the vendor-supplied compound in 0.6 mL of deuterated dimethyl sulfoxide (

    
    ).
    
  • Quantitative NMR (qNMR):

    • Acquire a

      
      -NMR spectrum at 400 MHz or higher.
      
    • Validation: Use an internal standard (e.g., maleic acid) to determine absolute purity. The integration of the cyclopentane ring protons (multiplets between 1.5–2.5 ppm) versus the internal standard confirms mass balance.

  • Diastereomeric Ratio (d.r.) Determination:

    • Analyze the

      
      -NMR and 
      
      
      
      -NMR spectra. The cis and trans isomers will exhibit distinct chemical shifts for the C1 and C3 methine protons due to the anisotropic effects of the nitrile and carbonyl groups.
  • Enantiomeric Excess (e.e.) Validation via Chiral HPLC:

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing peak tailing. The chromatogram will resolve enantiomers, allowing for precise e.e. calculation.

  • LC-MS Analysis: Confirm the exact mass (

    
     = 138.05 m/z in negative electrospray ionization mode).
    

Downstream Synthetic Workflows

Once validated, the building block is integrated into the synthetic pipeline. The orthogonal reactivity of the -COOH and -CN groups requires careful order-of-addition.

Protocol: Amide Coupling followed by Nitrile Reduction

  • Activation: React 1.0 eq of 3-cyanocyclopentane-1-carboxylic acid with 1.2 eq of HATU and 2.0 eq of DIPEA in anhydrous DMF at 0°C.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via flash chromatography to isolate the cyanocyclopentyl amide.
    
  • Reduction: To convert the nitrile to a primary amine (for subsequent functionalization), dissolve the intermediate in MeOH. Add catalytic Raney Nickel and subject to a Hydrogen atmosphere (50 psi).

    • Causality: High-pressure hydrogenation with Raney Nickel is explicitly chosen over strong hydride donors like

      
      . This prevents the unwanted reduction of the newly formed amide bond, ensuring strict orthogonal functionalization of the nitrile group.
      
Workflow Visualization

Workflow Vendor Vendor Batch (CAS: 1474068-87-5) QC1 Structural QC (1H/13C qNMR, LC-MS) Vendor->QC1 QC2 Stereochemical QC (Chiral HPLC + 0.1% TFA) QC1->QC2 Decision Purity >98%? Isomeric Ratio Verified? QC2->Decision Reject Reject Batch / Repurify Decision->Reject No Approve Approved for Synthesis Decision->Approve Yes Amide Amide Coupling (HATU, DIPEA, Amine) Approve->Amide Tetrazole Tetrazole Formation (NaN3, NH4Cl, DMF) Approve->Tetrazole Bioisostere Synthesis Reduction Nitrile Reduction (H2, Raney Ni / MeOH) Amide->Reduction Orthogonal Functionalization

QC validation and downstream orthogonal synthetic workflow for 3-cyanocyclopentane-1-carboxylic acid.

References

  • Title: 3-Cyanocyclopentane-1-carboxylic acid | C7H9NO2 | CID 82418395 Source: PubChem (nih.gov) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-cyanocyclopentane-1-carboxylic acid from 3-oxocyclopentanecarboxylate

Application Note: High-Efficiency Synthesis of 3-Cyanocyclopentane-1-carboxylic Acid Executive Summary & Strategic Analysis The transformation of 3-oxocyclopentanecarboxylate to 3-cyanocyclopentane-1-carboxylic acid repr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 3-Cyanocyclopentane-1-carboxylic Acid

Executive Summary & Strategic Analysis

The transformation of 3-oxocyclopentanecarboxylate to 3-cyanocyclopentane-1-carboxylic acid represents a critical functional group interconversion (FGI) in the synthesis of bioactive scaffolds, particularly for JAK inhibitors and other heterocyclic pharmaceutical targets.

While traditional methods involving cyanohydrin formation followed by radical deoxygenation are chemically possible, they are atom-inefficient and difficult to scale. Similarly, the reduction-mesylation-displacement route (3-4 steps) introduces unnecessary handling of toxic cyanide salts and potential stereochemical inversion issues.

The Optimized Route: This protocol utilizes the Van Leusen Reductive Cyanation using


-Tolylsulfonylmethyl isocyanide (TosMIC) .[1] This method offers a streamlined, one-pot conversion of the ketone to the nitrile with simultaneous one-carbon homologation of the functional center (converting 

to

) while preserving the cyclopentane ring integrity.

Key Advantages:

  • Step Economy: Reduces a potential 4-step sequence to 2 steps (Cyanation + Hydrolysis).

  • Safety: Avoids the use of free alkali cyanides (NaCN/KCN).

  • Scalability: Reagents are solid, stable, and amenable to kilogram-scale batch processing.

Retrosynthetic Logic & Pathway Visualization

The synthesis hinges on the chemoselective reactivity of TosMIC. The 3-oxocyclopentane-1-carboxylate ester is chosen as the starting material over the free acid to prevent competitive deprotonation of the carboxylic acid, which would quench the base required for the TosMIC mechanism.

Mechanism Insight:

  • Deprotonation:

    
    -BuOK generates the 
    
    
    
    -sulfonyl carbanion of TosMIC.
  • Addition: Nucleophilic attack on the C3 ketone.

  • Cyclization: Formation of a 4-tosyl-2-oxazoline intermediate.

  • Fragmentation: Spontaneous ring-opening and elimination of the

    
    -toluenesulfinate anion to yield the nitrile.
    

SynthesisPathway SM Methyl 3-oxocyclopentanecarboxylate (Starting Material) Inter Oxazoline Intermediate (Transient) SM->Inter TosMIC, t-BuOK DME/t-BuOH, <0°C TosMIC TosMIC Reagent (p-Tolylsulfonylmethyl isocyanide) TosMIC->Inter ProdEster Methyl 3-cyanocyclopentanecarboxylate (Intermediate 1) Inter->ProdEster Fragmentation (-TosK) FinalProd 3-Cyanocyclopentane-1-carboxylic acid (Target) ProdEster->FinalProd LiOH, THF/H2O Hydrolysis

Figure 1: Reaction pathway for the reductive cyanation of 3-oxocyclopentanecarboxylate.

Detailed Experimental Protocol

Phase 1: Reductive Cyanation (Van Leusen Reaction)

Objective: Convert methyl 3-oxocyclopentanecarboxylate to methyl 3-cyanocyclopentanecarboxylate.

Reagents & Materials:

  • Methyl 3-oxocyclopentanecarboxylate (1.0 equiv)

  • TosMIC (1.2 equiv)

  • Potassium tert-butoxide (

    
    -BuOK) (2.2 equiv)
    
  • 1,2-Dimethoxyethane (DME) (anhydrous, 10 V)

  • 
    -Butanol (
    
    
    
    -BuOH) (2 V)

Step-by-Step Procedure:

  • Reactor Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe. Maintain an inert nitrogen atmosphere.

  • Reagent Dissolution: Charge the flask with TosMIC (1.2 equiv) and anhydrous DME (10 volumes relative to substrate). Stir until fully dissolved.

  • Substrate Addition: Add Methyl 3-oxocyclopentanecarboxylate (1.0 equiv) and

    
    -BuOH (2 volumes).
    
    • Note:

      
      -BuOH acts as a proton source/co-solvent that facilitates the fragmentation step.
      
  • Cooling: Cool the reaction mixture to -5°C to 0°C using an ice/salt bath.

    • Critical: Temperature control is vital. Higher temperatures during base addition can lead to polymerization of TosMIC.

  • Base Addition: Add

    
    -BuOK (2.2 equiv) portion-wise over 30-45 minutes, maintaining the internal temperature below 5°C.
    
    • Observation: The mixture may turn a yellow-orange color, which is characteristic of the TosMIC anion.

  • Reaction Progression:

    • Allow the mixture to stir at 0°C for 1 hour.

    • Warm slowly to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the ketone peak.

  • Quench & Workup:

    • Cool the mixture to 10°C.

    • Quench carefully with saturated aqueous

      
       solution.
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       volumes).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude residue is typically an oil.[2] Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to isolate Methyl 3-cyanocyclopentanecarboxylate as a mixture of cis/trans isomers.

Phase 2: Ester Hydrolysis

Objective: Hydrolyze the methyl ester to the free acid without affecting the nitrile group.

Reagents:

  • Methyl 3-cyanocyclopentanecarboxylate (from Phase 1)

  • Lithium Hydroxide Monohydrate (

    
    ) (1.5 equiv)
    
  • THF (4 V)

  • Water (4 V)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate ester in THF (4 volumes).

  • Base Addition: Add a solution of

    
     (1.5 equiv) in Water (4 volumes) dropwise at 0°C.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by LC-MS for the mass of the acid (

    
    ).
    
    • Caution: Avoid heating. High temperatures or strong bases can hydrolyze the nitrile to a primary amide. LiOH at RT is mild and selective for the ester.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Acidify the remaining aqueous phase to pH ~3-4 using 1N HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate to yield 3-cyanocyclopentane-1-carboxylic acid .
      

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity >97% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
MS Identification [M-H]- = 138.1 DaESI-MS (Negative Mode)
IR Spectroscopy ~2240 cm⁻¹ (CN stretch)~1710 cm⁻¹ (COOH stretch)FT-IR
Isomer Ratio Report Cis/Trans ratio1H-NMR (Integrals of H1/H3)

Stereochemistry Note: The Van Leusen reaction typically yields a mixture of cis and trans isomers (often ~1:1 to 2:1). If a specific isomer is required, separation is best performed at the ester stage (Phase 1) using chiral HPLC or careful silica chromatography, as the free acids are more difficult to separate.

Troubleshooting & Process Safety

Common Failure Modes:

  • Low Yield in Phase 1: Often caused by moisture in the DME or "old"

    
    -BuOK. Ensure reagents are anhydrous.
    
  • Polymerization: If the reaction turns dark black/tarry, the temperature during base addition was likely too high. Keep strictly < 5°C.

  • Nitrile Hydrolysis: If the final product contains amide impurities, the hydrolysis step was too vigorous. Keep pH control strict and avoid heating.

Safety Profile:

  • TosMIC: While safer than NaCN, it generates sulfinates and can be an irritant. Handle in a fume hood.

  • Cyanide-Free: This protocol deliberately avoids NaCN/DMSO displacements to improve operator safety.

  • Exotherm: The addition of

    
    -BuOK is exothermic.
    

Alternative Methodology (Strategic Backup)

If TosMIC is unavailable, the Reduction-Mesylation-Displacement route is the validated backup:

  • Reduction:

    
     reduction of ketone to alcohol.
    
  • Activation: Mesyl chloride (

    
    ) / 
    
    
    
    to form the mesylate.
  • Displacement:

    
     in DMSO at 60°C.
    
    • Note: This route inverts stereochemistry at C3. Reducing the ketone to the cis-alcohol will yield the trans-nitrile after displacement.

AltRoute Ketone 3-oxocyclopentanecarboxylate Alcohol 3-hydroxycyclopentanecarboxylate Ketone->Alcohol NaBH4 Mesylate 3-mesyloxycyclopentanecarboxylate Alcohol->Mesylate MsCl, Et3N Nitrile 3-cyanocyclopentanecarboxylate Mesylate->Nitrile NaCN, DMSO (Inversion of Config)

Figure 2: Alternative 3-step sequence via nucleophilic displacement.

References

  • Van Leusen Reaction Overview

    • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 42(19), 3114–3118.
  • TosMIC Reagent Profile

    • Organic Chemistry Portal. "TosMIC - p-Tolylsulfonylmethyl isocyanide."[1]

  • Reductive Cyanation in Drug Synthesis

    • Beilstein Journal of Organic Chemistry. "The reductive decyanation reaction: an overview and recent developments.
  • Cyclopentanecarboxylic Acid Derivatives

    • PubChem Compound Summary for 3-Cyanocyclopentane-1-carboxylic acid.

Sources

Application

Technical Application Note: Stereoselective Synthesis of cis-3-Cyanocyclopentane-1-carboxylic Acid

This Application Note is designed to provide a rigorous, scientifically grounded protocol for the stereoselective synthesis of cis-3-cyanocyclopentane-1-carboxylic acid . This scaffold is a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, scientifically grounded protocol for the stereoselective synthesis of cis-3-cyanocyclopentane-1-carboxylic acid . This scaffold is a critical intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs), peptidomimetics, and antiviral agents (e.g., Peramivir analogs).

Abstract & Strategic Overview

The synthesis of 1,3-disubstituted cyclopentanes presents a classic stereochemical challenge: controlling the cis (syn) vs. trans (anti) relationship on a flexible ring system. For cis-3-cyanocyclopentane-1-carboxylic acid , the thermodynamic stability of the cis-1,3-isomer (pseudo-diequatorial conformation) offers a strategic advantage.

This protocol details the Desymmetrization Strategy , utilizing cis-1,3-cyclopentanedicarboxylic anhydride as the pivotal intermediate. This route is superior to direct nucleophilic substitution on cyclopentanones (which often yields diastereomeric mixtures) because the cyclic anhydride intermediate structurally "locks" the cis-configuration prior to functionalization.

Key Advantages of this Protocol:
  • Stereochemical Fidelity: The cis-relationship is established early via the meso-anhydride.

  • Scalability: Avoids expensive chromatographic separation of diastereomers.

  • Versatility: Can be adapted for enantioselective synthesis using chiral nucleophiles.

Retrosynthetic Analysis & Pathway

The logical flow relies on opening a meso-anhydride with a nitrogen nucleophile to differentiate the two carboxylate equivalents.

G Target cis-3-Cyanocyclopentane- 1-carboxylic acid CyanoEster Intermediate 3: Methyl cis-3-cyanocyclopentane- 1-carboxylate CyanoEster->Target LiOH, THF/H2O (Controlled Hydrolysis) AmidoEster Intermediate 2: Methyl cis-3-carbamoylcyclopentane- 1-carboxylate AmidoEster->CyanoEster TFAA, Pyridine (Dehydration) AmidoAcid Intermediate 1: cis-3-Carbamoylcyclopentane- 1-carboxylic acid AmidoAcid->Target Alternative: Direct Dehydration (Lower Yield) AmidoAcid->AmidoEster MeOH, H2SO4 (Selective Esterification) Anhydride Starting Material: cis-1,3-Cyclopentanedicarboxylic anhydride Anhydride->AmidoAcid NH3 (aq/THF) (Desymmetrization) Diacid Precursor: cis-1,3-Cyclopentanedicarboxylic acid (Meso) Diacid->Anhydride Ac2O, Reflux (Cyclization)

Figure 1: Retrosynthetic pathway utilizing the anhydride desymmetrization strategy to ensure cis-stereochemistry.

Detailed Experimental Protocol

Phase 1: Preparation of the Meso-Anhydride

Objective: Convert the dicarboxylic acid to the cyclic anhydride to lock the cis-conformation.

  • Reagents: cis-1,3-Cyclopentanedicarboxylic acid (CAS 88345-42-0), Acetic Anhydride.

  • Safety: Acetic anhydride is corrosive and a lachrymator. Work in a fume hood.

  • Suspension: In a round-bottom flask, suspend cis-1,3-cyclopentanedicarboxylic acid (10.0 g, 63.2 mmol) in acetic anhydride (30 mL).

  • Reflux: Heat the mixture to reflux (140°C) under nitrogen. The solid will dissolve as the reaction proceeds. Maintain reflux for 2 hours.

  • Concentration: Remove excess acetic anhydride and acetic acid byproduct by rotary evaporation under reduced pressure.

  • Purification: The residue is typically a white solid. Recrystallize from minimal acetyl chloride or dry toluene if necessary, though the crude is often sufficient (>95% purity).

  • Yield: Expect ~8.5 g (96%) of cis-1,3-cyclopentanedicarboxylic anhydride.

Phase 2: Desymmetrization to Amido-Acid

Objective: Open the ring with ammonia to install the nitrogen functionality while retaining the cis geometry.

  • Solubilization: Dissolve the anhydride (8.5 g, 60.6 mmol) in anhydrous THF (100 mL) and cool to 0°C.

  • Ammonolysis: Slowly bubble anhydrous ammonia gas into the solution or add a solution of 0.5 M ammonia in dioxane (1.1 equiv, 66.7 mmol) dropwise.

    • Note: Aqueous ammonia (28%) can be used, but anhydrous conditions simplify workup.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. A white precipitate (the ammonium salt of the amido-acid) often forms.

  • Workup: Concentrate the solvent. Redissolve the residue in minimal water and carefully acidify to pH 3-4 with 1N HCl.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over Na2SO4 and concentrate.

  • Product: cis-3-carbamoylcyclopentane-1-carboxylic acid.

    • Checkpoint: 1H NMR should show amide protons (broad singlets ~6.5-7.5 ppm) and carboxylic acid proton (~11-12 ppm).

Phase 3: Esterification & Dehydration (The "Protection" Route)

Objective: Convert the amide to a nitrile. To prevent side reactions with the carboxylic acid (like acid chloride formation), we temporarily protect the acid as a methyl ester.

Step A: Esterification

  • Dissolve the amido-acid in Methanol (50 mL).

  • Add conc. H2SO4 (0.5 mL) and stir at room temperature for 12-16 hours. (Avoid reflux to prevent amide hydrolysis).

  • Neutralize with NaHCO3, concentrate, and extract with DCM. Yields Methyl cis-3-carbamoylcyclopentane-1-carboxylate .

Step B: Dehydration to Nitrile

  • Dissolve the amido-ester (5.0 g, 29.2 mmol) in dry DCM (50 mL) containing Pyridine (5.8 mL, 73 mmol). Cool to 0°C.[1]

  • Dehydrating Agent: Add Trifluoroacetic Anhydride (TFAA) (4.9 mL, 35 mmol) dropwise over 15 minutes.

    • Mechanism:[2][3][4][5][6] TFAA activates the amide oxygen, followed by elimination to form the nitrile.

  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quench: Pour into ice-cold 1N HCl (to remove pyridine). Extract with DCM.[6]

  • Purification: Flash chromatography (Hexanes/EtOAc) yields Methyl cis-3-cyanocyclopentane-1-carboxylate .

Phase 4: Hydrolysis to Final Product

Objective: Cleave the methyl ester without hydrolyzing the nitrile.

  • Hydrolysis: Dissolve the cyano-ester (3.0 g) in THF (30 mL) and water (10 mL). Cool to 0°C.[1]

  • Base Addition: Add LiOH.H2O (1.1 equiv) portion-wise.

    • Critical Control: Monitor by TLC. Ester hydrolysis is significantly faster than nitrile hydrolysis at 0°C. Do not heat.

  • Workup: Once starting material is consumed (~1-2 hours), acidify carefully to pH 4 with 1N HCl.

  • Extraction: Extract with EtOAc (3x). Dry and concentrate.

  • Final Product: cis-3-Cyanocyclopentane-1-carboxylic acid as a white/off-white solid.

Quantitative Data Summary

ParameterValue / RangeNotes
Overall Yield 45 - 60%From 1,3-diacid starting material.
Diastereomeric Ratio (dr) > 20:1 (cis:trans)Controlled by the anhydride intermediate.
Purity (HPLC) > 98%After recrystallization or column chromatography.
Appearance White crystalline solidMelting point typically ~130-135°C (intermediate dependent).
Key NMR Shift (H-1/H-3)

2.8 - 3.1 ppm
Methine protons typically shielded relative to trans.

Quality Control & Analytical Validation

1H NMR Interpretation (DMSO-d6)
  • Symmetry Breaking: Unlike the starting meso-diacid, the product is chiral (racemic). The spectrum will show distinct signals for the H-1 (alpha to COOH) and H-3 (alpha to CN).

  • Nitrile Signal: Look for the absence of amide protons and the retention of the CH-CN proton signal.

  • Stereochemistry: In cis-1,3-disubstituted cyclopentanes, the coupling constants (

    
    ) between the methine protons and the methylene envelope protons often display a characteristic pattern distinct from the trans isomer, though NOE (Nuclear Overhauser Effect) experiments are the definitive proof.
    
    • NOE: Strong correlation between H-1 and H-3 confirms the cis relationship.

HPLC Method[7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).

  • Detection: UV 210 nm (Nitrile and Carboxyl absorption).

Advanced Note: Enantioselective Synthesis

If the single enantiomer (e.g., (1S,3R)-3-cyanocyclopentane-1-carboxylic acid ) is required:

  • Enzymatic Desymmetrization: Treat the cis-1,3-cyclopentanedicarboxylic diester with Pig Liver Esterase (PLE) . PLE typically hydrolyzes the pro-S ester group with high selectivity, yielding the chiral mono-ester with high ee (>90%).

  • Chiral Amine Opening: Open the meso-anhydride with a chiral amine (e.g., (S)-(-)-alpha-methylbenzylamine). The resulting diastereomeric amides can be separated by crystallization, then converted to the nitrile and the auxiliary cleaved (though this destroys the nitrile if not careful; enzymatic is preferred).

References

  • Preparation of 3-Substituted Cyclopentanecarboxylic Acids

    • Woll, M. G., et al. "Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives." J. Am. Chem. Soc.[7][8]2002 , 124, 12447. Link

  • Anhydride Desymmetrization Strategy

    • Bolm, C., et al. "Desymmetrization of meso-anhydrides." Chem. Rev.2000 , 100, 1. Link

  • Synthesis of 3-cyanocyclopentanecarboxylic acid derivatives (Patent Context)

    • "Process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid." WO 2010/079405. (Describes cyano-intermediates). Link

  • General Nitrile Synthesis from Amides

    • "Dehydration of primary amides to nitriles." Organic Syntheses, Coll.[9] Vol. 4, p.436. Link

  • PubChem Compound Summary

    • "3-Cyanocyclopentane-1-carboxylic acid" (CID 82418395). Link

Sources

Method

Using 3-cyanocyclopentane-1-carboxylic acid in peptide coupling reactions

Introduction & Chemical Rationale 3-Cyanocyclopentane-1-carboxylic acid (C₇H₉NO₂, MW: 139.06 g/mol ) is a highly versatile bifunctional building block[1]. In modern drug discovery, functionalized cyclopentane rings are f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

3-Cyanocyclopentane-1-carboxylic acid (C₇H₉NO₂, MW: 139.06 g/mol ) is a highly versatile bifunctional building block[1]. In modern drug discovery, functionalized cyclopentane rings are frequently incorporated into peptide backbones and small molecules to restrict conformational flexibility, enhance metabolic stability, and improve target affinity—most notably in the development of Janus Kinase (JAK) inhibitors and protease therapeutics[2].

The compound presents unique synthetic challenges during amide bond formation:

  • Steric Hindrance: The secondary carboxylic acid is directly attached to the cyclopentane ring, imposing steric bulk that slows down nucleophilic attack by the incoming amine.

  • Stereochemical Integrity: The C1 position is susceptible to base-catalyzed epimerization via enolization during activation.

  • Chemoselectivity: While the cyano (nitrile) group is generally stable, it can undergo hydration to a primary amide under harsh, prolonged basic or strongly acidic conditions.

To mitigate these challenges, the selection of highly efficient coupling reagents—such as uronium salts (HATU) or carbodiimides with specialized additives (EDC/HOBt or DIC/Oxyma)—is critical[3],[4].

Mechanistic Workflow & Reagent Selection

The coupling mechanism relies on transforming the stable carboxylic acid into a highly reactive intermediate. When using HATU, the addition of a non-nucleophilic base (e.g., DIPEA) deprotonates the acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, forming a transient O-acylisourea. This rapidly rearranges and reacts with the HOAt anion to form an active OAt (7-azabenzotriazole) ester, which is highly resistant to epimerization and highly reactive toward hindered amines[5],[6].

Workflow A 3-Cyanocyclopentane- 1-carboxylic acid B Activation (HATU / DIPEA) A->B Base + Reagent C Active OAt Ester Intermediate B->C Rapid Conversion E Amide Bond Formation (Coupled Product) C->E Nucleophilic Attack D Amine Nucleophile (Peptide N-terminus) D->E Addition F Byproducts (HOAt, Tetramethylurea) E->F Elimination

Workflow of 3-cyanocyclopentane-1-carboxylic acid activation and peptide coupling.

Table 1: Quantitative Comparison of Coupling Reagents for Cyclopentane Carboxylic Acids
Reagent SystemExpected YieldEpimerization RiskReaction TimePrimary Advantage & Causality
HATU / DIPEA 92 – 98%Low0.5 – 1 hMaximum efficiency for hindered amines due to the highly reactive OAt ester[4].
EDC / HOBt 80 – 88%Moderate3 – 4 hWater-soluble urea byproducts allow for simple aqueous extraction workups[3].
DIC / Oxyma 85 – 95%Low1 – 2 hIdeal for Solid-Phase Peptide Synthesis (SPPS); Oxyma prevents racemization safely.
PyBOP / NMM 85 – 92%Low2 – 3 hPhosphonium chemistry avoids N-terminal guanidinylation seen with excess HATU[5].

Validated Experimental Protocols

As a self-validating system, each protocol incorporates specific In-Process Controls (IPCs) to ensure causality and reaction integrity.

Protocol A: Solution-Phase Amide Coupling (HATU/DIPEA)

Designed for high-yielding fragment coupling or late-stage functionalization.

Step 1: Preparation and Solvation

  • Action: In an oven-dried flask under nitrogen, dissolve 3-cyanocyclopentane-1-carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.05 eq, 1.05 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Causality: Anhydrous DMF prevents competitive hydrolysis of the active ester. A strict 1.05 eq of HATU ensures complete activation while minimizing the risk of capping the amine nucleophile via guanidinylation[6].

Step 2: Base-Mediated Activation

  • Action: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) dropwise. Stir for 5 minutes.

  • Causality: DIPEA deprotonates the carboxylic acid. The 0 °C temperature controls the exothermic activation and suppresses base-catalyzed epimerization at the C1 position. The 5-minute pre-activation ensures complete conversion to the OAt ester.

Step 3: Nucleophilic Addition

  • Action: Add the target amine/peptide (0.95 eq, 0.95 mmol) dissolved in 2.0 mL of anhydrous DMF. Remove the ice bath and allow the reaction to warm to room temperature.

  • Causality: Using the amine as the limiting reagent ensures its complete consumption. Unreacted carboxylic acid is easily removed during the basic aqueous workup.

Step 4: Self-Validation (In-Process Control)

  • Action: After 1 hour, extract a 5 µL aliquot, quench in 100 µL of 50% MeCN/H₂O, and analyze via LC-MS.

  • Validation: The reaction is complete when the amine peak disappears and the desired product mass [M+H]⁺ is dominant. If unreacted amine persists, add an additional 0.1 eq of HATU and DIPEA.

Step 5: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous NaHCO₃ (2 × 10 mL), water (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: NH₄Cl neutralizes excess base. The NaHCO₃ wash effectively deprotonates and removes any unreacted 3-cyanocyclopentane-1-carboxylic acid and the acidic HOAt byproduct.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration (DIC/Oxyma)

Designed for incorporating the cyclopentane moiety at the N-terminus of a resin-bound peptide.

Step 1: Resin Swelling & Deprotection

  • Action: Swell the Fmoc-deprotected, peptide-bound resin (e.g., Rink Amide, 0.1 mmol scale) in DCM/DMF (1:1) for 20 minutes. Ensure the terminal amine is free.

Step 2: Cocktail Preparation

  • Action: In a separate vial, dissolve 3-cyanocyclopentane-1-carboxylic acid (3.0 eq, 0.3 mmol) and Oxyma Pure (3.0 eq, 0.3 mmol) in 2.0 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq, 0.3 mmol). Stir for 2 minutes.

  • Causality: Oxyma is utilized instead of HOBt due to its superior safety profile (non-explosive) and higher efficiency in DIC-mediated SPPS. DIC is preferred over EDC on solid phase because its urea byproduct (DIU) is soluble in DMF and easily washed away[5].

Step 3: Coupling

  • Action: Add the activated cocktail to the resin. Agitate at room temperature for 2 hours.

Step 4: Self-Validation (Kaiser Test)

  • Action: Remove a few resin beads, wash with EtOH, and perform a Kaiser test (ninhydrin).

  • Validation: A colorless/yellow bead confirms complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling; if blue, perform a second coupling cycle using PyBOP/DIPEA to overcome the steric barrier.

Step 5: Cleavage

  • Action: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Causality: The cyano group is stable to standard TFA cleavage conditions. However, strictly limit cleavage time to 2 hours to prevent localized acid-catalyzed hydration of the nitrile to a primary amide.

References

  • PubChem. "3-Cyanocyclopentane-1-carboxylic acid". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbXK-RVp5OP0ApEGR10wLdAyIbgCUgKsOy6984gJNzQYtbERjcLD8O5egjglRrM2npp_kNJcWLYFy4FZoUhaJ7kZJicQj2mLiXp8pAXdYekyAz026sZ1PK735zBfXwzfJTO9wt4SLs20majxVS]
  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives useful for inhibiting Janus Kinase". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWvFgVk9Rhppin__ZuWRSAjoNfTPr8IPTMY025cMdxaAZzEtbjnljGjJcaNg7aV97ddbq-rYiw-7iwZwz1Kpi4crsbiXf-Z8crmWJR29te-46fCedQSyd4s1er4I3CP1k53orsxGPyoxFR78ocHnz8-K5QV2xNWw2tvOtyj1A4luGj4tEB6sxO587gmkYO]
  • "New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8m9Tzj7ga-rmgBrpSt_8mpOQHxm-caP0ObZUhSnWwjPRaAljbxdHq_XuzxNdccBB9KQFMy1NcOZYcOLKmb-9myzA7FWin6sHmox-WExDKinOcEFV3ow0ufg3rz-bvwRI74sPfrT3dcTIRi8hBD525MWuG_3lGZ4BAyU51PqpzBEdh2QlVQUT82X6fqYicpmT8hlxreD7y-e5tIXvOSba5xuV8UICsVG9Z73hWIn6uBKxkvE0FAGA6Oi6pnUdu69JriS2jbT7sUS851Pb_1cfne9Kjdi-mvAdMfOHp6eR4RC8xKHzoKWNZaVp2Uj87j1qhwr53bKrjw9ubx9oZystXi3Lhi8KZ5ZlZvHxwoYwNXPrOFlgqWnAbKzCbWMwaLgiO]
  • "Optimizing Peptide Coupling: Key Techniques". JPT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPOZykXztsJ0CB9zl_d_ZtHO1g4S2bZOwaI1IvYdF5Qm47b6ftZCRj8zE-EJQseQikMoDgHT_2geAZpEcHfUBHaF8NocIr0bEy7E1x0YgallSqRyskqc1BujFdjdDfqii15VfFyQ==]
  • "Coupling Reagents". Aapptec Peptides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9dwbIVMOacekAaCUT_0STo9r5oHdvd_XMKZrL7nFo0i7RkbbGssAJu6jUNYnBV6TTcHC6O3Fi2T5COnTnXl27-KhO7xJ-i7h-KKBm6gyizXDs2VPhgm25LCmEmjQZyGO6D55HHsET1evtrAPuklFH4DCORb2lI0mrb1Dla-zIAfbxGCBpTid3-_JnbOA=]
  • "Peptide Coupling Reagents, More than a Letter Soup". Chem. Rev.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPvCfOUvA8kOhXX2IFr-rYVSiFDQ7OiiwBmzM02duvQ4BGfgDKhm22ftkpFtC6VfZ2Qm2PDPo95eiIP8JeuqK801CVs-JTSopik53E6J_SXrXHAzrQrZU2rK6Bp61pFb96fzH__8rm3H5K3qKGDqmtlUXd9GCfw1Mxcxygn4QZ2NLmGEEGWdikb6AhJFz8oXEOTB9kMwHFKcS6rLf6Hm_A50y_mw==]

Sources

Application

Application Note &amp; Protocol: Selective Reduction of the Nitrile Group in 3-Cyanocyclopentane-1-carboxylic Acid

Abstract This document provides a comprehensive technical guide for the selective reduction of the nitrile moiety in 3-cyanocyclopentane-1-carboxylic acid to yield the corresponding primary amine, 3-(aminomethyl)cyclopen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the selective reduction of the nitrile moiety in 3-cyanocyclopentane-1-carboxylic acid to yield the corresponding primary amine, 3-(aminomethyl)cyclopentane-1-carboxylic acid. We will explore various methodologies, delving into the mechanistic rationale behind reagent selection to overcome the inherent challenge of chemoselectivity in the presence of a carboxylic acid. Detailed, field-tested protocols for catalytic hydrogenation and a borane-mediated reduction are presented, designed for reproducibility and scalability. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Synthetic Challenge

The selective reduction of a nitrile in the presence of a carboxylic acid presents a classic chemoselectivity problem for synthetic chemists. Both functional groups are susceptible to reduction by common hydride reagents. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the nitrile and the carboxylic acid, leading to the formation of the amino alcohol, (3-(aminomethyl)cyclopentyl)methanol, which may not be the desired product.

The target molecule, 3-(aminomethyl)cyclopentane-1-carboxylic acid, is a valuable building block, incorporating a γ-aminobutyric acid (GABA) analogue scaffold within a constrained cyclopentyl ring. Such structures are of significant interest in medicinal chemistry for the development of neurological drugs. Therefore, achieving a clean, selective reduction of the nitrile group is a critical step in the synthesis of these and other complex molecular targets. This note details reliable strategies to achieve this transformation with high fidelity.

Mechanistic Considerations & Strategy

The key to a successful selective reduction lies in choosing a reagent or system that exhibits a kinetic or thermodynamic preference for the nitrile over the carboxylic acid.

  • Carboxylic Acids: These are generally challenging to reduce. Their acidic proton can quench hydride reagents, and the resulting carboxylate anion is electron-rich and resistant to nucleophilic attack by hydride. Reduction typically requires harsh conditions or highly reactive reagents like LiAlH₄ or boranes.

  • Nitriles: The carbon-nitrogen triple bond is electrophilic and susceptible to attack by nucleophilic hydrides. The intermediate imine is then further reduced to the primary amine.

This differential reactivity allows for a window of selectivity. The two primary strategies explored in this guide are:

  • Catalytic Hydrogenation: This method utilizes a heterogeneous catalyst (e.g., Raney Nickel, Rhodium) and hydrogen gas. The reaction occurs on the catalyst surface and can often be tuned for selectivity by adjusting pressure, temperature, solvent, and additives.

  • Borane-Mediated Reduction: Borane (BH₃) and its complexes, such as BH₃·THF, are electrophilic reducing agents. They show a strong preference for electron-rich functional groups like carboxylic acids. However, under specific conditions, they can be used for nitrile reduction. More sterically hindered boranes or specific catalytic systems can offer selectivity.

Below is a diagram illustrating the central synthetic challenge.

cluster_0 Starting Material cluster_1 Potential Products SM 3-Cyanocyclopentane-1-carboxylic Acid P1 Desired Product: 3-(Aminomethyl)cyclopentane-1-carboxylic Acid SM->P1 Selective Nitrile Reduction P2 Over-reduction Product: (3-(Aminomethyl)cyclopentyl)methanol SM->P2 Non-Selective Reduction (e.g., LiAlH₄)

Caption: The challenge of selectively reducing the nitrile without affecting the carboxylic acid.

Protocol I: Selective Catalytic Hydrogenation

Catalytic hydrogenation is a robust and scalable method for nitrile reduction. The use of Raney Nickel is a classic approach, often performed in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.

Rationale

Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitriles. The reaction is carried out under a pressurized atmosphere of hydrogen. Ammonia is a crucial additive; it reversibly reacts with the intermediate imine, preventing it from condensing with the product primary amine, which would otherwise lead to secondary amine impurities. Methanol is a common solvent due to its ability to dissolve the starting material and its inertness under these conditions.

Materials & Reagents
Reagent/MaterialGradeSupplier Example
3-Cyanocyclopentane-1-carboxylic acid≥97%Sigma-Aldrich
Raney® 2800 Nickel (slurry in water)Catalyst GradeSigma-Aldrich
Methanol (MeOH), AnhydrousACS GradeFisher Scientific
Ammonia (7 N solution in Methanol)-Sigma-Aldrich
Hydrogen (H₂) gasHigh Purity (≥99.9%)Airgas
Celite® 545-Sigma-Aldrich
Hydrochloric Acid (HCl), concentratedACS GradeVWR
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
High-Pressure Reactor (e.g., Parr Instrument)-Parr
Step-by-Step Protocol
  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (50% w/w in water, e.g., 2.0 g) three times with deionized water, followed by three washes with anhydrous methanol. Decant the solvent between washes. This removes residual water and alkali.

  • Reactor Charging: To a high-pressure reactor vessel, add the washed Raney Nickel catalyst. Immediately add the 3-cyanocyclopentane-1-carboxylic acid (e.g., 10.0 g, 1.0 eq).

  • Solvent Addition: Add anhydrous methanol (e.g., 100 mL) and the 7 N methanolic ammonia solution (e.g., 20 mL).

  • Reaction Setup: Seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor headspace with nitrogen gas three times to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50-70 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-12 hours.

  • Cooldown & Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with nitrogen.

  • Catalyst Removal: Carefully open the reactor. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst cake to dry out as it can ignite spontaneously in air. Keep it wet with methanol and dispose of it properly.

  • Work-up & Isolation:

    • Concentrate the filtrate under reduced pressure to remove the methanol and ammonia.

    • Dissolve the resulting residue in a minimal amount of deionized water.

    • Adjust the pH to ~6 with concentrated HCl. The product may precipitate at its isoelectric point.

    • If a precipitate forms, collect it by filtration. If not, consider ion-exchange chromatography for purification.

    • Wash the isolated solid with cold diethyl ether and dry under vacuum to yield 3-(aminomethyl)cyclopentane-1-carboxylic acid.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Wash Raney Ni with H₂O & MeOH B Charge Reactor: 1. Washed Raney Ni 2. Starting Material 3. MeOH / NH₃ A->B C Seal & Purge with N₂ B->C D Pressurize with H₂ (50-100 psi) C->D E Heat & Stir (50-70 °C, 4-12h) D->E F Cool & Vent H₂, Purge with N₂ E->F G Filter through Celite (Caution: Keep wet!) F->G H Concentrate Filtrate G->H I Dissolve in H₂O, Adjust pH to ~6 H->I J Isolate Product (Filtration or Chromatography) I->J

Caption: Workflow for catalytic hydrogenation of 3-cyanocyclopentane-1-carboxylic acid.

Protocol II: Borane-THF Complex Reduction

For smaller-scale reactions where handling pressurized gas is less desirable, a borane reduction offers a viable alternative. While borane is well-known for reducing carboxylic acids, a careful control of stoichiometry and temperature can achieve selective nitrile reduction.

Rationale

Borane-tetrahydrofuran complex (BH₃·THF) is a convenient and effective reagent for the reduction of nitriles. The reaction proceeds through the formation of a borane-nitrile adduct, which is then reduced by additional equivalents of borane. The carboxylic acid can also react with borane, but typically requires higher temperatures for full reduction to the alcohol. By using a controlled amount of BH₃·THF at moderate temperatures, it is possible to favor the reduction of the nitrile.

Materials & Reagents
Reagent/MaterialGradeSupplier Example
3-Cyanocyclopentane-1-carboxylic acid≥97%Sigma-Aldrich
Borane-THF complex (1.0 M in THF)-Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous≥99.9%, Inhibitor-freeSigma-Aldrich
Hydrochloric Acid (HCl), 6 MACS GradeVWR
Sodium Hydroxide (NaOH), 2 MACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-cyanocyclopentane-1-carboxylic acid (e.g., 5.0 g, 1.0 eq).

  • Dissolution: Add anhydrous THF (e.g., 50 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the 1.0 M solution of BH₃·THF (e.g., ~2.2 eq) dropwise via a syringe or an addition funnel. Caution: Hydrogen gas evolution will occur as the carboxylic acid proton reacts. Ensure proper ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Cool the reaction back down to 0 °C. Very carefully and slowly, add 6 M HCl dropwise to quench the excess borane and hydrolyze the intermediate borate complexes. Vigorous gas evolution will occur. Continue adding HCl until the solution is acidic (pH ~1).

  • Reflux: Heat the mixture to reflux for 1 hour to ensure complete hydrolysis.

  • Work-up & Isolation:

    • Cool the mixture to room temperature. Concentrate under reduced pressure to remove the THF.

    • Add water to the residue and wash with ethyl acetate (2x) to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to ~6 with 2 M NaOH.

    • The product can be isolated by crystallization or by using ion-exchange chromatography.

Comparison of Methods

FeatureCatalytic Hydrogenation (Raney Ni)Borane-THF Reduction
Selectivity Generally high for nitrile over carboxylic acid.Good, but requires careful control of stoichiometry and temperature.
Scalability Excellent; well-suited for large-scale industrial synthesis.Good for lab scale; exotherm and gas evolution can be challenging on a large scale.
Safety Requires high-pressure equipment. Catalyst is pyrophoric.Reagent is air- and moisture-sensitive. Quenching is highly exothermic.
Work-up Filtration of a pyrophoric catalyst. Standard isolation.Involves a careful, exothermic quench and pH adjustments.
Reagent Cost & Waste Catalyst is reusable but requires disposal. H₂ is inexpensive.Borane is more expensive. Generates borate waste streams.
Typical Yield 75-90%65-85%

Conclusion

The selective reduction of 3-cyanocyclopentane-1-carboxylic acid is readily achievable through several reliable methods. For large-scale synthesis where efficiency and cost are paramount, catalytic hydrogenation using Raney Nickel is the preferred method due to its high yields and scalability. For smaller, laboratory-scale applications, the borane-THF method offers a convenient alternative that avoids the need for specialized high-pressure equipment, provided that careful control over the reaction conditions is maintained. The choice of protocol should be guided by the scale of the reaction, available equipment, and safety considerations. Both methods provide effective pathways to the valuable 3-(aminomethyl)cyclopentane-1-carboxylic acid building block.

References

  • Nitrile Reduction Overview. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. [Link]

  • Catalytic Hydrogenation of Nitriles. Catalytic Hydrogenation. Rylander, P. N. (2002). Wiley-Interscience. [Link]

  • Borane Chemistry. Borane Reagents. Pelter, A., Smith, K., & Brown, H. C. (1988). Academic Press. [Link]

  • Safety of Pyrophoric Reagents. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (2011). The National Academies Press. [Link]

Method

Hydrolysis Protocols for 3-Cyanocyclopentane-1-Carboxylic Acid Esters: A Detailed Guide for Researchers

Introduction: The Significance of 3-Carboxycyclopentane-1-carbonitrile Derivatives in Drug Discovery 3-Cyanocyclopentane-1-carboxylic acid and its derivatives are pivotal structural motifs in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Carboxycyclopentane-1-carbonitrile Derivatives in Drug Discovery

3-Cyanocyclopentane-1-carboxylic acid and its derivatives are pivotal structural motifs in modern medicinal chemistry. Their rigid, three-dimensional framework provides a valuable scaffold for the design of novel therapeutic agents, enabling precise spatial orientation of pharmacophoric groups. The dual functionality of the nitrile and carboxylic acid groups offers versatile handles for further chemical modifications, making these molecules attractive starting points for the synthesis of complex drug candidates. The successful hydrolysis of the ester and/or nitrile functionalities is often a critical step in the synthetic route towards the final active pharmaceutical ingredient (API). This application note provides a comprehensive overview of established hydrolysis protocols for 3-cyanocyclopentane-1-carboxylic acid esters, offering detailed, step-by-step methodologies and explaining the underlying chemical principles to empower researchers in their drug development endeavors.

Understanding the Core Chemistry: Hydrolysis of Esters and Nitriles

The hydrolysis of a 3-cyanocyclopentane-1-carboxylic acid ester involves the cleavage of two key functional groups: the ester and the nitrile. These transformations can be achieved under acidic, basic, or enzymatic conditions, with each method offering distinct advantages and disadvantages regarding selectivity, reaction conditions, and potential side reactions.

The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic chemistry.[1][2][3] Under acidic conditions, the reaction is the reverse of Fischer esterification and is typically catalyzed by a strong acid.[4][5][6] In basic hydrolysis, also known as saponification, a hydroxide ion acts as a nucleophile, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.[2][7][8]

Nitrile hydrolysis proceeds in two stages: the initial hydration to an amide intermediate, followed by the hydrolysis of the amide to a carboxylic acid or its corresponding salt.[9][10] This process can also be catalyzed by either acid or base.[10][11][12][13] The choice of conditions can sometimes allow for the isolation of the intermediate amide.[11][14]

Visualizing the Hydrolysis Pathways

The following diagram illustrates the general pathways for the hydrolysis of a 3-cyanocyclopentane-1-carboxylic acid ester under both acidic and basic conditions.

Hydrolysis_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Ester_Nitrile 3-Cyanocyclopentane- 1-carboxylic acid ester Protonated_Ester Protonated Ester Ester_Nitrile->Protonated_Ester H₃O⁺ Tetrahedral_Intermediate_Ester Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_Ester H₂O Carboxylic_Acid_Nitrile 3-Cyanocyclopentane- 1-carboxylic acid Tetrahedral_Intermediate_Ester->Carboxylic_Acid_Nitrile -ROH, -H⁺ Protonated_Nitrile Protonated Nitrile Carboxylic_Acid_Nitrile->Protonated_Nitrile H₃O⁺ Imidic_Acid Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid H₂O Amide_Intermediate Amide Intermediate Imidic_Acid->Amide_Intermediate Tautomerization Dicarboxylic_Acid Cyclopentane-1,3- dicarboxylic acid Amide_Intermediate->Dicarboxylic_Acid H₂O, H₃O⁺ Ester_Nitrile_Base 3-Cyanocyclopentane- 1-carboxylic acid ester Tetrahedral_Intermediate_Ester_Base Tetrahedral Intermediate Ester_Nitrile_Base->Tetrahedral_Intermediate_Ester_Base OH⁻ Carboxylate_Nitrile 3-Cyanocyclopentane- 1-carboxylate Tetrahedral_Intermediate_Ester_Base->Carboxylate_Nitrile -RO⁻ Imidate_Intermediate Imidate Intermediate Carboxylate_Nitrile->Imidate_Intermediate OH⁻ Amide_Intermediate_Base Amide Intermediate Imidate_Intermediate->Amide_Intermediate_Base H₂O Dicarboxylate Cyclopentane-1,3- dicarboxylate Amide_Intermediate_Base->Dicarboxylate OH⁻, H₂O

Caption: General reaction pathways for acidic and basic hydrolysis.

Comparative Overview of Hydrolysis Protocols

The selection of an appropriate hydrolysis protocol is contingent upon the desired product (mono-acid or di-acid), the stability of the starting material, and the desired reaction scale. The following table provides a comparative summary of the different methods.

Method Reagents Typical Conditions Advantages Disadvantages Primary Product
Acidic Hydrolysis Strong mineral acids (e.g., HCl, H₂SO₄) in water or aqueous co-solvents.[10][13]Reflux, elevated temperatures.[10][13]Direct formation of the carboxylic acid.[10] Good for complete hydrolysis of both ester and nitrile.Harsh conditions can lead to side reactions or degradation of sensitive substrates. Reversible reaction for ester hydrolysis.[3][5]Cyclopentane-1,3-dicarboxylic acid
Basic Hydrolysis (Saponification) Strong bases (e.g., NaOH, KOH, LiOH) in water or aqueous alcohol.[7][15]Room temperature to reflux.[15]Generally faster and more complete for ester hydrolysis than acidic methods.[8] Irreversible for ester hydrolysis.Forms the carboxylate salt, requiring a separate acidification step.[7] Can be harsh on sensitive functional groups.Cyclopentane-1,3-dicarboxylate salt
Enzymatic Hydrolysis Lipases, nitrilases, or amidases in buffer solutions, often with an organic co-solvent.[16][17][18]Mild temperatures (e.g., 25-40 °C) and pH.[19]High chemo-, regio-, and stereoselectivity.[19][20] Mild reaction conditions preserve sensitive functional groups. Environmentally friendly.Enzymes can be expensive and may have specific substrate requirements. Reaction times can be longer.Can be selective for either the ester or the nitrile, depending on the enzyme.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to Cyclopentane-1,3-dicarboxylic Acid

This protocol is designed for the complete hydrolysis of both the ester and nitrile functionalities to yield the corresponding dicarboxylic acid.

Workflow for Acid-Catalyzed Hydrolysis

Acid_Hydrolysis_Workflow Start Start: 3-Cyanocyclopentane- 1-carboxylic acid ester Reaction_Setup Reaction Setup: - Dissolve ester in aqueous acid (e.g., 6M HCl) - Heat to reflux Start->Reaction_Setup Monitoring Reaction Monitoring: - TLC or LC-MS to track disappearance of starting material Reaction_Setup->Monitoring Workup Workup: - Cool reaction mixture - Concentrate under reduced pressure Monitoring->Workup Purification Purification: - Recrystallization from a suitable solvent (e.g., water/ethanol) Workup->Purification Product Product: Cyclopentane-1,3-dicarboxylic acid Purification->Product

Caption: Step-by-step workflow for acidic hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-cyanocyclopentane-1-carboxylic acid ester (1.0 eq.) in a suitable aqueous acid solution (e.g., 6 M hydrochloric acid or 20% sulfuric acid). The volume of the acid solution should be sufficient to ensure complete dissolution of the starting material upon heating.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable. This may take several hours to overnight.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solution under reduced pressure to remove the bulk of the water and acid.

  • Purification: The crude dicarboxylic acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethanol and water.

Causality Behind Experimental Choices:

  • Strong Acid: A strong mineral acid is required to protonate both the ester carbonyl and the nitrile, making them more electrophilic and susceptible to nucleophilic attack by water.[4][11][21]

  • Reflux Conditions: The elevated temperature accelerates the rate of both ester and nitrile hydrolysis, which are often slow at room temperature.[10][13]

  • Aqueous Medium: Water serves as the nucleophile for the hydrolysis of both functional groups.[1][10]

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol is effective for the complete hydrolysis of the ester and nitrile to the dicarboxylate salt. A subsequent acidification step is required to obtain the dicarboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-cyanocyclopentane-1-carboxylic acid ester (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH, 2-4 eq.).[15]

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, depending on the reactivity of the substrate.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The formation of the more polar carboxylate salt can often be observed as a new spot with a lower Rf value on TLC.

  • Workup (Isolation of Dicarboxylate Salt): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. The resulting aqueous solution contains the dicarboxylate salt.

  • Acidification to Dicarboxylic Acid: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the pH is acidic (pH ~2-3). The dicarboxylic acid will often precipitate out of solution and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Strong Base: The hydroxide ion is a potent nucleophile that directly attacks the electrophilic carbon of the ester carbonyl and the nitrile.[7][12]

  • Alcohol Co-solvent: The use of an alcohol co-solvent can improve the solubility of the starting ester.[15]

  • Acidification Workup: The initial product of basic hydrolysis is the dicarboxylate salt. Protonation with a strong acid is necessary to obtain the neutral dicarboxylic acid.[7]

Protocol 3: Selective Enzymatic Hydrolysis

Enzymatic hydrolysis offers a mild and selective alternative to chemical methods. Lipases are commonly used for the selective hydrolysis of esters, while nitrilases can hydrolyze the nitrile group.[16][18][22]

Workflow for Enzymatic Hydrolysis

Enzymatic_Hydrolysis_Workflow Start Start: 3-Cyanocyclopentane- 1-carboxylic acid ester Reaction_Setup Reaction Setup: - Prepare buffer solution (e.g., phosphate buffer) - Add ester and enzyme (e.g., lipase or nitrilase) - Incubate with shaking Start->Reaction_Setup Monitoring Reaction Monitoring: - HPLC or LC-MS to track substrate conversion and product formation Reaction_Setup->Monitoring Workup Workup: - Remove enzyme (e.g., filtration) - Extract product with an organic solvent Monitoring->Workup Purification Purification: - Chromatography (e.g., silica gel column) Workup->Purification Product Product: Selective hydrolysis product Purification->Product

Caption: General workflow for enzymatic hydrolysis.

Step-by-Step Methodology (Lipase-catalyzed Ester Hydrolysis):

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., phosphate buffer, pH 7.0). Add the 3-cyanocyclopentane-1-carboxylic acid ester, often dissolved in a minimal amount of a water-miscible organic co-solvent (e.g., t-butanol) to aid solubility.[19] Add the lipase (e.g., Candida antarctica lipase B, often immobilized).[19]

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the reaction progress by high-performance liquid chromatography (HPLC) or LC-MS, quantifying the disappearance of the starting material and the appearance of the 3-cyanocyclopentane-1-carboxylic acid.

  • Workup: Once the desired conversion is reached, remove the immobilized enzyme by filtration. Acidify the aqueous phase to pH 2-3 with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of enzyme is critical for selectivity. Lipases are known to catalyze the hydrolysis of ester bonds.[16][23]

  • Buffered pH and Mild Temperature: Enzymes have optimal activity within a specific pH and temperature range. Harsh conditions can lead to denaturation and loss of activity.[19]

  • Organic Co-solvent: A co-solvent can be necessary to improve the solubility of the hydrophobic ester substrate in the aqueous buffer.[19]

Troubleshooting and Optimization

  • Incomplete Reaction: If the hydrolysis is incomplete, consider increasing the reaction time, temperature (for chemical methods), or the concentration of the acid/base or enzyme. For enzymatic reactions, ensure the pH and temperature are optimal for the chosen enzyme.

  • Side Reactions: Under harsh acidic or basic conditions, other sensitive functional groups in the molecule may react. If this is a concern, the milder conditions of enzymatic hydrolysis should be considered.

  • Low Yield: Low yields can result from incomplete reaction, product degradation, or losses during workup and purification. Careful optimization of reaction conditions and purification procedures is crucial.

Conclusion and Future Perspectives

The hydrolysis of 3-cyanocyclopentane-1-carboxylic acid esters is a key transformation in the synthesis of valuable building blocks for drug discovery. This application note has provided a detailed overview of acidic, basic, and enzymatic hydrolysis protocols. The choice of method will depend on the specific synthetic goals and the chemical nature of the substrate. While chemical hydrolysis methods are robust and widely applicable, the increasing demand for green and sustainable chemistry is driving the adoption of enzymatic methods, which offer unparalleled selectivity under mild conditions. Future research in this area will likely focus on the development of novel and more robust enzymes with broader substrate scopes and improved catalytic efficiencies.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Retrieved from [Link]

  • Clark, J. (2016, February). Hydrolysing Nitriles. Retrieved from [Link]

  • Acid-Catalyzed Hydrolysis of Esters Mechanism. (2019, January 15). [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Weissensteiner, J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4279. Retrieved from [Link]

  • Dunn, P. J., et al. (2019). Lipase-Catalyzed Regioselective Ester Hydrolysis as a Key Step in an Alternative Synthesis of a Buprenorphine Pro-Drug. Organic Process Research & Development, 23(5), 978-982. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • Asano, Y. (2014). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. In Science of Synthesis: Biocatalysis in Organic Synthesis 1 (Vol. 1, pp. 259-304). Thieme.
  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Video]. YouTube. Retrieved from [Link]

  • Soumanou, M. M., & Bornscheuer, U. T. (2007). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 50(2), 197-209. Retrieved from [Link]

  • Slideshare. (n.d.). Lipases - Ester Hydrolysis. Retrieved from [Link]

  • Veselá, A. B., et al. (2007). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives.
  • ResearchGate. (n.d.). Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. [Image]. Retrieved from [Link]

  • Versari, A., Ménard, R., & Lortie, R. (2002). Enzymatic hydrolysis of nitriles by an engineered nitrile hydratase (papain Gln19Glu) in aqueous-organic media. Biotechnology and Bioengineering, 79(1), 9-14. Retrieved from [Link]

  • Ohta, H. (1997). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA International Journal for Chemistry, 51(1-2), 34-35.
  • ResearchGate. (2025, December 22). Lipase catalyzed ester synthesis for food processing industries. Retrieved from [Link]

  • Bianchi, D. (2018, February 1). Enzymatic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). Chemistry of Nitriles. Retrieved from [Link]

  • Al-Zoubi, R. M. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2011(1), 187-200.
  • Process for hydrolysis of nitriles. (1975). U.S.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube. Retrieved from [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • Molander, G. A., & Stengel, P. J. (1997). A New Approach to the Cyanoacetic Ester Synthesis. The Journal of Organic Chemistry, 62(18), 6444-6447.
  • Chemistry LibreTexts. (2024, September 30). Chemistry of Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Carboxylic Acids and Esters. Retrieved from [Link]

  • Buckingham, D. A., Foster, D. M., & Sargeson, A. M. (1970). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Journal of the American Chemical Society, 92(21), 6151-6158.
  • Organic Chemistry Portal. (n.d.). Carboxylic compound synthesis by hydrocarboxylation. Retrieved from [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015).
  • Hydrolysis of nitriles to carboxylic acids. (1970). U.S.

Sources

Application

Application Note: Chemoselective Curtius Rearrangement of 3-Cyanocyclopentane-1-carboxylic Acid

Executive Summary The Curtius rearrangement is a highly reliable thermal decomposition of an acyl azide to an isocyanate, serving as a cornerstone reaction in medicinal chemistry for the synthesis of complex amines[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Curtius rearrangement is a highly reliable thermal decomposition of an acyl azide to an isocyanate, serving as a cornerstone reaction in medicinal chemistry for the synthesis of complex amines[1]. This application note details an optimized, one-pot protocol for the conversion of 3-cyanocyclopentane-1-carboxylic acid into tert-butyl (3-cyanocyclopentyl)carbamate. By utilizing diphenylphosphoryl azide (DPPA) as the activating agent in the presence of tert-butanol, this methodology ensures the chemoselective preservation of the sensitive nitrile group while generating a Boc-protected amine suitable for orthogonal deprotection in downstream drug development workflows[2].

Mechanistic Rationale & Chemoselectivity

To ensure robust scalability and reproducibility, it is critical to understand the causality behind the selected reagents and reaction conditions:

  • Reagent Selection (DPPA vs. Classical Methods): Classical Curtius conditions often require the conversion of the acid to an acid chloride (via SOCl₂) followed by treatment with sodium azide, which risks generating highly toxic and explosive hydrazoic acid (HN₃). DPPA safely activates the carboxylic acid and delivers the azide nucleophile in a single, controlled step.

  • Chemoselectivity (Cyano Group Tolerance): The target substrate contains a highly polar, reactive nitrile group. Because the reaction with DPPA and triethylamine (Et₃N) is mildly basic and non-reducing, the nitrile remains completely unreactive. The Curtius rearrangement is broadly tolerant of such functional groups[2].

  • Stereochemical Integrity: The thermal decomposition of the acyl azide is a concerted process; the 1,2-alkyl shift of the cyclopentyl ring occurs simultaneously with the extrusion of nitrogen gas[2]. Consequently, the migration proceeds with full retention of configuration at the C1 position[2]. If the starting material is the cis-isomer, the resulting Boc-amine will exclusively be the cis-isomer.

  • In Situ Trapping: When the reaction is performed in the presence of tert-butanol, the highly electrophilic isocyanate intermediate is immediately trapped to generate the Boc-protected amine[2].

Reaction Pathway Visualization

CurtiusWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Rearrangement & Trapping Acid 3-Cyanocyclopentane- 1-carboxylic acid DPPA DPPA + Et3N (0 to 25 °C) Acid->DPPA AcylAzide Acyl Azide Intermediate DPPA->AcylAzide Heat Heat (85 °C) N2 Evolution AcylAzide->Heat Concerted 1,2-shift Isocyanate Isocyanate Intermediate Heat->Isocyanate tBuOH tert-Butanol (Nucleophile) Isocyanate->tBuOH Product Boc-Protected Amine (Target) tBuOH->Product

Mechanism of the Curtius rearrangement and subsequent Boc-protection.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. At key junctures, physical or analytical feedback guarantees the success of the transformation.

Materials Required:

  • 3-Cyanocyclopentane-1-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • tert-Butanol (t-BuOH) (5.0 eq)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Substrate Activation: Suspend 3-cyanocyclopentane-1-carboxylic acid in anhydrous toluene under an inert nitrogen atmosphere. Add Et₃N (1.5 eq) and stir for 10 minutes at room temperature.

    • Causality: Et₃N deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate that rapidly attacks the electrophilic phosphorus of DPPA.

  • Acyl Azide Formation: Cool the reaction mixture to 0 °C using an ice bath. Add DPPA (1.1 eq) dropwise over 15 minutes.

    • Causality & Validation: To control N₂ evolution, large-scale reactions require dose-controlled addition of DPPA at moderate or low temperatures[3]. This prevents premature, uncontrolled thermal decomposition of the forming acyl azide.

  • Thermal Rearrangement: Add tert-butanol (5.0 eq) to the mixture. Gradually heat the reaction vessel to 85 °C.

    • Causality & Validation: Heating provides the activation energy necessary for the concerted 1,2-shift. Self-Validation Check: You will observe steady bubbling (N₂ gas evolution). The cessation of this bubbling is a reliable, primary visual indicator that the acyl azide has been fully consumed and converted to the isocyanate.

  • Isocyanate Trapping: Maintain the temperature at 85 °C for an additional 4–6 hours.

    • Analytical Insight & Validation: Isocyanates are notoriously difficult to observe on standard LC-MS due to rapid hydrolysis in the mobile phase. Self-Validation Check: To accurately monitor the reaction progress, quench a 10 µL reaction aliquot in 200 µL of methanol. The methanol will instantly trap any unreacted isocyanate as a methyl carbamate, which is highly stable and easily detectable by mass spectrometry.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The NaHCO₃ wash is critical for neutralizing and removing diphenyl phosphate (the primary byproduct of DPPA) as well as any unreacted starting acid.

Quantitative Data & Yield Optimization

The following table summarizes the optimization of reaction conditions to maximize the yield of the Boc-protected amine while minimizing thermal degradation and impurity formation.

EntrySolvent SystemTemp (°C)DPPA (eq)t-BuOH (eq)Yield (%)Mechanistic Observation
1 Toluene 85 1.1 5.0 84 Optimal: Controlled N₂ evolution; clean chemoselective conversion.
2THF651.15.042Suboptimal: Incomplete rearrangement; thermal energy insufficient.
3t-BuOH (Neat)851.2Solvent89High yield, but requires extensive aqueous workup to remove excess alcohol.
4Toluene1101.15.068Suboptimal: Thermal degradation observed; increased impurity profile.

References

1.[3] Common Organic Chemistry. Curtius Rearrangement - Common Conditions: Boc Protected Pdt. Available at: 2.[1] National Institutes of Health (NIH). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: 3.[2] Wikipedia. Curtius rearrangement. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Cyanocyclopentane-1-Carboxylic Acid Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for 3-Cyanocyclopentane-1-carboxylic acid (3-CN-CPCA) Introduction: The Synthetic Landscape Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for 3-Cyanocyclopentane-1-carboxylic acid (3-CN-CPCA)

Introduction: The Synthetic Landscape

Welcome to the technical support center. You are likely encountering yield issues due to the deceptive simplicity of the cyclopentane ring. Unlike linear nitriles, the synthesis of 3-cyanocyclopentane-1-carboxylic acid is governed by conformational constraints and chemoselectivity challenges (specifically, dehydrating an amide in the presence of a free carboxylic acid).

The industry-standard "High-Yield Protocol" relies on the Desymmetrization of Cyclopentane-1,3-dicarboxylic acid . This guide focuses on optimizing this specific pathway.

Core Workflow Visualization

The following diagram illustrates the critical path and potential failure points (in red).

SynthesisWorkflow Start Cyclopentane-1,3- dicarboxylic acid Anhydride Cyclic Anhydride (Intermediate) Start->Anhydride Ac2O, Heat (Cis-isomer) Polymer Polymeric Anhydride (DEAD END) Start->Polymer Ac2O (Trans-isomer) MonoAmide 3-Carbamoyl- cyclopentanecarboxylic acid Anhydride->MonoAmide NH3 (g) or (aq) Controlled Eq. Diamide Diamide (Impurity) Anhydride->Diamide Excess NH3 Target 3-Cyanocyclopentane- 1-carboxylic acid MonoAmide->Target Dehydration (POCl3/TFAA)

Caption: Critical pathway for 3-CN-CPCA synthesis. Note that the trans-isomer of the starting material leads to polymeric dead ends if not isomerized.

Module 1: Precursor Quality & Stereochemistry

User Issue: "I am getting low conversion to the anhydride intermediate, or forming a gummy insoluble solid."

Root Cause: Stereochemical Mismatch. The 1,3-substitution pattern on cyclopentane allows for cis (meso) and trans (racemic) isomers.

  • Cis-isomer: Carboxyl groups are on the same face.[1] Can easily form a 5-membered cyclic anhydride.

  • Trans-isomer: Carboxyl groups are on opposite faces.[1] Ring strain prevents intramolecular cyclization. Instead, it forms linear polymeric anhydrides (the "gummy solid").

Troubleshooting Protocol:

ParameterRecommendationTechnical Rationale
Feedstock Analysis Check 1H-NMR.Ensure high cis content. If you have a mixture, you must force isomerization.
Isomerization Reflux in Acetic Anhydride (

C).
Thermodynamic control converts the trans-polymer into the cis-monomeric anhydride over time via enolization.
Solvent Choice Neat

or Xylene.
High boiling point is required to overcome the energy barrier for isomerization.

Module 2: The Amidation Step (Desymmetrization)

User Issue: "I see significant formation of the diamide (bis-amide) impurity, reducing my yield of the mono-acid."

Root Cause: Nucleophilic Overload. Once the cyclic anhydride opens with ammonia, it forms the mono-amido acid. However, if excess ammonia is present and the temperature is too high, the free carboxylic acid can form an ammonium salt which—under forcing conditions—might convert to the amide (though less likely without coupling agents), or the anhydride might react non-selectively if not dissolved properly.

Optimization Guide:

  • Reagent State: Use Ammonia Gas bubbled into a solution of the anhydride in an inert solvent (THF or Toluene) rather than aqueous Ammonium Hydroxide.

    • Why? Aqueous conditions promote hydrolysis of the anhydride back to the diacid (reversing the previous step). Anhydrous conditions favor amide formation.

  • Temperature Control: Maintain -10°C to 0°C .

    • Why? Kinetic control ensures the ammonia attacks the anhydride carbonyl only once.

  • Self-Validating Check:

    • Take an aliquot.

    • TLC (Acidic mobile phase).

    • The Mono-amide should appear distinct from the Diacid (more polar) and the Diamide (less polar).

Module 3: The Critical Dehydration (Amide Nitrile)

User Issue: "My yield drops during the final step. The carboxylic acid seems to interfere, or the product hydrolyzes back to the amide."

Root Cause: Chemoselectivity Failure. You are trying to dehydrate a primary amide (


) to a nitrile (

) in the presence of a free carboxylic acid (

).
  • Risk 1: Reagents like

    
     will convert the 
    
    
    
    to an acid chloride (
    
    
    ) before or while dehydrating the amide. This leads to dimers or anhydrides.
  • Risk 2: Aqueous workup hydrolyzes the newly formed nitrile if the pH is not strictly controlled.

Protocol A: The "Protect-First" Approach (Highest Reliability) If yield is paramount (>80%), do not dehydrate the free acid.

  • Esterify: Convert 3-carbamoylcyclopentanecarboxylic acid to its Methyl Ester (MeOH/H2SO4).

  • Dehydrate: Treat the ester-amide with POCl3 (1.2 eq) and Pyridine (2.5 eq) in DCM at 0°C.

    • Result: Clean conversion to 3-cyanocyclopentanecarboxylate.

  • Hydrolyze: Mild saponification (LiOH, THF/H2O) to yield the target acid.

Protocol B: The "Direct Dehydration" Approach (Faster, Moderate Yield) If you must skip the ester step, use T3P (Propylphosphonic anhydride) or Cyanuric Chloride.

Step-by-Step Direct Protocol:

  • Solvent: DMF (Dimethylformamide).

  • Reagent: Cyanuric Chloride (0.5 eq) .

  • Procedure:

    • Dissolve mono-amide in DMF at 0°C.

    • Add Cyanuric Chloride slowly.

    • Stir at RT for 2-4 hours.

  • Mechanism: Cyanuric chloride acts as a selective dehydrating agent for amides under mild conditions, often sparing the carboxylic acid or forming a transient active ester that hydrolyzes back to the acid during workup.

Module 4: Purification & Stereoisomer Separation

User Issue: "I need the cis-isomer specifically, but I have a mixture."

Technical Insight: Cyclopentane derivatives are notoriously difficult to separate by distillation due to close boiling points. Crystallization is the gold standard here.

  • Cis-3-cyanocyclopentane-1-carboxylic acid: Generally solid at RT.

  • Trans-isomer: Often an oil or low-melting solid.

Separation Workflow:

  • Dissolve the crude mixture in minimal hot Ethyl Acetate/Hexane (1:3) .

  • Cool slowly to 4°C.

  • The Cis-isomer (being more symmetrical and polar) typically crystallizes first.

  • Recrystallization: Repeat until melting point is sharp (approx 130-135°C, verify with specific lit values for your derivative).

FAQ: Rapid Troubleshooting

Q: Can I use Thionyl Chloride (


) for the dehydration? 
A: Not recommended  for the free acid. 

will aggressively convert your carboxylic acid to an acid chloride. Upon quenching with water, you generate HCl, which can hydrolyze your newly formed nitrile group. If you must use

, you must protect the acid as an ester first.

Q: Why is my product turning brown/black? A: This indicates decarboxylation or polymerization. 3-cyanocyclopentane-1-carboxylic acid is thermally stable up to a point, but acidic dehydration at high temps (>80°C) can cause degradation. Keep reaction temps <40°C during dehydration.

Q: How do I confirm the structure? A: Look for the Nitrile stretch in IR at ~2240 cm⁻¹ . In 1H-NMR, the


-proton to the nitrile (H-3) should shift upfield relative to the amide precursor.

References

  • Organic Syntheses, Coll.[2][3] Vol. 4, p. 288 (1963). Preparation of Cyclobutane- and Cyclopentane- dicarboxylic acids.[3] (Foundational method for diacid precursors). Link

  • US Patent 2011/0224440 A1. Process for the preparation of cyclopentane derivatives. (Describes industrial handling of cyano-acids). Link

  • Journal of Medicinal Chemistry (2010). Synthesis of JAK Inhibitors utilizing 3-cyanocyclopentane scaffolds. (Provides context on stereochemical isolation).

  • Acta Crystallographica Section E (2012). Structure of 3-carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid. (Structural data on amide intermediates). Link

Sources

Optimization

Technical Support Center: Purification of 3-Cyanocyclopentane-1-carboxylic Acid

Welcome to the technical support guide for the purification of 3-cyanocyclopentane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-cyanocyclopentane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this versatile building block in high purity. The unique bifunctional nature of this molecule, possessing both a carboxylic acid and a nitrile group, presents specific purification challenges that require a nuanced approach. This guide provides direct answers to common problems, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-cyanocyclopentane-1-carboxylic acid?

A1: The impurity profile of your crude mixture is heavily dependent on the synthetic route employed. However, several common impurities can be anticipated:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like cyclopentanone derivatives.

  • Amide Byproduct (3-(Aminocarbonyl)cyclopentane-1-carboxylic acid): The nitrile group is susceptible to partial or full hydrolysis to an amide, especially if the reaction or workup involves harsh acidic or basic conditions at elevated temperatures.[1][2] This is often the most challenging impurity to remove due to its similar polarity.

  • Dicarboxylic Acid: Complete hydrolysis of the nitrile group under harsh conditions will yield the corresponding dicarboxylic acid.

  • Isomeric Byproducts: Side reactions can lead to the formation of isomers with different stereochemistry or substitution patterns.[1]

  • Residual Solvents: Solvents used during the synthesis or initial workup (e.g., Dichloromethane, Toluene, Methanol) can be trapped in the crude solid.[1]

  • Inorganic Salts: Salts from reagents or neutralization steps (e.g., sodium chloride, ammonium chloride) may persist after the workup.

Q2: What is the best initial approach to purify a crude, solid batch of this compound?

A2: For a solid crude product, a combination of acid-base extraction followed by recrystallization is the most robust and scalable initial approach.

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The crude material is dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate). The target compound deprotonates and moves to the aqueous layer as a water-soluble carboxylate salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then re-acidified to precipitate the purified carboxylic acid.[3][4]

  • Recrystallization: After extraction, recrystallization is used to remove impurities that have similar acidity but different solubility profiles. This step is crucial for achieving high crystalline purity.[5][6]

This two-step sequence is highly effective because it separates impurities based on two different physical properties: acidity and solubility.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification process.

Workflow Diagram: General Purification Strategy

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Analysis & Further Steps Crude Crude Solid Mixture TLC_NMR Analyze Purity (TLC, ¹H NMR) Crude->TLC_NMR Extraction Perform Acid-Base Extraction TLC_NMR->Extraction Neutral/Basic Impurities Detected Recrystallize Recrystallize Precipitate Extraction->Recrystallize Final_Analysis Analyze Final Purity (NMR, LC-MS, MP) Recrystallize->Final_Analysis Pure High Purity Product Final_Analysis->Pure Purity >98% Chromatography Consider Column Chromatography Final_Analysis->Chromatography Persistent Impurities

Caption: General workflow for purifying 3-cyanocyclopentane-1-carboxylic acid.

Recrystallization Issues

Q3: My compound is not crystallizing from the solution after cooling. What should I do?

A3:

  • Possible Cause 1: Supersaturation. The solution may be supersaturated, meaning the conditions are right for crystallization, but it hasn't initiated.

    • Solution:

      • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This will act as a template for further crystallization.

      • Extended Cooling: Place the flask in an ice-water bath, and if necessary, in a freezer for a short period. Lower temperatures significantly decrease solubility.[7]

  • Possible Cause 2: Incorrect Solvent Volume. You may have used too much solvent, meaning the solution is not saturated even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much, as this can cause the product to "crash out" along with impurities.

  • Possible Cause 3: Inappropriate Solvent. The chosen solvent may be too good at dissolving your compound, even at cold temperatures.

    • Solution: Add an "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the cloudiness before cooling.[5] An anti-solvent is a solvent in which your compound is insoluble but is fully miscible with your crystallization solvent.

Table 1: Solvent Selection for Recrystallization
Solvent SystemSuitability for Target CompoundRationale & Comments
Water Good The molecule has polar functional groups (-COOH, -CN) making it sparingly soluble in cold water but more soluble in hot water. Excellent for removing non-polar impurities.
Ethyl Acetate / Heptane Excellent (Mixed System) Dissolve in a minimum amount of hot ethyl acetate. Add hot heptane (anti-solvent) dropwise until turbidity persists, then clarify with a few drops of ethyl acetate and cool. This is a very versatile system for moderately polar compounds.[5]
Toluene Moderate Can be effective, especially for larger scales. Toluene is less polar than ethyl acetate and may provide good solubility differentials.
Isopropanol / Water Good (Mixed System) Similar to other alcohol/water mixtures. Dissolve in hot isopropanol and add water until the solution turns cloudy.
Q4: My recovery after recrystallization is very low. What went wrong?

A4:

  • Possible Cause 1: Excessive Solvent. As mentioned in Q3, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Concentrate the mother liquor (the leftover solvent after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Possible Cause 2: Premature Crystallization. The compound may have crystallized in the filter funnel during hot filtration (if performed).

    • Solution: Ensure the filtration apparatus (funnel and filter flask) is pre-heated before filtering the hot solution. Using a heated funnel is ideal.[1]

  • Possible Cause 3: Washing with Room Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[5]

Acid-Base Extraction Issues

Q5: After adding base and shaking, an emulsion has formed that won't separate. How do I break it?

A5:

  • Possible Cause: Emulsions are common when there are fine particulates or amphiphilic impurities present. Vigorous shaking can also contribute.

    • Solution:

      • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

      • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to force the organic solvent out.

      • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

      • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool to remove the particulates that may be stabilizing the emulsion.

Q6: I re-acidified the basic aqueous extract, but my product didn't precipitate. Where is it?

A6:

  • Possible Cause 1: Insufficient Acidification. You may not have added enough acid to lower the pH sufficiently to protonate the carboxylate salt. The compound remains dissolved as its salt.

    • Solution: Check the pH of the aqueous solution with pH paper or a pH meter. Continue adding a strong acid (e.g., 6M HCl) dropwise until the solution is strongly acidic (pH 1-2).[3]

  • Possible Cause 2: High Solubility in Water. The compound has some water solubility. If the concentration is low, it may not precipitate.

    • Solution: Extract the acidified aqueous solution multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[8] Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to recover your product.

Chromatography and Stubborn Impurities

Workflow Diagram: Troubleshooting Recrystallization Failure

G cluster_actions Troubleshooting Actions Start Hot Solution Ready for Cooling Cool Cool to RT, then Ice Bath Start->Cool Result Check for Crystals Cool->Result Success Filter & Dry Result->Success Crystals Formed NoCrystals Supersaturated or Too Dilute? Result->NoCrystals No Crystals Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch Try First Evap Reduce Solvent Volume NoCrystals->Evap If Scratching Fails AntiSolvent Add Anti-Solvent NoCrystals->AntiSolvent If Still Fails Scratch->Result Evap->Result AntiSolvent->Result

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Cyanocyclopentane-1-carboxylic Acid

Welcome to the Technical Support Center for organic synthesis and purification. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 3-cyanocyclopentane...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and purification. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 3-cyanocyclopentane-1-carboxylic acid .

Because this molecule possesses a unique amphiphilic structure—a lipophilic cyclopentane core flanked by a highly polar, protic carboxylic acid (-COOH) and a polar, aprotic cyano group (-C≡N)—standard single-solvent recrystallization often fails. Below, we provide the mechanistic causality behind solvent selection, validated protocols, and a troubleshooting FAQ to resolve common crystallization failures.

Mechanistic Insights: Why Single Solvents Fail

The physical properties of 3-cyanocyclopentane-1-carboxylic acid[1] dictate its behavior in solution. The carboxylic acid functional group forms strong intermolecular hydrogen-bonded dimers, while the cyano group acts as a powerful dipole.

  • Highly polar solvents (e.g., Methanol, Ethanol): Disrupt the hydrogen-bonded dimers too effectively. The compound remains highly solvated even at sub-zero temperatures, leading to unacceptably low yields.

  • Non-polar solvents (e.g., Hexanes, Heptane): Cannot overcome the lattice energy of the polar functional groups, meaning the crude material will not dissolve even at the solvent's boiling point.

The Solution: A binary solvent system is mechanistically required. By pairing a "good" solvent (to dissolve the compound and break the dimers) with an "anti-solvent" (to dynamically lower the dielectric constant of the mixture during cooling), we can force controlled nucleation. Similar strategies are heavily relied upon in the industrial development of related cyano acids to prevent hydrolysis while maximizing recovery[2].

Quantitative Solvent Selection Matrix

Select your solvent system based on the specific impurity profile of your crude material. The table below summarizes the optimal binary systems, their dielectric properties, and expected outcomes.

Solvent System (Good / Anti)Optimal Vol. RatioPrimary Function & CausalityDielectric Constant (ε)Boiling Point (°C)Expected Yield
Ethyl Acetate / Heptane 1:2 to 1:4General Purification: EtOAc breaks dimers; Heptane forces gradual precipitation.6.0 / 1.977 / 9880–85%
Acetonitrile / Water 4:1Polar Impurity Removal: Water retains highly polar byproducts in the mother liquor[3].37.5 / 80.182 / 10070–75%
Toluene / MTBE 1:1Industrial Scale: Prevents cyano hydrolysis; excellent thermal stability profile.2.4 / 2.6110 / 5575–80%

Self-Validating Protocol: Binary Solvent Recrystallization

This step-by-step methodology utilizes the Ethyl Acetate / Heptane system. It is designed as a self-validating workflow; do not proceed to the next step unless the validation criteria are met.

Step 1: Primary Dissolution

  • Suspend the crude 3-cyanocyclopentane-1-carboxylic acid in a minimal volume of Ethyl Acetate (start with 3 mL per gram of crude).

  • Heat the suspension to 70°C using an oil bath or heating block with constant stirring.

  • Validation Check: If solid remains after 5 minutes at 70°C, add Ethyl Acetate in 0.5 mL increments until complete dissolution is achieved.

Step 2: Hot Filtration (Optional but Recommended)

  • Pass the hot solution through a pre-warmed fritted glass funnel to remove insoluble particulates (e.g., silica dust or inorganic salts).

Step 3: Anti-Solvent Titration

  • While maintaining the solution at 70°C, add Heptane dropwise.

  • Validation Check: Stop adding Heptane the moment a faint, milky cloudiness persists in the solution for more than 15 seconds under stirring (the "cloud point"). If the cloudiness dissipates immediately, the solution is not yet saturated.

Step 4: Clarification & Seeding

  • Add 1 to 3 drops of Ethyl Acetate until the solution just becomes clear again.

  • (Optional) Add a single pure seed crystal of 3-cyanocyclopentane-1-carboxylic acid to provide a nucleation site, which prevents supersaturation.

Step 5: Controlled Cooling Gradient

  • Remove the flask from the heat source. Allow it to cool to room temperature (20–25°C) undisturbed at a rate of approximately 0.5°C/min.

  • Validation Check: Distinct crystalline needles or plates should begin forming within 30–45 minutes. If a biphasic liquid forms, see the Troubleshooting section below.

Step 6: Maturation & Isolation

  • Transfer the flask to a 4°C refrigerator for 12 hours to maximize crystal lattice formation and yield.

  • Isolate the crystals via vacuum filtration and wash the filter cake with 2 volumes of ice-cold Heptane. Dry under vacuum at 40°C.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid layer) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent mixture, or when the strong dipole of the cyano group causes liquid-liquid phase separation prior to solid nucleation.

  • The Fix: Reheat the mixture until it is a single homogeneous phase. Add 5–10% more of the "good" solvent (Ethyl Acetate) to increase the solubility threshold. Cool the flask much more slowly (e.g., inside a larger insulated water bath), and introduce a seed crystal at 5°C above the expected cloud point to force heterogeneous solid nucleation.

Q: I am recovering a very low yield (<40%) after cooling to 4°C. Where is my product? A: The cyano and carboxylic acid groups are likely over-solvated. If you used an Acetonitrile/Water mixture, the water content might be too high.

  • The Fix: Do not discard the mother liquor. Concentrate it under reduced pressure to remove the more volatile solvent (e.g., EtOAc or MeCN), which will naturally increase the ratio of the anti-solvent. Re-heat to homogenize, then repeat the cooling phase.

Q: Can I use Methanol/Water for this specific cyano acid? A: It is highly discouraged. While aqueous methanol is a classic system, heating carboxylic acids in methanol can lead to trace esterification (forming methyl 3-cyanocyclopentane-1-carboxylate) if trace acidic impurities are present. Furthermore, the cyano acid exhibits excessively high solubility in alcohols, severely depressing your final recovery.

Q: My crystals are slightly yellow despite recrystallization. How do I remove this color? A: Coloration is typically caused by trace polymeric or highly conjugated organic impurities trapped in the crystal lattice.

  • The Fix: Redissolve the crystals in Ethyl Acetate at 70°C, add 10% (w/w) activated charcoal (Darco), and stir for 10 minutes. Perform a hot filtration through a pad of Celite before proceeding to the anti-solvent addition.

Process Workflow & Decision Tree

RecrystallizationWorkflow Start Crude 3-Cyanocyclopentane- 1-carboxylic acid Dissolve Dissolve in minimal hot EtOAc (70°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AddAnti Add Heptane dropwise until cloud point Filter->AddAnti Cool Controlled cooling to RT (0.5°C / min) AddAnti->Cool Check Nucleation State? Cool->Check Oiling Oiling Out (Liquid-Liquid Separation) Check->Oiling Biphasic oil forms Success Crystal Growth (Solid-Liquid Separation) Check->Success Crystals form Reheat Reheat, add 5% EtOAc, Seed Crystals Oiling->Reheat Reheat->Cool Recool slowly Isolate Vacuum Filtration & Cold Heptane Wash Success->Isolate

Workflow and troubleshooting decision tree for binary solvent recrystallization of the cyano acid.

References

  • Title: 3-Cyanocyclopentane-1-carboxylic acid | C7H9NO2 | CID 82418395 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A New Approach to Rapid Parallel Development of Four Neurokinin Antagonists. Part 2. Synthesis of ZD6021 Cyano Acid Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry Source: The Journal of Organic Chemistry, Semantic Scholar / ACS URL: [Link]

Optimization

Technical Support Hub: Optimizing Catalytic Hydrogenation of 3-Cyanocyclopentane Intermediates

Status: Active Operator: Senior Application Scientist Ticket ID: CYANO-CP-HYD-001 Subject: Troubleshooting Selectivity, Activity, and Stereochemistry in Cyclopentyl-Nitrile Reduction Introduction Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: CYANO-CP-HYD-001 Subject: Troubleshooting Selectivity, Activity, and Stereochemistry in Cyclopentyl-Nitrile Reduction

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely here because the hydrogenation of 3-cyanocyclopentane (and its derivatives) is deceivingly complex. Unlike simple aliphatic nitriles, cyclopentyl systems present unique challenges regarding ring strain , stereochemical drift , and the universal plague of nitrile reduction: secondary amine dimerization .

This guide bypasses standard textbook definitions to address the specific failure modes observed in high-value pharmaceutical intermediate synthesis.

Module 1: Chemo-Selectivity (The "Dimer" Problem)

User Query:

"My LC-MS shows a dominant peak at [2M - 17]. I’m losing >30% of my yield to secondary amine dimers. How do I stop this?"

Technical Diagnosis: You are witnessing the Von Braun reaction mechanism in real-time. The reduction of a nitrile does not proceed directly to the amine; it passes through a highly reactive imine intermediate .

  • The Mechanism: The primary amine product (

    
    ) is a better nucleophile than the hydrogen on the catalyst surface. It attacks the intermediate imine (
    
    
    
    ), forming a geminal diamine, which collapses into a secondary imine and finally hydrogenates to a secondary amine (dimer).
  • The Fix: You must shift the equilibrium. This is achieved by flooding the system with Ammonia (

    
    )  or using an acidic scavenger .
    
Visualizing the Failure Mode

NitrileReduction Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimAmine PRIMARY AMINE (R-CH2-NH2) Imine->PrimAmine + H2 (Desired Path) GemDiamine Geminal Diamine (Unstable) Imine->GemDiamine + PrimAmine (Attack) SecImine Secondary Imine GemDiamine->SecImine - NH3 SecAmine SECONDARY AMINE (Dimer) SecImine->SecAmine + H2 (Side Product) NH3 Excess NH3 NH3->GemDiamine Pushes Eq. Left

Figure 1: The competitive pathway between primary amine formation and secondary amine dimerization. Excess ammonia suppresses the formation of the Geminal Diamine.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Additive 7N Methanolic Ammonia (Solvent)Shifts equilibrium

back toward the imine, preventing coupling [1].
Alternative Acetic Anhydride (3-5 eq) Traps the primary amine immediately as an acetamide (

), which is non-nucleophilic. Requires a subsequent hydrolysis step.
Catalyst Raney Nickel or Cobalt Ni and Co have lower affinity for the amine product compared to Pd/Pt, facilitating desorption before coupling occurs [2].
Module 2: Stereochemical Control (Cis vs. Trans)

User Query:

"I am reducing 3-cyanocyclopentanone (or a substituted derivative). I need the cis-isomer, but I'm getting a thermodynamic mix. How do I control the ring geometry?"

Technical Diagnosis: Cyclopentane rings are flexible (envelope conformation). The stereoselectivity depends on the haptophilicity (binding affinity) of the functional groups to the catalyst surface.

  • Cis-Selective: Requires the nitrile and the substituent (e.g., at C1) to bind to the catalyst surface simultaneously.

  • Trans-Selective: Often results from thermodynamic equilibration or steric repulsion preventing simultaneous binding.

Optimization Strategy:

  • Temperature Control: Lower temperatures (

    
    ) favor the kinetic product  (often cis if the ring is flat on the catalyst). High temperatures favor the thermodynamic product  (usually trans for 1,3-disubstituted cyclopentanes).
    
  • Solvent Polarity:

    • Non-polar solvents (Hexane/Toluene): Encourage the substrate to lie flat on the catalyst (increasing cis).

    • Polar solvents (MeOH/EtOH): Solvate the polar nitrile group, potentially causing it to stand "upright" on the surface, reducing stereocontrol.

Decision Matrix:

Target IsomerCatalyst RecommendationConditions
Cis-Dominant Rh/C or PtO2 Low Temp (25°C), High Pressure (50 bar), Non-polar solvent (THF). Rhodium is excellent for cis-hydrogenation of rings [3].
Trans-Dominant Pd/C High Temp (80°C+), Acidic conditions. Pd facilitates double-bond migration and isomerization via a reversible dehydrogenation mechanism.
Module 3: Activity & Catalyst Poisoning

User Query:

"The reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: Nitriles and primary amines are strong Lewis bases. They can bind irreversibly to the active metal sites, acting as catalyst poisons . This is particularly common with Palladium.

The "Sinking Ship" Workflow:

Troubleshooting Start Reaction Stalled? Check1 Check H2 Pressure Start->Check1 Check2 Check Poisoning Check1->Check2 Pressure OK Action1 Increase Pressure (>50 bar) Improve Mass Transfer Check1->Action1 Low Pressure Action2 Switch to Raney Co/Ni (Less susceptible to poisoning) Check2->Action2 Using Pd/Pt Action3 Add Acid (HCl/H2SO4) (Protonate amine product) Check2->Action3 Using Ni/Co

Figure 2: Diagnostic workflow for incomplete conversion in nitrile hydrogenation.

Standard Operating Procedure (SOP)

Protocol: High-Yield Hydrogenation of 3-Cyanocyclopentane

Note: This protocol prioritizes the suppression of secondary amines using Raney Nickel.

Materials:

  • Substrate: 3-cyanocyclopentane derivative (1.0 eq)

  • Catalyst: Raney® Nickel (20 wt% loading, pre-washed with MeOH)

  • Solvent: 7N Ammonia in Methanol (10-20 volumes)

  • Hydrogen Source: 50 bar (725 psi)

Step-by-Step:

  • Catalyst Prep: Wash Raney Nickel (slurry in water) three times with absolute methanol to remove water. WARNING: Pyrophoric. Keep wet at all times.

  • Loading: In a high-pressure autoclave, add the substrate dissolved in 7N Ammonia/MeOH .

  • Addition: Add the washed catalyst slurry.

  • Purge: Seal autoclave. Purge with

    
     (3x) then 
    
    
    
    (3x) to remove oxygen.
  • Pressurize: Charge

    
     to 50 bar .
    
  • Reaction: Heat to 60°C with vigorous stirring (>1000 rpm). Note: Mass transfer is critical.

  • Monitoring: Monitor H2 uptake. Reaction is complete when uptake plateaus.

  • Workup: Cool to RT. Vent carefully. Filter catalyst over Celite (keep wet). Concentrate filtrate to yield crude amine.

References
  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Specifically the chapter on Nitriles and the role of ammonia).[1][2]

  • Hegedűs, L., et al. (2018). "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Periodica Polytechnica Chemical Engineering.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed discussion on stereochemistry of cycloalkane reduction).
  • Bao, M., et al. (2022).[3] "Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst." Nanoscale.

Sources

Troubleshooting

Technical Support Center: Cyanide Remediation in Organic Synthesis

The following guide is designed as a specialized Technical Support Center for organic chemists and process engineers. It prioritizes safety, regulatory compliance (ICH M7/Q3D), and practical execution in a laboratory or...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for organic chemists and process engineers. It prioritizes safety, regulatory compliance (ICH M7/Q3D), and practical execution in a laboratory or pilot plant setting.

Status: Operational | Topic: Residual Cyanide Removal | Tier: L3 (Process Development)

Core Directive: The Safety & Compliance Context

WARNING: ACUTE TOXICITY HAZARD. Before attempting any protocol below, ensure you are operating in a functioning fume hood. Hydrogen Cyanide (HCN) boils at 26°C. Acidification of any cyanide-containing stream releases lethal gas.

Regulatory Thresholds (Pharma):

  • ICH Q3D (Elemental Impurities): Cyanide often complexes with transition metals (Pd, Cu, Ni). You must control the metal as well as the cyanide.

  • ICH M7 (Genotoxic Impurities): While cyanide itself is not always classified as mutagenic, its precursors or byproducts (e.g., acrylonitrile) may be.

  • General Limit: Common PDE (Permitted Daily Exposure) limits for cyanide are often set strictly (e.g., < 1-5 ppm depending on dosage), though it is not explicitly listed in Q3C (Solvents).

Decision Matrix: Selecting Your Decontamination Protocol

Do not default to a single method. Analyze your product's stability and the nature of the cyanide species (Free CN⁻ vs. Metal-Complexed).

Cyanide_Removal_Decision Start Start: Product contains Residual CN Check_Metal Is CN bound to Transition Metal? (Pd, Cu, Ni, etc.) Start->Check_Metal Check_Oxidation Is Product Oxidation Sensitive? Check_Metal->Check_Oxidation No (Free CN) Method_MetalScav Method D: Metal Scavenger (Thiol/Thiourea Resins) Check_Metal->Method_MetalScav Yes (High Metal Load) Method_Resin Method A: Scavenger Resins (Silica-TAA or Ion Exchange) Check_Oxidation->Method_Resin Yes (Fragile Product) Method_Fe Method B: Ferrous Sulfate Wash (The 'Prussian Blue' Wash) Check_Oxidation->Method_Fe Yes (Robust but Cost-Sensitive) Method_Bleach Method C: Hypochlorite Wash (Bleach Oxidation) Check_Oxidation->Method_Bleach No (Stable Product)

Figure 1: Decision matrix for selecting the appropriate cyanide removal technique based on product stability and impurity profile.

Technical Modules: Execution Protocols

Module A: The "Clean" Cleanup (Scavenger Resins)

Best For: Late-stage pharmaceutical intermediates, acid/oxidant sensitive compounds, and removing metal-cyanide complexes. Mechanism: Strong Anion Exchange (SAX) resins (quaternary amines) bind free CN⁻. Thiol-modified silicas bind metal-CN complexes.

Protocol:

  • Dilution: Dissolve crude product in a non-protic solvent (DCM, EtOAc, THF) at 5–10 mL/g.

  • Resin Selection:

    • For Free CN⁻: Use a macroporous polystyrene carbonate or hydroxide resin (e.g., Amberlyst A26 OH form).

    • For Pd-CN complexes: Use a silica-supported thiol (Si-Thiol) or thiourea (Si-TMT).

  • Loading: Add 2–5 equivalents of resin (relative to estimated cyanide content) or 10-20% w/w relative to product.

  • Agitation: Stir gently (do not use magnetic stir bars that grind the beads) for 2–4 hours at room temperature.

  • Filtration: Filter through a sintered glass funnel or a Celite pad.

  • Wash: Rinse the resin cake with the reaction solvent to recover entrained product.

Why this works: The resin creates a heterogeneous removal system. Unlike aqueous washes, there are no emulsions, and the cyanide is physically sequestered onto the solid support.

Module B: The Ferrous Sulfate Wash (Chemical Scavenging)

Best For: Bulk removal, cost-sensitive processes, scale-up.[1] Mechanism:


 reacts with 

to form the stable, water-soluble ferrocyanide complex

, which partitions into the aqueous phase.

Protocol:

  • Preparation: Prepare a saturated solution of Ferrous Sulfate (

    
    ).
    
  • pH Adjustment (Critical): Adjust the aqueous

    
     solution to pH 8–9 using dilute NaOH.
    
    • Note: You will see a green/brown sludge of

      
      . This is normal.
      
  • Biphasic Wash: Add the slurry to your organic product layer.

  • Agitation: Stir vigorously for 30–60 minutes. The "sludge" acts as a surface for the reaction.

  • Filtration (The Trick): The mixture will likely form an emulsion or contain fine precipitates. Do not attempt to separate layers immediately. Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).

    • Result: The Celite traps the iron hydroxides and Prussian Blue precipitates.

  • Separation: The filtrate will separate cleanly into two clear layers. Discard the aqueous layer (treat as cyanide waste).

Module C: Oxidative Destruction (Bleach Wash)

Best For: Stable, non-oxidizable molecules (no aldehydes, primary alcohols, or sulfur centers). Mechanism:


 (Cyanate is significantly less toxic).

Protocol:

  • pH Control: Ensure your bleach (NaOCl) solution is maintained at pH > 10 .

    • Danger:[2] If pH drops < 9, highly toxic Cyanogen Chloride (CNCl) gas may evolve.

  • Wash: Shake the organic layer with 1.5 equivalents of alkaline NaOCl (10-12% solution) for 15 minutes.

  • Quench: Verify oxidant consumption with starch-iodide paper. If positive (blue), wash the organic layer with aqueous Sodium Thiosulfate (

    
    ) to destroy excess bleach.
    
  • Final Wash: Wash with brine to remove ionic species.

Analytical Verification & Data

How do you know it's gone?

MethodLimit of Detection (LOD)ProsCons
Quantofix® Cyanide Test Strips 1–30 mg/L (ppm)Fast, cheap, visual.Semi-quantitative; interferences from sulfides.
Prussian Blue Spot Test ~5 ppmClassic qualitative test.Requires handling Pyridine (toxic); messy.
Ion Chromatography (IC) < 10 ppbHighly accurate; pharma standard.Expensive; requires specialized equipment.
Silver Nitrate Titration ~1 ppmGood for bulk quantification.Visual endpoint can be tricky in colored solutions.

The Prussian Blue Spot Test (Quick Check):

  • Take 1 mL of aqueous wash from your product.

  • Add a few crystals of

    
    .
    
  • Add dilute NaOH (pH > 10). Heat gently.

  • Acidify carefully with dilute

    
    .
    
  • Result: A blue precipitate indicates residual cyanide.

Troubleshooting (FAQ)

Q: My product turned a purple/blue color after the Ferrous Sulfate wash. What happened? A: You have formed a soluble iron-cyanide complex or "Prussian Blue" nanoparticles that are stuck in the organic phase.

  • Fix: Wash the organic layer with a saturated solution of EDTA (at pH 8–9) or Citric Acid. These chelators bind the iron more strongly than the cyanide/organic matrix and pull it into the aqueous phase. Alternatively, filter through activated carbon.

Q: I have a massive emulsion during the FeSO4 workup. A: Iron hydroxides are notorious emulsifiers.

  • Fix: As described in Module B, do not wait for settling . Filter the entire emulsion through a Celite pad. The solids causing the emulsion will be removed, and the filtrate will separate instantly.

Q: Can I use this for Pd-catalyzed cyanation workups? A: Yes, but Pd-CN bonds are strong. Simple washes often fail.

  • Fix: Use a specific metal scavenger resin (like Silicycle Si-Thiol) in addition to the cyanide wash. The resin breaks the Pd-CN bond by binding the Pd with high affinity, releasing the CN for subsequent washing.

Q: How do I dispose of the aqueous waste from these washes? A: NEVER pour down the drain.

  • Treat the aqueous waste with excess bleach (pH > 11) overnight in a dedicated waste container to convert all cyanide to cyanate/carbonate before disposal service pickup.

References

  • Comparison of Removal Methods

    • Title: Removal of Cyanide from Organic Solutions Using Ferrous Sulf
    • Source: Organic Process Research & Development (OPRD).
    • Context: Defines the stoichiometry and pH requirements for the FeSO4 method in organic workups.
    • URL:[Link] (Search: "Cyanide Removal Ferrous Sulfate")

  • Resin Scavenging

    • Title: Scavenger Resins for the Removal of Impurities.[3]

    • Source: Biotage / Silicycle Technical Guides.
    • Context: Protocols for using Si-Thiol and SAX resins for metal/cyanide cleanup.
    • URL:[Link]

  • Safety & Destruction

    • Title: Destruction of Cyanide Wastes (Hypochlorite Method).[4]

    • Source: 911 Metallurgist / Hubbard-Hall Technical D
    • Context: Detailed mechanism of alkaline chlorin
    • URL:[Link]

  • Regulatory Limits

    • Title: ICH Guideline Q3D (R1) on Elemental Impurities.
    • Source: European Medicines Agency (EMA) / FDA.
    • Context: Establishes limits for metal catalysts often associ
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

FT-IR spectrum analysis of 3-cyanocyclopentane-1-carboxylic acid

High-Resolution FT-IR Spectrum Analysis of 3-Cyanocyclopentane-1-carboxylic Acid: ATR vs. Transmission Methodologies Accurate spectroscopic characterization of bifunctional pharmaceutical intermediates is a critical step...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FT-IR Spectrum Analysis of 3-Cyanocyclopentane-1-carboxylic Acid: ATR vs. Transmission Methodologies

Accurate spectroscopic characterization of bifunctional pharmaceutical intermediates is a critical step in drug development and quality control. 3-cyanocyclopentane-1-carboxylic acid is a highly specific cycloalkane derivative containing both a highly polar carboxylic acid (-COOH) and a linear nitrile (-C≡N) group.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the two dominant Fourier Transform Infrared (FT-IR) sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr pellet)—for the structural elucidation of this compound.

Molecular Signature & Spectroscopic Causality

The FT-IR spectrum of 3-cyanocyclopentane-1-carboxylic acid is defined by the independent vibrational modes of its two functional groups, which fortunately occupy distinct "diagnostic windows" in the mid-infrared region.

  • The Carboxylic Acid (-COOH) Envelope: In the solid state, carboxylic acids rarely exist as isolated monomers; they form stable, hydrogen-bonded dimers[1]. This extensive intermolecular hydrogen bonding severely weakens the O-H bond, causing its stretching vibration to manifest as a massive, broad absorption band spanning 2500 to 3300 cm⁻¹[1]. Concurrently, the dimeric C=O stretch is shifted to a lower frequency, appearing as a sharp, highly intense peak near 1710 cm⁻¹[1].

  • The Nitrile (-C≡N) Marker: The carbon-nitrogen triple bond provides a highly isolated signal. The C≡N stretch appears as a sharp, medium-intensity peak in the 2240–2260 cm⁻¹ region[1]. Because this specific wavenumber range is a "spectral desert" devoid of most other functional group absorptions, it serves as an unambiguous, diagnostic marker for the cyano moiety[1].

  • The Cyclopentane Ring: The saturated aliphatic C-H stretching vibrations of the five-membered ring occur just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹)[2], often superimposed on top of the broad O-H envelope.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr)

When selecting an analytical method for this compound, scientists must weigh spectral fidelity against workflow efficiency.

Attenuated Total Reflectance (ATR-FTIR) relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe) to generate an evanescent wave that penetrates the sample by a few micrometers[3]. It is the modern standard because it requires zero sample preparation and is entirely non-destructive[4]. However, because the penetration depth of the evanescent wave is wavelength-dependent, high-frequency peaks (like the 3000 cm⁻¹ O-H stretch) will appear artificially weaker than low-frequency peaks (like the 1710 cm⁻¹ C=O stretch) unless a mathematical ATR correction is applied[3].

Transmission FTIR (KBr Pellet) is the classical gold standard. The sample is dispersed in an infrared-transparent potassium bromide (KBr) matrix, ensuring the resulting spectrum strictly obeys the Beer-Lambert law for relative peak intensities[5]. The primary risk for analyzing carboxylic acids via this method is KBr's highly hygroscopic nature[5]. If moisture is absorbed during grinding, a broad water peak at ~3400 cm⁻¹ will emerge, heavily convoluting the inherent O-H stretch of the target compound's -COOH group[5].

Table 1: Performance Comparison for 3-Cyanocyclopentane-1-carboxylic Acid

ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (KBr Pellet)
Sample Preparation None required (Direct application)High (Grinding, pressing 1:100 ratio)
Spectral Fidelity Wavelength-dependent (Requires algorithmic correction)Strictly proportional to concentration
O-H Band Clarity Excellent (No water interference from matrix)High risk of distortion (Hygroscopic KBr)
C≡N Band Detection Fast, reliable, non-destructiveHigh resolution, sharp peak
Throughput High (< 1 minute per sample)Low (5-10 minutes per sample)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your spectral data, every protocol must include built-in validation steps.

Protocol A: ATR-FTIR Workflow
  • Crystal Decontamination: Clean the diamond crystal with isopropyl alcohol and a non-abrasive wipe. Causality: Eliminates cross-contamination.

  • Self-Validation (Background Scan): Collect a background spectrum of ambient air. The software must show a flat baseline. Causality: Subtracts atmospheric CO₂ and water vapor from the final spectrum.

  • Sample Application: Place ~2 mg of solid 3-cyanocyclopentane-1-carboxylic acid directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the mechanical clutch clicks. Causality: The evanescent wave only penetrates 0.5 to 5 µm into the sample[3]. Intimate optical contact between the solid crystal and the sample is physically mandatory for signal generation.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ (typically 32 scans at 4 cm⁻¹ resolution). Apply the software's ATR correction algorithm to normalize the O-H and C=O peak intensities.

Protocol B: Transmission FTIR (KBr Pellet) Workflow
  • Matrix Dehydration: Dry FT-IR grade KBr in an oven at 110°C for at least 2 hours prior to use. Causality: Purges absorbed moisture that would otherwise mask the carboxylic acid O-H peak[5].

  • Self-Validation (Blank Pellet): Press a pellet of pure, dried KBr and scan it. It must yield a flat line >90% transmittance.

  • Milling: Weigh ~1 mg of the sample and ~100 mg of dry KBr (1:100 ratio)[5]. Grind vigorously in an agate mortar for 1 minute. Causality: Ensures a homogeneous solid solution with particle sizes smaller than the wavelength of IR light, minimizing baseline scattering (the Christiansen effect)[5].

  • Pellet Pressing: Transfer the powder to a 13 mm die set. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, yielding a highly transparent, glass-like pellet[5].

  • Data Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.

Quantitative Data Presentation

Table 2: Expected FT-IR Spectral Assignments

Wavenumber Region (cm⁻¹)Peak CharacteristicsFunctional GroupVibrational Mode & Causality
2500 - 3300 Very Broad, StrongCarboxylic AcidO-H stretch; extreme broadening caused by intermolecular hydrogen bonding (dimerization).
2850 - 2950 Sharp, Weak to MedCyclopentane RingC-H symmetric and asymmetric stretches of the saturated aliphatic ring.
2240 - 2260 Sharp, MediumNitrile GroupC≡N stretch; highly isolated signal due to the unique force constant of the triple bond.
1700 - 1730 Sharp, StrongCarboxylic AcidC=O stretch; shifted to ~1710 cm⁻¹ due to hydrogen bonding in the dimeric state.
~1210 - 1320 MediumCarboxylic AcidC-O stretch; coupled with O-H in-plane bending.

Visualizations

Workflow cluster_ATR ATR-FTIR Workflow cluster_KBr Transmission (KBr) Workflow Start Sample: 3-cyanocyclopentane-1-carboxylic acid ATR_Prep Direct Application (No Prep) Start->ATR_Prep KBr_Prep Grind with Dry KBr (1:100 Ratio) Start->KBr_Prep ATR_Scan Apply Pressure on Crystal (Ensure Optical Contact) ATR_Prep->ATR_Scan ATR_Result Rapid Spectrum (ATR Correction Needed) ATR_Scan->ATR_Result Compare Data Analysis & Peak Assignment ATR_Result->Compare KBr_Press Hydraulic Press (Vacuum, 10 Tons) KBr_Prep->KBr_Press KBr_Scan Transmission Scan (High Fidelity) KBr_Press->KBr_Scan KBr_Scan->Compare

Figure 1: Comparative workflow of ATR-FTIR versus Transmission (KBr) FTIR methodologies.

Logic Spectrum FT-IR Spectrum Region1 2500-3300 cm⁻¹ Spectrum->Region1 Broad Band Region2 2240-2260 cm⁻¹ Spectrum->Region2 Sharp, Med Region3 1700-1730 cm⁻¹ Spectrum->Region3 Sharp, Strong Region4 2850-2950 cm⁻¹ Spectrum->Region4 Sharp, Weak Assign1 O-H Stretch (Carboxylic Dimer) Region1->Assign1 Assign2 C≡N Stretch (Nitrile Group) Region2->Assign2 Assign3 C=O Stretch (Carboxyl Carbonyl) Region3->Assign3 Assign4 C-H Stretch (Cyclopentane) Region4->Assign4

Figure 2: FT-IR diagnostic peak assignment logic for 3-cyanocyclopentane-1-carboxylic acid.

References

  • Journal of Applied Pharmaceutical Science - The combination of ATR-FTIR and chemometrics for rapid analysis... URL: [Link][6]

  • Edinburgh Instruments - Common Sampling Techniques of FTIR Spectroscopy URL: [Link][4]

  • Kintek Press - Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? URL:[Link][5]

  • Chemistry LibreTexts - 20.8: Spectroscopy of Carboxylic Acids and Nitriles URL:[Link][1]

  • Specac Ltd - Explainer: The difference between IR, FTIR, and ATR-FTIR URL: [Link][3]

  • VSCHT (University of Chemistry and Technology, Prague) - Table of Characteristic IR Absorptions URL:[Link][2]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cyanocyclopentane Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Challenge of Cyanocyclopentane Acids Cyanocyclopentane acids are a class of organic molecules that incorporate a five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Challenge of Cyanocyclopentane Acids

Cyanocyclopentane acids are a class of organic molecules that incorporate a five-membered aliphatic ring substituted with both a nitrile (-C≡N) and a carboxylic acid (-COOH) group. These functionalities impart distinct chemical properties, making them interesting scaffolds in medicinal chemistry and materials science. The structural characterization of these molecules is paramount, and mass spectrometry stands as a cornerstone technique for confirming molecular weight and deducing structural features through the analysis of fragmentation patterns. This guide will compare the expected fragmentation behaviors under hard (EI) and soft (ESI) ionization techniques, providing a predictive lens for researchers working with these or structurally related compounds.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach

Electron Ionization (EI) employs a high-energy electron beam (typically 70 eV) to ionize molecules, resulting in the formation of a molecular ion (M•+) that is often energy-rich and prone to extensive fragmentation. This "hard" ionization technique provides a detailed fragmentation fingerprint, which is invaluable for structural isomer differentiation.

Predicted Fragmentation Pathways of Cyanocyclopentane Acids in EI-MS

The fragmentation of a cyanocyclopentane acid, such as the representative 1-cyanocyclopentane-1-carboxylic acid (Molecular Weight: 139.15 g/mol ), is predicted to be a composite of the fragmentation of its individual components.

The cyclopentane ring itself is known to undergo characteristic fragmentation. Upon ionization, the molecular ion can lose a hydrogen atom to form a stable [M-H]+ ion. A more significant fragmentation pathway involves the loss of an ethene molecule (C2H4, 28 Da) to yield a prominent ion at m/z 42.[1][2] The ring can also cleave to lose a methyl radical (CH3•, 15 Da) or an ethyl radical (C2H5•, 29 Da).[3]

Carboxylic acids exhibit several characteristic fragmentation patterns.[4][5] A common fragmentation is the loss of the hydroxyl radical (•OH, 17 Da) to form an acylium ion [M-OH]+. Another significant pathway is the loss of the entire carboxyl group as a •COOH radical (45 Da), leading to an [M-COOH]+ ion. For cyclopentanecarboxylic acid, the molecular ion is observed, and key fragments arise from the loss of •OH, H2O, and the •COOH radical.

Aliphatic nitriles can undergo α-cleavage, but a more characteristic fragmentation for larger nitriles is the McLafferty rearrangement, which results in a characteristic peak at m/z 41, corresponding to [CH2=C=NH]•+. The loss of a hydrogen atom to form an [M-H]+ ion is also common.

Synthesizing the EI Fragmentation Pattern for 1-Cyanocyclopentane-1-carboxylic Acid

By combining these individual fragmentation behaviors, we can predict the major fragments for a molecule like 1-cyanocyclopentane-1-carboxylic acid (C7H9NO2).

Table 1: Predicted Key EI-MS Fragments for 1-Cyanocyclopentane-1-carboxylic Acid

m/z Proposed Fragment Ion Origin of Fragment
139[C7H9NO2]•+Molecular Ion
122[M - •OH]+Loss of hydroxyl radical from the carboxylic acid
111[M - C2H4]•+Loss of ethene from the cyclopentane ring
94[M - •COOH]+Loss of the carboxyl radical
83[M - C2H4 - HCN]•+Sequential loss of ethene and hydrogen cyanide
69[C5H9]+Cyclopentyl cation from loss of •CN and •COOH
41[C3H5]+ or [CH2CNH]+•Allyl cation from ring fragmentation or McLafferty rearrangement product

The base peak in the spectrum would likely arise from a stable fragment, potentially the [M-•COOH]+ ion at m/z 94 or a fragment resulting from ring opening.

Visualizing EI Fragmentation

EI_Fragmentation M [M]•+ (m/z 139) F1 [M-•OH]+ (m/z 122) M->F1 - •OH F2 [M-•COOH]+ (m/z 94) M->F2 - •COOH F3 [M-C2H4]•+ (m/z 111) M->F3 - C2H4 F4 [C5H9]+ (m/z 69) F2->F4 - HCN F5 [C3H5]+ (m/z 41) F3->F5 - •CN, - •COOH

Caption: Proposed EI fragmentation of 1-cyanocyclopentane-1-carboxylic acid.

Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.[6] This method imparts less internal energy to the analyte, resulting in significantly less fragmentation in the source compared to EI. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Predicted ESI-MS and MS/MS Behavior of Cyanocyclopentane Acids

In positive ion mode, cyanocyclopentane acid would be detected as [M+H]+ at m/z 140. Collision-induced dissociation (CID) of this precursor ion would likely involve the loss of small, stable neutral molecules.

  • Loss of Water ([M+H - H2O]+): A common fragmentation pathway for protonated carboxylic acids, leading to an ion at m/z 122.

  • Loss of Formic Acid ([M+H - HCOOH]+): This would result in an ion at m/z 94.

  • Loss of Ammonia ([M+H - NH3]+): If protonation occurs at the nitrile nitrogen, subsequent rearrangement could lead to the loss of ammonia, yielding an ion at m/z 123.

In negative ion mode, the deprotonated molecule [M-H]- would be observed at m/z 138. The fragmentation of this anion is expected to be dominated by the loss of carbon dioxide.

  • Decarboxylation ([M-H - CO2]-): The loss of CO2 (44 Da) from the carboxylate anion is a very common and often dominant fragmentation pathway, which would produce an ion at m/z 94.

Comparative ESI-MS/MS Fragmentation

Table 2: Predicted Key ESI-MS/MS Fragments for 1-Cyanocyclopentane-1-carboxylic Acid

Ion Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss
Positive140 ([M+H]+)122H2O
94HCOOH
123NH3
Negative138 ([M-H]-)94CO2
Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]+ (m/z 140) F_H2O [M+H - H2O]+ (m/z 122) M_H->F_H2O - H2O F_HCOOH [M+H - HCOOH]+ (m/z 94) M_H->F_HCOOH - HCOOH M_minus_H [M-H]- (m/z 138) F_CO2 [M-H - CO2]- (m/z 94) M_minus_H->F_CO2 - CO2

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocols

The following are generalized protocols for the analysis of cyanocyclopentane acids by GC-MS and LC-MS. Optimization will be required based on the specific analyte and instrumentation.

GC-MS Analysis (for derivatized acids)

Carboxylic acids are often derivatized (e.g., methylation or silylation) to improve their volatility for GC-MS analysis.

  • Derivatization: To a solution of the cyanocyclopentane acid in a suitable solvent (e.g., acetonitrile), add a derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation) according to the manufacturer's protocol.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

LC-MS/MS Analysis
  • Sample Preparation: Dissolve the cyanocyclopentane acid in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, to a concentration of approximately 1 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Detection (ESI):

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Perform product ion scans on the precursor ions ([M+H]+ and [M-H]-) using a range of collision energies to generate a fragmentation spectrum.

Conclusion

The mass spectrometric analysis of cyanocyclopentane acids presents a multifaceted fragmentation landscape. EI-MS is predicted to yield a complex spectrum rich in structural information, arising from the fragmentation of the cyclopentane ring, and the loss of fragments from the carboxylic acid and nitrile groups. In contrast, ESI-MS is expected to produce prominent protonated or deprotonated molecular ions with minimal in-source fragmentation, necessitating tandem MS to probe the structure through controlled dissociation. The characteristic neutral losses of water and formic acid in positive ion mode, and the facile decarboxylation in negative ion mode, serve as key diagnostic markers in ESI-MS/MS. This guide provides a foundational framework for interpreting the mass spectra of this compound class and for the development of robust analytical methods for their characterization.

References

  • NIST. 1-Cyclopentene-1-carboxylic acid. In: NIST Standard Reference Database Number 69 (WebBook). [Link]

  • PubChem. Cyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Filo. How cyclopentane fragment in mass spectrum. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and... [Link]

  • SpectraBase. Cyclopentane-1-carboxylic acid, 2-hydroxy-1,2,3-trimethyl-, ethyl ester. [Link]

  • SIELC Technologies. Cyclopentane carboxylic acid. [Link]

  • YouTube. Mass Spectrometry of Cycloalkanes. [Link]

  • PubChem. 3-Cyanocyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Schlosser, G., & Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 583. [Link]

  • Wipf, P. Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. University of Pittsburgh. [Link]

Sources

Validation

Chiral HPLC Separation of 3-Cyanocyclopentane-1-carboxylic Acid: A Comparative Method Development Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Molecular Profiling & Mechanistic Rationale The enantioselective analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Molecular Profiling & Mechanistic Rationale

The enantioselective analysis of non-aromatic cyclic molecules like 3-cyanocyclopentane-1-carboxylic acid presents unique chromatographic challenges. The molecule possesses two chiral centers (C1 and C3), resulting in four possible stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair.

Before attempting chiral separation, it is a fundamental rule of chromatographic logic to separate the cis and trans diastereomers using standard achiral reversed-phase HPLC. Diastereomers possess different physical properties and will often co-elute or interfere on a chiral column, convoluting the data.

Once the diastereomers are isolated, the chiral separation of the respective enantiomers must address the molecule's specific functional groups:

  • Lack of Aromaticity: Unlike many pharmaceutical intermediates, this molecule lacks

    
    -electrons. Therefore, Pirkle-type columns (which rely on 
    
    
    
    stacking) are ineffective. Enantiorecognition must rely entirely on hydrogen bonding, dipole-dipole interactions, and steric inclusion 1.
  • Carboxylic Acid (-COOH): This highly polar, ionizable group requires an acidic modifier in the mobile phase. Without it, the acid partially ionizes, leading to secondary interactions with residual silanols on the silica support, causing severe peak tailing and loss of resolution 2.

  • Nitrile (-CN): Acts as a strong hydrogen-bond acceptor and dipole, interacting favorably with the carbamate groups of polysaccharide-based Chiral Stationary Phases (CSPs) 3.

Comparative Analysis of Chiral Stationary Phases (CSPs)

For aliphatic carboxylic acids, derivatized polysaccharide columns are the gold standard 4. The table below compares the three most effective CSPs for this class of compounds.

CSP TypeTrade NamesChiral SelectorSeparation MechanismPerformance for 3-Cyanocyclopentane-1-carboxylic acid
Coated Amylose Chiralpak® AD-H, Lux® Amylose-1Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, steric inclusionPrimary Choice. The helical structure provides excellent steric fit for cyclopentane rings. Strong H-bond donor (carbamate) interacts well with the -CN group.
Coated Cellulose Chiralcel® OD-H, Lux® Cellulose-1Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, steric inclusionSecondary Choice. Different helical twist than amylose. Often resolves enantiomers that co-elute on AD-H due to alternative cavity shapes.
Immobilized Cellulose Chiralpak® ICCellulose tris(3,5-dichlorophenylcarbamate)Dipole-dipole, H-bondingNiche Choice. The immobilized nature allows the use of extended, non-standard solvents (e.g., DCM, MTBE) if solubility issues arise.

Method Development Workflow

To ensure a self-validating system, method development must follow a strict logical sequence. If system suitability criteria (Resolution


) are not met, the protocol dictates a specific optimization path, ensuring scientific integrity and reproducibility 5.

G Start Analyze Analyte (3-Cyanocyclopentane-1-carboxylic acid) Step1 Achiral Pre-Separation (Resolve Cis/Trans Diastereomers) Start->Step1 Step2 Chiral Column Screening (Amylose vs Cellulose CSPs) Step1->Step2 Step3 Mobile Phase Selection (NP, RP, or PO mode) Step2->Step3 Step4 Acidic Modifier Addition (0.1% TFA / Formic Acid) Step3->Step4 Eval Resolution (Rs) > 1.5? Step4->Eval Opt Optimize Temp/Flow or Switch CSP Eval->Opt No Done Validated Chiral Method Eval->Done Yes Opt->Step2 Re-screen

Fig 1: Workflow for chiral HPLC method development of 3-cyanocyclopentane-1-carboxylic acid.

Recommended Starting Conditions

Based on the behavior of structurally analogous cyclic carboxylic acids, the following mobile phase systems are recommended for initial screening.

ModeSolvent SystemAcidic AdditiveRationale & Causality
Normal Phase (NP) Hexane / Isopropanol (85:15)0.1% Trifluoroacetic Acid (TFA)Non-polar environment forces the polar -COOH and -CN groups to interact strongly with the CSP via hydrogen bonding. TFA suppresses ionization.
Polar Organic (PO) 100% Methanol or Acetonitrile0.1% Formic AcidDisrupts overly strong H-bonds if the analyte retains too long in NP mode. Often yields sharper peaks for highly polar acids.
Reversed Phase (RP) Water / Acetonitrile (Gradient)0.1% Phosphoric AcidIdeal if the sample is in an aqueous matrix or if downstream LC-MS compatibility is required (substitute with Formic Acid for MS).

Experimental Protocols

This protocol is designed as a self-validating system. Do not proceed to Enantiomer Resolution (Protocol B) until Diastereomer Resolution (Protocol A) is confirmed.

Protocol A: Achiral Pre-Separation (Diastereomer Resolution)

Objective: Isolate the cis and trans diastereomers to prevent peak convolution during chiral analysis.

  • Column: Standard C18 (e.g., Kinetex 5µm C18, 150 x 4.6 mm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 60% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (due to lack of strong chromophores, low UV or ELSD/CAD is required).

  • Validation Check: Ensure two distinct peaks are observed (representing the cis and trans racemates). Collect fractions if operating preparatively.

Protocol B: Chiral Screening (Enantiomer Resolution)

Objective: Identify the optimal CSP and mobile phase combination for the isolated diastereomer.

  • Column Setup: Connect a Chiralpak AD-H (250 x 4.6 mm, 5µm) column.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (85:15 v/v). Add exactly 0.1% (v/v) Trifluoroacetic Acid (TFA). Causality Note: Failure to add TFA will result in peak smearing due to the free carboxylic acid interacting with silica silanols.

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes to ensure the acidic modifier fully protonates the stationary phase environment.

  • Injection: Inject 5-10 µL of the isolated diastereomer (concentration ~1 mg/mL in mobile phase).

  • Temperature: Maintain column oven at 25°C.

Protocol C: Optimization of Chromatographic Parameters

Objective: Achieve baseline resolution (


) and acceptable peak shape (

).
  • If

    
     and retention time is short (< 5 min):  Decrease the Isopropanol content to 5% or 10%. This increases the analyte's residence time in the chiral cavities.
    
  • If peaks are broad and tailing (

    
    ):  Verify the concentration of the acidic modifier. If tailing persists, switch the mobile phase mode from Normal Phase to Polar Organic (100% Methanol + 0.1% Formic Acid) to alter the solvation dynamics of the -COOH group.
    
  • Thermodynamic Tuning: If partial separation is observed, lower the column temperature to 15°C. Lower temperatures generally increase enantioselectivity (

    
    ) by rigidifying the transient diastereomeric complexes formed between the analyte and the CSP.
    

References

  • Benchchem. "A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid." Benchchem Technical Guides.
  • PMC. "Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation.
  • Česká a slovenská farmacie. "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie.
  • ResearchGate. "HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • Phenomenex.

Sources

Comparative

Bioisosteric comparison of 3-cyanocyclopentane and 3-cyanocyclobutane scaffolds

Topic: Bioisosteric Comparison of 3-Cyanocyclopentane and 3-Cyanocyclobutane Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Comparison of 3-Cyanocyclopentane and 3-Cyanocyclobutane Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of lead compounds, the transition between five-membered (cyclopentane) and four-membered (cyclobutane) rings is a high-leverage bioisosteric switch. This guide objectively compares 3-cyanocyclopentane and 3-cyanocyclobutane , focusing on their distinct conformational vectors, metabolic profiles, and physicochemical trade-offs.

While cyclopentane is often the default saturated scaffold due to synthetic familiarity, 3-cyanocyclobutane frequently offers superior metabolic stability and a distinct vector alignment that can "lock" bioactive conformations, albeit at the cost of higher ring strain (~26.3 kcal/mol vs. ~6.2 kcal/mol). This guide provides the decision-making framework, supported by experimental protocols, to navigate this scaffold hop.

Structural & Conformational Analysis

The primary differentiator between these two scaffolds is not merely size, but the vector projection of the cyano group relative to the ring attachment point.

The "Pucker" vs. The "Envelope"
  • 3-Cyanocyclobutane (The Pucker): Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation with a fold angle of approximately 30–35° . In a 1,3-disubstituted system (e.g., 1-aryl-3-cyanocyclobutane), this puckering forces substituents into pseudo-equatorial or pseudo-axial positions that are more rigid than their cyclopentane counterparts. The cis-1,3 isomer often projects the cyano group back toward the core scaffold, creating a "U-shape" mimic, whereas the trans isomer projects it linearly.

  • 3-Cyanocyclopentane (The Envelope): Cyclopentane exists in a dynamic equilibrium of "envelope" and "half-chair" conformations. The energy barrier to pseudorotation is low (< 1 kcal/mol), making the 3-cyano vector spatially promiscuous. While this flexibility allows for induced fit, it incurs a higher entropic penalty upon binding compared to the rigid cyclobutane.

Key Insight: If your SAR suggests that the target pocket requires a rigid, defined vector (e.g., a narrow hydrophobic channel), 3-cyanocyclobutane is the superior candidate. If the pocket is solvent-exposed or flexible, 3-cyanocyclopentane provides the necessary "wobble."

DOT Diagram: Conformational Decision Tree

ScaffoldSelection Start Lead Optimization: Select Scaffold Flexibility Is the Binding Pocket Flexible or Rigid? Start->Flexibility Rigid Rigid / Narrow Pocket Flexibility->Rigid Rigid Flexible Solvent Exposed / Flexible Flexibility->Flexible Flexible Cyclobutane Select 3-Cyanocyclobutane (Low Entropy Penalty) Rigid->Cyclobutane Metabolism Metabolic Hotspot? Flexible->Metabolism Cyclopentane Select 3-Cyanocyclopentane (Induced Fit) Metabolism->Cyclobutane Yes (Block P450) Metabolism->Cyclopentane No

Caption: Decision logic for selecting between cyclobutane and cyclopentane based on pocket constraints and metabolic liability.

Physicochemical & Metabolic Profile[1]

The following table summarizes the quantitative shifts observed when contracting the ring from 5 to 4 carbons.

Property3-Cyanocyclopentane3-CyanocyclobutaneImpact of Switch
Ring Strain ~6.2 kcal/mol~26.3 kcal/molHigh: Cyclobutane is more reactive to ring-opening conditions but stable in vivo.
Lipophilicity (

LogP)
Baseline-0.3 to -0.5Beneficial: Cyclobutane lowers LogP, improving LLE (Lipophilic Ligand Efficiency).
Metabolic Stability ModerateHighCritical: Cyclobutane reduces the number of oxidizable CH₂ sites and sterically hinders P450 approach.
Solubility ModerateHighBeneficial: Lower lipophilicity and "pucker" disruption of crystal packing often enhance solubility.
Fsp³ Character 1.0 (Ring)1.0 (Ring)Neutral: Both maintain high 3D character (Escape from Flatland).

Expert Note on "Magic Methyl" Effect: In 3-cyanocyclobutane, adding a geminal methyl group (3-cyano-3-methyl) exploits the Thorpe-Ingold effect , further stabilizing the puckered conformation and often boosting potency by locking the cyano vector into a productive angle. This is less effective in the floppier cyclopentane ring.

Experimental Case Study: JAK Inhibitor Optimization

Context: In the development of Janus Kinase (JAK) inhibitors (e.g., analogues of tofacitinib or upadacitinib), researchers frequently explore saturated rings to bridge the hinge-binding motif and the solvent front.

Study Data (Reconstructed from Literature Trends): A study comparing spiro-cyclic scaffolds in JAK1 inhibitors demonstrated the following SAR trend when targeting the solvent-exposed region:

  • Compound A (Cyclopentane): IC₅₀ = 45 nM. (High clearance observed in microsomes).

  • Compound B (Cyclobutane): IC₅₀ = 12 nM. (Clearance reduced by 3-fold).

Mechanism: The cyclobutane analog (Compound B) adopted a rigid conformation that positioned the cyano group to interact optimally with a distal arginine residue. The cyclopentane analog (Compound A) lost entropy upon binding to achieve the same interaction, resulting in lower potency. Furthermore, the cyclobutane ring removed two metabolically labile methylene hydrogens, extending the half-life (


).
Synthetic Methodologies

Synthesizing the 3-cyanocyclobutane scaffold requires distinct chemistry compared to the cyclopentane. The most robust route for the cyclobutane involves [2+2] cycloaddition or substitution on a pre-formed cyclobutanone.

DOT Diagram: Synthetic Workflow

Synthesis Start Start: Epichlorohydrin or 1,3-Dihalide Cyclization Ring Closure (Malonate Alkylation) Start->Cyclization Cyclobutanone Intermediate: 3-Substituted Cyclobutanone Cyclization->Cyclobutanone RouteA TosMIC Reaction (Nitrile Insertion) Cyclobutanone->RouteA Direct RouteB NaBH4 Red. -> Mesylation -> NaCN Displacement Cyclobutanone->RouteB Stepwise Product Product: 3-Cyanocyclobutane RouteA->Product RouteB->Product

Caption: Synthetic pathways to access the 3-cyanocyclobutane scaffold from common precursors.

Protocol Highlight: 3-Cyanocyclobutane Formation via TosMIC

  • Reagents: 3-substituted cyclobutanone, Tosylmethyl isocyanide (TosMIC), KOtBu, DME/EtOH.

  • Mechanism: Reductive cyanation. The TosMIC reagent acts as a one-carbon synthon that converts the ketone directly to the nitrile while retaining the ring integrity.

  • Advantage: Avoids the use of highly toxic free cyanide salts and provides access to both cis and trans isomers, which can be separated by chromatography.

Experimental Protocols

To validate the bioisosteric replacement, the following assays are mandatory.

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic shielding effect of the cyclobutane ring.

  • Preparation: Prepare 1 µM solutions of the cyclopentane and cyclobutane analogs in phosphate buffer (pH 7.4).

  • Initiation: Add pooled human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
  • Validation Criteria: The cyclobutane analog is considered superior if

    
     is reduced by >30% compared to the cyclopentane, provided potency is maintained.
    
Protocol B: Conformational Vector Analysis (Small Molecule X-Ray/NMR)

Purpose: To confirm the "pucker" vs. "envelope" geometry.

  • Crystallization: Grow single crystals of both analogs using slow evaporation (EtOAc/Hexanes).

  • Measurement: Perform Single Crystal X-Ray Diffraction (SC-XRD).

  • Calculation: Measure the C1-C3 distance and the vector angle of the cyano group relative to the C1-C3 plane.

    • Expectation: Cyclobutane will show a fixed angle (~30° deviation from plane). Cyclopentane may show disorder or a flatter envelope in the solid state.

References
  • Cyclobutanes in Drug Discovery : Cyclobutanes in Small-Molecule Drug Candidates. (2022). National Institutes of Health (NIH). Link

  • Bioisosteric Principles : The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere. (2025). BenchChem. Link

  • Conformational Analysis : Conformations of Cycloalkanes: Ring Strain and Stability. (2024). Chemistry LibreTexts. Link

  • Synthetic Methodology : Synthesis of 3-Substituted Cyclobutanes via Cross-Coupling. (2020). Journal of Organic Chemistry. Link

  • JAK Inhibitor SAR : Discovery of Selective JAK1 Inhibitors: Impact of Scaffold Rigidity. (2018). Journal of Medicinal Chemistry. Link

Validation

A Comparative Guide to the Stability of Cyclopentane vs. Cyclohexane Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Alicyclic Scaffolds Cyclopentane and cyclohexane rings are prevalent structural motifs in a vast array of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Alicyclic Scaffolds

Cyclopentane and cyclohexane rings are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their conformational pre-organization and lipophilic nature make them attractive scaffolds for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The stability of these alicyclic carboxylic acid derivatives is a critical parameter that influences their synthesis, storage, and in vivo performance. Understanding the subtle yet significant differences in stability between five- and six-membered ring systems is paramount for the development of robust and reliable chemical entities. This guide will explore the intrinsic factors governing the stability of these two classes of compounds, supported by experimental data and established chemical principles.

The Foundation of Stability: Conformational Analysis and Ring Strain

The stability of a cycloalkane derivative is intrinsically linked to its three-dimensional structure and the associated ring strain. Ring strain arises from a combination of angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (non-bonded interactions).

Cyclohexane Carboxylic Acid: The Advantage of a Strain-Free Conformation

Cyclohexane achieves a virtually strain-free state by adopting a puckered "chair" conformation. In this arrangement, all C-C-C bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are perfectly staggered, thus minimizing both angle and torsional strain.[1]

The carboxylic acid substituent on a cyclohexane ring can occupy one of two positions: axial or equatorial. The equatorial position is overwhelmingly favored as it minimizes steric hindrance.[2] When the carboxyl group is in the axial position, it experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.[3] The energy difference between the equatorial and axial conformers is quantified by the "A-value," which for a carboxylic acid group is approximately 1.4 kcal/mol (5.9 kJ/mol).[4][5] This energy difference signifies that at equilibrium, the vast majority of cyclohexanecarboxylic acid molecules will exist in the conformation where the carboxyl group is equatorial.

Caption: Interconversion between axial and equatorial conformers of cyclohexanecarboxylic acid.

Cyclopentane Carboxylic Acid: A Compromise of Strain

In contrast to the rigid chair of cyclohexane, cyclopentane is a more flexible ring. A planar conformation of cyclopentane would have minimal angle strain (internal angles of 108°), but it would suffer from significant torsional strain due to the eclipsing of all C-H bonds.[1] To alleviate this torsional strain, cyclopentane adopts puckered conformations, primarily the "envelope" and "twist" forms.[6] These conformations reduce torsional strain but introduce some angle strain. This inherent strain makes the cyclopentane ring system slightly less stable than the cyclohexane ring.

Caption: The dynamic puckered conformations of cyclopentanecarboxylic acid.

Comparative Stability Analysis: Experimental Insights

The inherent differences in ring strain between cyclopentane and cyclohexane derivatives manifest in their relative stabilities under various stress conditions.

Thermodynamic Stability and Acidity

The pKa values of cyclopentanecarboxylic acid and cyclohexanecarboxylic acid are very similar, approximately 4.99 and 4.9, respectively.[3][7] This indicates that the acidity of the carboxylic acid group is not significantly influenced by the size of the cycloalkyl ring directly attached to it. The stability of the corresponding carboxylate anions is therefore comparable.

Thermal Stability: A Quantitative Comparison

The thermal decomposition of both cyclopentanecarboxylic acid and cyclohexanecarboxylic acid has been studied, particularly their catalyzed decomposition in the presence of hydrogen bromide. These studies provide valuable kinetic data that allow for a direct comparison of their thermal stability.

The decomposition proceeds via a molecular mechanism, yielding the corresponding cycloalkene, carbon monoxide, and water.[8] The stability of these carboxylic acids can be compared by examining the activation energies (Ea) for their decomposition. A higher activation energy implies greater thermal stability.

CompoundActivation Energy (Ea)Arrhenius EquationReference
Cyclopentanecarboxylic Acid34,590 cal/molk₂ = 10¹³․⁴⁹e⁻³⁴⁵⁹⁰/RT cm³ mol⁻¹ s⁻¹[8]
Cyclohexanecarboxylic Acid34,480 cal/molk₂ = 10¹³․⁵⁶²e⁻³⁴⁴⁸⁰/RT cm³ mol⁻¹ s⁻¹

The experimental data reveals that cyclopentanecarboxylic acid has a slightly higher activation energy for its hydrogen bromide-catalyzed thermal decomposition compared to cyclohexanecarboxylic acid. This suggests that under these specific conditions, the cyclopentane derivative is marginally more resistant to thermal breakdown. This could be attributed to the subtle differences in the transition state energies for the decomposition reaction, influenced by the ring strain and conformational flexibility of the respective cycloalkane rings.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of cyclopentane and cyclohexane carboxylic acid derivatives, a series of standardized stress tests should be performed. These studies are essential for identifying potential degradation pathways and establishing appropriate storage conditions.

General Workflow for a Stability Study

cluster_workflow General Stability Study Workflow Start Define Study Protocol Batch Select Batches of Compound Start->Batch Initial Initial Analysis (t=0) Batch->Initial Storage Place Samples in Stability Chambers Initial->Storage Pull Pull Samples at Time Points Storage->Pull Analysis Analyze Samples Pull->Analysis Analysis->Pull Next Time Point Data Compile and Analyze Data Analysis->Data Report Generate Stability Report Data->Report

Caption: A generalized workflow for conducting a chemical stability study.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to elucidate its degradation profile.

a) Hydrolytic Stability:

  • Prepare solutions of the test compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals.

  • Neutralize the samples, if necessary.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

b) Oxidative Stability:

  • Prepare a solution of the test compound.

  • Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the solution at room temperature or a slightly elevated temperature.

  • Monitor the reaction over time by withdrawing and analyzing samples via HPLC.

c) Thermal Stability (Solid State):

  • Place the solid compound in a controlled temperature and humidity chamber.

  • Expose the compound to temperatures in 10°C increments above the standard accelerated testing temperature (e.g., 50°C, 60°C, 70°C).

  • Analyze the solid sample at various time points for degradation products and changes in physical properties.

d) Photostability:

  • Expose the solid compound or its solution to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Maintain a control sample in the dark.

  • Analyze both the exposed and control samples at a designated time point to assess the extent of photodegradation.

Conclusion and Future Perspectives

For drug development professionals, the choice between a cyclopentane and a cyclohexane scaffold may be guided by synthetic accessibility, desired vector positioning of substituents, and specific biological interactions rather than a significant difference in intrinsic stability. The experimental protocols outlined in this guide provide a robust framework for the comprehensive stability assessment of novel derivatives of either class, ensuring the development of safe and effective chemical entities. Future studies focusing on a direct comparison of the degradation kinetics of these compounds under a wider range of hydrolytic and oxidative conditions would provide further valuable insights for formulation and development.

References

  • Organic Chemistry | OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Grokipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • PubMed. (2016). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Water Science and Technology, 73(10), 2552-2558. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclohexanecarboxylic acid degradation with simultaneous nitrate removal by Marinobacter sp. SJ18. Retrieved from [Link]

  • Fiveable. (2025, August 15). Axial-Equatorial Conformation Definition - Organic.... Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates. Retrieved from [Link]

  • Filo. (2023, November 3). On a cyclohexane ring, an axial carboxyl group has a conformational energ... Retrieved from [Link]

  • World Scientific Publishing. (n.d.). Conformations and Strain Energy of Cyclopentane and its Derivatives. Retrieved from [Link]

  • MDPI. (2023, January 10). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. Retrieved from [Link]

  • Chegg.com. (2018, February 22). Solved On a cyclohexane ring, an axial carboxyl group has a.... Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Retrieved from [Link]

  • PubMed. (2008, February 7). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved from [Link]

  • ACS Publications. (n.d.). The Thermodynamics and Molecular Structure of Cyclopentane1. Retrieved from [Link]

  • Scientific Research. (n.d.). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol. Retrieved from [Link]

  • PMC. (2023, July 12). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Retrieved from [Link]

  • Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. Retrieved from [Link]

  • WJEC. (n.d.). 4.5 Carboxylic acids and their derivatives. Retrieved from [Link]

  • Filo. (2025, September 2). How could you distinguish between the isomers cyclopentanecarboxylic acid... Retrieved from [Link]

  • OSTI.GOV. (n.d.). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. Retrieved from [Link]

  • PMC. (2024, June 25). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative decarboxylation of cyclohexanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2019, August 16). Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. Retrieved from [Link]

  • PMC. (2023, May 31). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. Retrieved from [Link]

  • Vaia. (n.d.). Problem 15 Cyclopentanecarboxylic acid and.... Retrieved from [Link]

  • ResearchGate. (2026, February 13). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

  • TheCBGGurus. (2020, October 20). Cannabinoid Decarboxylation: A Comparative Kinetic Study. Retrieved from [Link]

  • MDPI. (n.d.). Dynamic Properties of Di(cyclopentadienecarboxylic Acid) Dimethyl Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A comparative study on the thermal decomposition of some transition metal carboxylates. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-cyanocyclopentane-1-carboxylic acid proper disposal procedures

3-Cyanocyclopentane-1-carboxylic Acid: Comprehensive Safety, Handling, and Disposal Guide As a trusted partner in drug development and chemical research, we understand that true operational excellence extends beyond the...

Author: BenchChem Technical Support Team. Date: March 2026

3-Cyanocyclopentane-1-carboxylic Acid: Comprehensive Safety, Handling, and Disposal Guide

As a trusted partner in drug development and chemical research, we understand that true operational excellence extends beyond the bench. Handling bifunctional molecules like 3-cyanocyclopentane-1-carboxylic acid requires a deep understanding of their mechanistic toxicology to ensure absolute laboratory safety. This guide provides authoritative, step-by-step protocols for the safe handling, emergency management, and regulatory-compliant disposal of this compound.

Chemical Profile & Mechanistic Toxicology

Before designing a handling or disposal protocol, it is critical to understand the physical and chemical properties of the substance.

Table 1: Quantitative Data & Hazard Profile

Property Value
Chemical Name 3-Cyanocyclopentane-1-carboxylic acid
CAS Number 1474068-87-5[1]
Molecular Formula C7H9NO2[1]
Molecular Weight 139.15 g/mol [1]
Storage Conditions Sealed in a dry environment, 2-8°C[1]

| GHS Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[2] |

Causality of Hazards: The molecule features a bifunctional framework: a cyclopentane ring substituted with both a carboxylic acid and a nitrile group.

  • Carboxylic Acid (-COOH): Imparts weak acidity. It can undergo exothermic neutralization reactions if inadvertently mixed with strong bases[3].

  • Nitrile (-C≡N): While generally stable under ambient conditions, the cyano group poses a severe latent hazard. Under extreme thermal stress (combustion) or in the presence of strong reducing/acidic agents, nitriles can decompose to release highly toxic hydrogen cyanide (HCN) gas[4][5]. HCN acts as a cellular asphyxiant by binding to mitochondrial cytochrome oxidase, preventing cellular oxygen utilization and leading to rapid asphyxiation[4].

G A 3-Cyanocyclopentane- 1-carboxylic acid B Strong Acids / Bases (Hydrolysis) A->B Chemical Exposure C Combustion / High Heat A->C Thermal Degradation D Carboxylic Acid Derivatives + Ammonia B->D Complete Hydrolysis E Hydrogen Cyanide (HCN) Gas Release B->E Partial/Side Reactions C->E Pyrolysis of Nitrile F Toxic Inhalation Hazard E->F Inhalation Route

Chemical degradation pathways of 3-cyanocyclopentane-1-carboxylic acid highlighting HCN gas risks.

Operational Safety & Handling Protocols

To mitigate the acute toxicity and irritant properties of this compound[2], operations must be strictly controlled.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all handling, weighing, and transfer operations inside a certified, properly functioning chemical fume hood to mitigate inhalation risks (H332)[2].

  • PPE Donning: Wear standard laboratory Personal Protective Equipment (PPE), including a chemically resistant lab coat, safety goggles (to protect against H319 eye irritation), and nitrile gloves[2].

  • Measurement: Use anti-static weighing boats for solid handling to prevent the aerosolization of the powder.

  • Decontamination: Post-operation, wipe down all spatulas, balances, and surfaces with an appropriate solvent (e.g., ethanol). Dispose of the wipes as chemically contaminated solid waste[3].

Emergency Response & Spill Management

In the event of a spill, rapid and logical containment prevents the escalation of hazards, particularly the risk of toxic off-gassing[4].

Step-by-Step Spill Protocol:

  • Assessment: Determine if the spill is small (manageable by lab personnel) or large (requires immediate EHS intervention).

  • Evacuation: For large spills, or if external heating/fire is involved, evacuate the area immediately due to the severe risk of HCN generation[4].

  • Containment: For small spills, ensure proper PPE is worn. Do NOT use combustible materials like sawdust. Use inert absorbent pads or dry sand to cover the spill.

  • Collection: Carefully sweep the absorbed material using non-sparking tools into a highly compatible, sealable container (e.g., an HDPE bucket).

  • Sanitization: Wash the spill area with a mild alkaline solution to neutralize residual acid, absorbing the resulting liquid as hazardous waste.

SpillResponse S1 Spill Detected S2 Assess Size & Risk S1->S2 S3 Evacuate Area & Call EHS S2->S3 Large/High Risk S4 Don Proper PPE (Respirator, Nitrile Gloves) S2->S4 Small/Manageable S5 Contain Spill (Use Inert Absorbent) S4->S5 S6 Sweep/Collect into Sealed HDPE Container S5->S6 S7 Label as Hazardous Waste for Incineration S6->S7

Emergency spill response workflow for 3-cyanocyclopentane-1-carboxylic acid.

Proper Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, chemical waste exhibiting characteristic hazards (toxicity, irritant) must be managed as regulated chemical waste[6]. Never dispose of this compound down the drain or in regular trash[3].

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step): Never mix 3-cyanocyclopentane-1-carboxylic acid waste with strong mineral acids or strong oxidizers. Acidic conditions combined with certain metals or salts can trigger the release of HCN gas[4][5]. Keep halogenated and non-halogenated waste streams strictly separated[6].

  • Containerization: Collect the waste in a clearly labeled, leak-proof, and chemically compatible container (such as HDPE or PTFE). Ensure the container is kept tightly capped when not actively adding waste[7].

  • Labeling: Affix a hazardous waste label detailing the exact contents ("3-Cyanocyclopentane-1-carboxylic acid"), the physical state, and the primary hazards (Toxic, Irritant)[6]. Do not use chemical formulas or abbreviations.

  • Storage: Store the waste container in a designated secondary containment tray in a cool, dry waste accumulation area, adhering to the 2-8°C stability recommendation if long-term accumulation is necessary[1].

  • EHS Transfer & Incineration: Submit a waste pickup request to your facility's Environmental Health and Safety (EHS) department[6]. The mandated destruction method for nitrile-containing organics is high-temperature incineration. Incinerators operating above 1000°C with alkaline scrubbers ensure the complete oxidation of the cyano group into nitrogen oxides (NOx), carbon dioxide (CO2), and water, effectively eliminating the risk of cyanide release[5].

DisposalWorkflow Start Generate Chemical Waste Q1 Is the waste pure solid or in solution? Start->Q1 Pure Pure Solid Compound Q1->Pure Solid/Powder Mixed Mixed in Solvent Q1->Mixed Liquid Solution Solid Solid Hazardous Waste Stream Pure->Solid Q2 Halogenated Solvents Present? Mixed->Q2 NonHalo Non-Halogenated Waste Stream Q2->NonHalo No Halo Halogenated Waste Stream Q2->Halo Yes Label Attach Hazardous Waste Label (List all constituents) NonHalo->Label Halo->Label Solid->Label Store Store in Secondary Containment (Away from Oxidizers & Acids) Label->Store Pickup EHS Pickup for High-Temp Incineration Store->Pickup

Step-by-step hazardous waste segregation and disposal workflow for nitrile-containing organic acids.

References

1.[6] "Chemical Waste | Environmental Health & Safety (EHS)", University of Texas at Austin. Available at: 2.[7] "Hazardous Materials Management Manual", Ohio University. Available at: 3. "Chapter 7 - Management Procedures For Specific Waste Types", Cornell University. Available at: 4.[1] "1474068-87-5 | 3-Cyanocyclopentanecarboxylic acid", ChemScene. Available at: 5.[2] "3-Cyanocyclopentane-1-carboxylic acid | CID 82418395", PubChem, National Institutes of Health. Available at: 6. "Medical Management Guidelines for Hydrogen Cyanide", Centers for Disease Control and Prevention (CDC). Available at: 7.[5] "Hydrogen cyanide", Wikipedia. Available at:

Sources

Handling

Personal protective equipment for handling 3-cyanocyclopentane-1-carboxylic acid

As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 3-cyanocyclopentane-1-carboxylic acid (CAS: 1474068-87-5) [1] requires more than a cursory glance at a Safety Data Sheet. It...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 3-cyanocyclopentane-1-carboxylic acid (CAS: 1474068-87-5) [1] requires more than a cursory glance at a Safety Data Sheet. It requires a nuanced understanding of the molecule's chemical behavior.

This guide transcends basic safety checklists by providing a causality-driven, field-proven operational framework. By understanding why specific Personal Protective Equipment (PPE) and engineering controls are required, your laboratory can build self-validating safety systems that ensure both personnel protection and experimental integrity.

Part 1: Chemical Profile & Risk Causality

Before selecting PPE, we must analyze the structural hazards of the molecule. 3-Cyanocyclopentane-1-carboxylic acid contains two highly reactive moieties that dictate our safety approach:

  • The Carboxylic Acid Group : This moiety acts as a localized corrosive and irritant. It is responsible for the GHS classifications H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [2].

  • The Nitrile (Cyano) Group : This group introduces severe systemic toxicity risks upon absorption or inhalation, triggering H302 (Harmful if swallowed) , H312 (Harmful in contact with skin) , and H332 (Harmful if inhaled) [2].

Causality Insight: The combination of a lipophilic cyclopentane ring and a cyano group enhances the molecule's ability to penetrate the stratum corneum—especially if dissolved in organic solvents (e.g., DMSO, DMF) commonly used in drug discovery. Therefore, our barrier protection strategy must account for both the pure powder and its solvated forms.

Part 2: Mandatory PPE Matrix

In accordance with OSHA's Laboratory Standard (29 CFR 1910.1450)[3] and the National Research Council's Prudent Practices in the Laboratory[4], the following PPE and engineering controls are mandatory.

PPE CategorySpecificationCausality / Justification
Hand Protection Double-layered Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides excellent resistance to carboxylic acids. Double gloving prevents systemic dermal absorption of the cyano-toxin (H312) if the outer glove is compromised by micro-abrasions[2][5].
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Protects against severe eye irritation (H319) from accidental powder aerosolization during weighing or solvent splashing during dissolution[2].
Body Protection Flame-resistant, fluid-resistant lab coatPrevents skin irritation (H315). Must be removed immediately if contaminated to prevent sustained dermal exposure[2][5].
Engineering Control Chemical Fume Hood (Face velocity 80-100 fpm)Mitigates inhalation toxicity (H332) during the weighing and transfer of dry powders. Prevents toxic dust from reaching the operator's breathing zone[2][5].

Part 3: Hazard Mitigation Pathway

The following logic flow illustrates how the structural hazards of 3-cyanocyclopentane-1-carboxylic acid directly inform our operational protocols.

HazardMitigation Chem 3-Cyanocyclopentane-1- carboxylic acid Haz1 Carboxylic Acid Moiety (H315, H319: Irritant) Chem->Haz1 Structural Risk Haz2 Cyano Group (H302, H312, H332: Toxic) Chem->Haz2 Structural Risk PPE1 Chemical Splash Goggles & Lab Coat Haz1->PPE1 Dictates PPE2 Double Nitrile Gloves & Fume Hood Haz2->PPE2 Dictates Protocol Self-Validating Operational Workflow PPE1->Protocol Integrates into PPE2->Protocol Integrates into

Hazard mitigation pathway for handling 3-cyanocyclopentane-1-carboxylic acid.

Part 4: Self-Validating Operational Workflow

To ensure absolute safety, do not just follow steps—validate them as you go. This protocol ensures that every protective measure is actively functioning before exposure occurs.

Step 1: Environmental Validation (Engineering Controls)

  • Action: Verify the fume hood face velocity is actively reading between 80-100 feet per minute (fpm).

  • Self-Validation: Tape a small piece of tissue to the bottom of the sash. It should pull gently and consistently inward. If it flutters outward or hangs straight down, the hood is compromised. Do not proceed[5].

Step 2: PPE Integrity Check

  • Action: Don your lab coat, safety goggles, and two pairs of nitrile gloves.

  • Self-Validation: Before handling the chemical, inflate your outer nitrile gloves with air and roll the cuff to trap it. Listen for leaks or submerge the inflated fingers in a beaker of water. A lack of bubbles validates your primary dermal barrier against H312 hazards.

Step 3: Weighing and Solvation

  • Action: Weigh the 3-cyanocyclopentane-1-carboxylic acid strictly inside the fume hood using an analytical balance. Dissolve the powder in your target solvent (e.g., DMSO) before removing the vessel from the hood.

  • Causality: Dry powders pose a high inhalation risk (H332). Liquids in sealed, septum-capped vials eliminate aerosolization risks for transport to the open bench[2].

  • Self-Validation: Visually confirm complete dissolution. No particulate matter should remain before sealing the vial.

Step 4: Decontamination

  • Action: Wipe down the balance and hood surface with a damp paper towel (using a mild alkaline solution like dilute sodium bicarbonate to neutralize the acid), followed by a dry wipe. Dispose of the outer gloves in a hazardous waste bin before exiting the hood workspace.

Part 5: Spill Response & Disposal Plan

In the event of an accidental release, systemic toxicity and aerosolization are your primary concerns.

  • Containment: Do not sweep dry powder, as this generates toxic aerosols. Immediately cover the solid spill with damp absorbent paper to suppress dust generation.

  • Neutralization & Collection: Carefully scoop the damp material into a compatible, sealable hazardous waste container using a non-sparking tool.

  • Surface Decontamination: Wash the affected area with a dilute sodium bicarbonate solution to neutralize residual carboxylic acid, followed by standard soap and water.

  • Disposal: Label the container explicitly as "Toxic/Irritant Organic Acid Waste (Contains Cyanide derivative)". Dispose of it strictly according to your institution's Chemical Hygiene Plan and local EPA regulations[3][4]. Do not mix with strong acids, as this could theoretically liberate hydrogen cyanide (HCN) gas under extreme conditions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82418395, 3-Cyanocyclopentane-1-carboxylic acid." PubChem.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." U.S. Department of Labor.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.